molecular formula C9H14O B1581691 1-(1-Propynyl)cyclohexanol CAS No. 697-37-0

1-(1-Propynyl)cyclohexanol

Cat. No.: B1581691
CAS No.: 697-37-0
M. Wt: 138.21 g/mol
InChI Key: UTISCLIDFORRJP-UHFFFAOYSA-N
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Description

1-(1-Propynyl)cyclohexanol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-1-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISCLIDFORRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282241
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-37-0
Record name 697-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and specificity. Among these, the propargyl group stands out as a versatile functional moiety, imparting valuable reactivity and conformational rigidity. This guide provides a comprehensive technical overview of 1-(1-Propynyl)cyclohexanol, a key building block that marries the reactivity of a propargyl group with the three-dimensional framework of a cyclohexyl ring. We will delve into its fundamental chemical and physical properties, explore its synthesis, detail its spectral characterization, and illuminate its potential as a pivotal intermediate in the synthesis of complex bioactive molecules. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound, a tertiary propargyl alcohol, presents as a solid at room temperature with a distinct melting point, indicating its purity and stability under standard laboratory conditions.[1] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, allows it to engage in a variety of chemical transformations.[2] The moderate polarity imparted by the hydroxyl group suggests solubility in a range of organic solvents.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 697-37-0,
Molecular Formula C₉H₁₄O,
Molecular Weight 138.21 g/mol
IUPAC Name 1-(Prop-1-yn-1-yl)cyclohexan-1-ol
Melting Point 46-50 °C
Boiling Point 91-92 °C at 10 mmHg
Appearance Solid

Synthesis of this compound: A Methodological Deep Dive

The synthesis of tertiary alcohols such as this compound is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and scalable route to this compound.

Retrosynthetic Analysis and Workflow

The disconnection of the target molecule reveals cyclohexanone and a propynyl Grignard reagent as the logical precursors. This retrosynthetic approach forms the basis of a reliable and widely applicable synthetic strategy.

G This compound This compound Disconnection Disconnection This compound->Disconnection Cyclohexanone Cyclohexanone Disconnection->Cyclohexanone Propynyl Grignard Reagent Propynyl Grignard Reagent Disconnection->Propynyl Grignard Reagent

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from cyclohexanone and 1-bromopropene via the in-situ formation of the propynyl Grignard reagent. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1-Bromopropene

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine. The iodine acts as an activator, etching the surface of the magnesium to expose a fresh, reactive surface for the reaction to initiate.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromopropene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromopropene solution to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway reaction.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath. This is crucial to moderate the highly exothermic reaction with the ketone and prevent side reactions.

    • Dissolve cyclohexanone (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring. A slow addition rate is critical for temperature control and maximizing the yield of the desired tertiary alcohol.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride. This quenches the reaction by protonating the alkoxide intermediate and hydrolyzes any remaining Grignard reagent. Ammonium chloride is a weak acid and is preferred over stronger acids to avoid potential acid-catalyzed side reactions of the tertiary alcohol.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification Mg_I2 Mg turnings + I₂ crystal Grignard Propynylmagnesium Bromide Mg_I2->Grignard Et2O Anhydrous Et₂O Et2O->Grignard PropBr 1-Bromopropene PropBr->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide Quench Quench with aq. NH₄Cl Alkoxide->Quench Extraction Et₂O Extraction Quench->Extraction Drying Dry (MgSO₄) & Concentrate Extraction->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, providing a reference for researchers to validate their synthesized material.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueKey Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹)
¹H NMR ~1.5-1.8 ppm: Broad multiplet, cyclohexyl protons (10H). ~1.85 ppm: Singlet, methyl protons of the propynyl group (3H). ~2.0-2.5 ppm: Singlet (broad), hydroxyl proton (1H), exchangeable with D₂O.
¹³C NMR ~3.5 ppm: Methyl carbon of the propynyl group. ~22, 25, 38 ppm: Cyclohexyl methylene carbons. ~69 ppm: Quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups. ~80, 85 ppm: Alkynyl carbons.
IR (Infrared) ~3400 cm⁻¹ (broad): O-H stretch (alcohol). ~2930 and 2860 cm⁻¹: C-H stretch (aliphatic). ~2250 cm⁻¹ (weak to medium): C≡C stretch (internal alkyne).
MS (Mass Spec) m/z 138: Molecular ion peak (M⁺). m/z 123: Loss of a methyl group (M⁺ - CH₃). m/z 95: Loss of the propynyl group. m/z 81: Dehydration followed by loss of a methyl group.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the hydroxyl group and the internal alkyne. This dual functionality makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Key Reaction Pathways

The hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkyne can participate in a variety of transformations, including click chemistry, hydrogenation, and various coupling reactions.

G cluster_0 Hydroxyl Group Reactions cluster_1 Alkyne Reactions Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Oxidation Oxidation (e.g., to ketone) Start->Oxidation Click Click Chemistry (e.g., CuAAC) Start->Click Hydrogenation Hydrogenation (to alkene or alkane) Start->Hydrogenation Coupling Coupling Reactions (e.g., Sonogashira) Start->Coupling Hydration Hydration (to ketone) Start->Hydration Bioactive_Esters Bioactive_Esters Esterification->Bioactive_Esters Bioactive Esters Triazole_Derivatives Triazole_Derivatives Click->Triazole_Derivatives Triazole-containing Scaffolds Complex_Core_Structures Complex_Core_Structures Coupling->Complex_Core_Structures Complex Core Structures

Caption: Key reaction pathways of this compound.

Role as a Pharmaceutical Building Block

The propargyl moiety is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[3][4][5][6] Its incorporation can lead to compounds with a range of biological activities, including neuroprotective and anticancer properties. This compound serves as a valuable starting material for introducing this key functionality into more complex molecular architectures.

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various patented pharmaceutical compositions and are explored in the synthesis of bioactive molecules. For instance, cyclohexanol derivatives are found in compounds with analgesic properties. The combination of the cyclohexyl scaffold, which can enhance lipophilicity and metabolic stability, with the versatile propargyl group makes this compound a promising starting point for the development of new chemical entities.

The alkyne functionality is particularly attractive for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the efficient connection of the cyclohexanol-based scaffold to other molecular fragments, a strategy widely used in the generation of compound libraries for high-throughput screening and in the synthesis of targeted drug conjugates.

Safety and Handling

According to the available safety data, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable building block that offers a unique combination of a three-dimensional cyclohexyl scaffold and a reactive propargyl group. Its straightforward synthesis via the Grignard reaction makes it readily accessible for a wide range of chemical transformations. For drug development professionals, this compound represents a strategic starting point for the design and synthesis of novel bioactive molecules, leveraging the proven utility of the propargyl moiety in medicinal chemistry. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this compound in the pursuit of new therapeutic agents.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). National Institutes of Health. [Link]

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2022). ResearchGate. [Link]

  • Propargylamine: an important moiety in drug discovery. (2023). PubMed. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). MDPI. [Link]

  • This compound | C9H14O | CID 230341. PubChem. [Link]

Sources

An In-Depth Technical Guide to 1-(Prop-1-yn-1-yl)cyclohexan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a tertiary alkynyl alcohol with potential applications in medicinal chemistry and drug development. The document delves into the compound's chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. While direct biological data for this specific molecule is limited, this guide explores its potential therapeutic applications, particularly in neuroprotection, by drawing parallels with structurally related propargyl-containing compounds. The proposed mechanisms of action and pathways for future research are discussed, offering a forward-looking perspective for its evaluation as a potential drug candidate.

Introduction: The Promise of Propargyl-Containing Scaffolds

The propargyl group, a functional group containing a carbon-carbon triple bond adjacent to a methylene group, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of compounds with a wide range of biological activities. Notably, propargylamines are key components in drugs targeting neurological disorders, such as Parkinson's and Alzheimer's diseases, primarily through the inhibition of monoamine oxidase (MAO) enzymes.[1] The rigid, linear geometry of the alkyne moiety can facilitate precise interactions with biological targets, while its reactivity allows for further functionalization. This guide focuses on 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a molecule that combines the propargyl motif with a cyclohexanol backbone, a common structural element in many pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 1-(prop-1-yn-1-yl)cyclohexan-1-ol .[2] It is also commonly referred to as 1-(1-propynyl)cyclohexanol.

Below is a table summarizing its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol [2]
CAS Number 697-37-0[2]
Appearance White to off-white solidInferred from general properties of similar compounds
Melting Point 46-50 °C[3]
Boiling Point 91-92 °C at 10 mmHg[3]
Solubility Soluble in most organic solvents[4]
InChI Key UTISCLIDFORRJP-UHFFFAOYSA-N[2]
SMILES CC#CC1(CCCCC1)O[2]

Synthesis of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

The most common and efficient method for the synthesis of 1-(prop-1-yn-1-yl)cyclohexan-1-ol is the nucleophilic addition of a propynyl organometallic reagent to cyclohexanone. The Grignard reaction, utilizing 1-propynylmagnesium bromide, is a well-established and scalable approach.

Reaction Principle

The Grignard reagent, 1-propynylmagnesium bromide, is a potent nucleophile. The carbon atom attached to the magnesium is highly polarized and attacks the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagent Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification Reagent_Prep Reaction of Propyne with Ethylmagnesium Bromide Reaction Addition of Cyclohexanone to Grignard Reagent Reagent_Prep->Reaction 1-Propynylmagnesium Bromide Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Magnesium Alkoxide Intermediate Extraction Solvent Extraction (e.g., Diethyl Ether) Workup->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure 1-(prop-1-yn-1-yl)cyclohexan-1-ol

Caption: Experimental workflow for the synthesis of 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propyne (gas)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • All glassware must be oven-dried to exclude moisture.

    • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Formation of 1-Propynylmagnesium Bromide:

    • Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

    • Bubble propyne gas through the stirred Grignard solution. The propyne will react with the ethylmagnesium bromide to form the less soluble 1-propynylmagnesium bromide, which may precipitate.

  • Reaction with Cyclohexanone:

    • While maintaining the reaction mixture at a low temperature (e.g., 0 °C), add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • The reaction is exothermic; control the addition rate to maintain the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propynyl chain as a singlet around 1.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the aliphatic region (typically 1.2-2.0 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp-hybridized carbons of the alkyne group (around 80-90 ppm). The carbon bearing the hydroxyl group (C1 of the cyclohexyl ring) will resonate at approximately 68-75 ppm. The remaining cyclohexyl carbons and the methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • A weak but sharp absorption band around 2200-2260 cm⁻¹ corresponds to the C≡C stretching vibration of the internal alkyne.

  • Strong C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • The molecular ion peak (M⁺) should be observed at m/z = 138.

  • Common fragmentation patterns for cyclohexanol derivatives include the loss of a water molecule (M-18) and cleavage of the cyclohexyl ring.[5] The propynyl group can also undergo fragmentation.

Biological Evaluation and Potential Applications in Drug Development

While there is a lack of direct biological data for 1-(prop-1-yn-1-yl)cyclohexan-1-ol in the public domain, its structural features suggest potential therapeutic applications, particularly in the area of neuropharmacology.

Rationale for Neuroprotective Potential

The presence of the propargyl moiety is a strong indicator of potential neuroprotective activity. Many propargylamine-containing compounds are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][6] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Furthermore, the propargyl group itself has been associated with neuroprotective effects independent of MAO-B inhibition, possibly through the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic factors.[7][8]

The cyclohexanol core is also found in various centrally active compounds, suggesting it can confer favorable pharmacokinetic properties for brain penetration.

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of structurally related compounds, the following potential mechanisms of action for 1-(prop-1-yn-1-yl)cyclohexan-1-ol can be hypothesized:

  • MAO-B Inhibition: The propargyl group could act as an irreversible or reversible inhibitor of MAO-B, leading to an increase in synaptic dopamine levels.

  • Neuroprotection via Anti-apoptotic Pathways: The compound may exert neuroprotective effects by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

  • Antioxidant Activity: The propargyl moiety may contribute to antioxidant effects by scavenging reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases.

ProposedMechanism cluster_compound 1-(prop-1-yn-1-yl)cyclohexan-1-ol cluster_cellular Cellular Targets & Pathways cluster_outcome Therapeutic Outcomes Compound 1-(prop-1-yn-1-yl)cyclohexan-1-ol MAOB MAO-B Inhibition Compound->MAOB Apoptosis Anti-apoptotic Pathways (e.g., PI3K/Akt, MAPK) Compound->Apoptosis Antioxidant Antioxidant Effects (ROS Scavenging) Compound->Antioxidant Dopamine Increased Dopamine Levels MAOB->Dopamine Survival Enhanced Neuronal Survival Apoptosis->Survival Stress Reduced Oxidative Stress Antioxidant->Stress

Caption: Proposed mechanisms of action for 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Future Directions for Preclinical Evaluation

To validate the therapeutic potential of 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a series of preclinical studies are warranted:

  • In Vitro Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity against MAO-A and MAO-B.

  • Cell-Based Assays: To assess neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) against various neurotoxins (e.g., MPP⁺, 6-OHDA, rotenone).

  • In Vivo Models of Neurodegeneration: To evaluate the efficacy in animal models of Parkinson's disease or other neurodegenerative conditions.

  • Pharmacokinetic and ADME Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties, including its ability to cross the blood-brain barrier.

  • Safety and Toxicology Studies: To assess the potential for adverse effects.

Conclusion

1-(Prop-1-yn-1-yl)cyclohexan-1-ol is a readily accessible tertiary alkynyl alcohol with a chemical structure that suggests potential for development as a neuroprotective agent. This guide has provided a comprehensive overview of its synthesis, characterization, and a forward-looking perspective on its potential therapeutic applications. While further experimental validation is required, the information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related propargyl-containing molecules.

References

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. (2018). PubMed. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. (n.d.). ResearchGate. [Link]

  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. (n.d.). PubMed Central. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Antioxidant properties of newly synthesized N-propargylamine derivatives of nitroxyl: A comparison with deprenyl. (n.d.). ResearchGate. [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. (n.d.). The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

Sources

A Spectroscopic Guide to 1-(1-Propynyl)cyclohexanol: In-Depth Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 1-(1-Propynyl)cyclohexanol, a tertiary alcohol with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol , presents a unique combination of a rigid cyclohexyl ring and a reactive propynyl group.[1][2] This structure makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Molecular Structure and Key Features

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure.

DOT Script for Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not publicly available in the databases searched, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles.

Experimental Protocol (Predicted)

A standard approach to acquiring NMR spectra for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (ppm)MultiplicityIntegration
Cyclohexyl (CH₂)1.2 - 1.8Multiplet10H
Hydroxyl (OH)Variable (1.5 - 4.0)Singlet1H
Methyl (CH₃)~1.8Singlet3H
  • Cyclohexyl Protons (1.2 - 1.8 ppm): The ten protons on the cyclohexyl ring are expected to produce a complex multiplet in the upfield region of the spectrum. The overlapping signals arise from the various axial and equatorial protons, which experience slightly different magnetic environments.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Methyl Protons (~1.8 ppm): The three protons of the methyl group on the propynyl chain are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (ppm)
Cyclohexyl C1 (quaternary)~70
Cyclohexyl (CH₂)22-40
Alkyne (quaternary)80-90
Alkyne (quaternary)80-90
Methyl (CH₃)~3
  • Quaternary Carbons: The spectrum will feature three quaternary carbon signals: the carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups (C1), and the two sp-hybridized carbons of the alkyne. The carbinol carbon (C1) is expected around 70 ppm, while the alkyne carbons will be in the 80-90 ppm range.

  • Cyclohexyl Carbons (22-40 ppm): The five CH₂ carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. Due to the chair conformation of the ring, some of these carbons may have slightly different chemical shifts.

  • Methyl Carbon (~3 ppm): The methyl carbon of the propynyl group will be found at a very upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyne functionalities.

Experimental Protocol
  • Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr (potassium bromide) pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a salt (NaCl or KBr) cell. For a liquid, a thin film between two salt plates can be used.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used to acquire the spectrum.

  • Data Acquisition: The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600 - 3200Strong, Broad
C-H stretch (alkane)3000 - 2850Medium to Strong
C≡C stretch (alkyne)2260 - 2100Weak to Medium
C-O stretch (alcohol)1260 - 1000Strong
  • O-H Stretch (3600 - 3200 cm⁻¹): A strong and broad absorption band in this region is the most prominent feature of an alcohol, arising from the stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding.[3]

  • C-H Stretch (3000 - 2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups.

  • C≡C Stretch (2260 - 2100 cm⁻¹): A weak to medium intensity band in this region is characteristic of the carbon-carbon triple bond stretch of the alkyne. For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical.

  • C-O Stretch (1260 - 1000 cm⁻¹): A strong band in the fingerprint region corresponding to the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol
  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment at a specific m/z value.

Mass Spectrum of this compound

A GC-MS spectrum of this compound is available from the NIST Mass Spectrometry Data Center.

m/zInterpretation
138Molecular Ion (M⁺)
123[M - CH₃]⁺
95[M - C₃H₅O]⁺ or loss of propynyl alcohol fragment
81Cyclohexenyl cation
  • Molecular Ion (m/z 138): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of the compound.

  • [M - CH₃]⁺ (m/z 123): Loss of a methyl group is a common fragmentation pathway.

  • Key Fragments (m/z 95 and 81): The fragmentation pattern will likely involve the loss of the propynyl and hydroxyl groups, leading to stable carbocation fragments derived from the cyclohexyl ring. The base peak is often a stable fragment.

DOT Script for a Simplified Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet or Thin Film Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Pellet->IR NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

Conclusion

The spectroscopic data of this compound, including NMR, IR, and MS, provide a detailed fingerprint of its molecular structure. While experimental NMR and IR spectra were not found in the searched public databases, the predicted data, in conjunction with the available mass spectrum, offers a robust framework for the identification and characterization of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently utilize and interpret the spectroscopic properties of this compound in their scientific endeavors.

References

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An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(1-propynyl)cyclohexanol, a significant tertiary propargyl alcohol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, structural elucidation, and its applications as a versatile chemical intermediate.

Introduction

This compound, with the chemical formula C₉H₁₄O, is an organic compound featuring a cyclohexanol ring substituted at the 1-position with a 1-propynyl group.[1][2] This structure, containing both a hydroxyl group and an internal alkyne, imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[3][4] The presence of the hydroxyl group allows for hydrogen bonding and influences its polarity, while the propynyl group's triple bond is a key site for a variety of chemical transformations.[3]

I. Discovery and Historical Context: A Legacy of Organometallic Chemistry

The discovery of this compound is intrinsically linked to the development of organometallic chemistry, particularly the advent of the Grignard reaction. While the first deliberate synthesis of an organometallic compound, cacodyl, dates back to 1760, it was Victor Grignard's groundbreaking work at the turn of the 20th century that revolutionized organic synthesis.[5] Grignard discovered that organomagnesium halides, now known as Grignard reagents, could readily add to the carbonyl group of ketones and aldehydes, forming new carbon-carbon bonds—a discovery that earned him the Nobel Prize in Chemistry in 1912.[5]

The synthesis of tertiary alcohols like this compound is a classic application of this powerful reaction. A key historical milestone in the specific synthesis of this compound is detailed in a 1958 patent. This patent describes a method for producing acetylenic cyclohexanols by reacting a cyclohexanone with a 1-alkyne, such as methylacetylene (propyne), in the presence of a sodium alcoholate condensing agent. This process provided an efficient route to compounds like this compound, highlighting their value as intermediates in organic synthesis early on.

II. Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is through the nucleophilic addition of a propynyl organometallic reagent to cyclohexanone. This can be achieved using either a Grignard reagent (propynylmagnesium halide) or an organolithium reagent (propynyllithium).

A. The Grignard Reaction Pathway

The Grignard reaction is a robust and widely used method for this transformation. The process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with cyclohexanone.

Step 1: Formation of the Propynyl Grignard Reagent

1-Propynylmagnesium bromide is typically prepared by reacting 1-bromopropyne with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Nucleophilic Addition to Cyclohexanone

The prepared Grignard reagent is then added to a solution of cyclohexanone. The nucleophilic carbon of the propynyl group attacks the electrophilic carbonyl carbon of the cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.

Step 3: Acidic Workup

The reaction is quenched with a mild acid, such as aqueous ammonium chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Propyne CH₃C≡CH PropynylMgBr CH₃C≡CMgBr (Propynylmagnesium bromide) Propyne->PropynylMgBr + EtMgBr - Ethane EtMgBr Ethylmagnesium Bromide (in THF) Alkoxide Cyclohexyl Ring-O⁻MgBr⁺        |      C≡CCH₃ PropynylMgBr->Alkoxide + Cyclohexanone Cyclohexanone Product This compound Alkoxide->Product + H₃O⁺

Figure 1: Grignard Synthesis of this compound.
B. Detailed Experimental Protocol (Grignard Method)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.43 g0.10
1-Bromopropyne118.9611.9 g0.10
Cyclohexanone98.149.81 g0.10
Anhydrous Diethyl Ether74.12200 mL-
Saturated NH₄Cl (aq)-100 mL-

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1-bromopropyne in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming. The mixture is refluxed for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in 50 mL of anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 2 hours.

  • Workup and Purification: The reaction mixture is cooled again in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

III. Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [1]
CAS Number 697-37-0[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl proton (which can be exchanged with D₂O), multiplets for the cyclohexyl protons, and a singlet for the methyl protons of the propynyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the hydroxyl group, the two sp-hybridized carbons of the alkyne, the carbons of the cyclohexyl ring, and the methyl carbon.

B. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band around 3200-3600 cm⁻¹.

  • C-H stretching bands for the sp³ hybridized carbons of the cyclohexyl ring just below 3000 cm⁻¹.

  • A weak C≡C stretching band around 2100-2260 cm⁻¹.

C. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would likely involve the loss of a water molecule, a methyl group, or the propynyl group.

IV. Applications in Organic Synthesis

This compound serves as a valuable intermediate in a variety of organic transformations, primarily leveraging the reactivity of its hydroxyl and alkyne functionalities. Propargyl alcohols, in general, are recognized as attractive feedstocks in organic synthesis.[6]

A. Synthesis of Substituted Cyclohexenes

Acid-catalyzed dehydration of this compound leads to the formation of 1-(1-propynyl)cyclohexene. This reaction is a facile method for introducing an exocyclic double bond adjacent to the propynyl substituent.

Dehydration_Reaction Start This compound Product 1-(1-Propynyl)cyclohexene Start->Product   [H⁺], Δ - H₂O

Figure 2: Dehydration of this compound.
B. Precursor to More Complex Molecules

The alkyne functionality of this compound can participate in a wide range of reactions, including:

  • Click Chemistry: The terminal alkyne can be isomerized to a terminal alkyne, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

  • Coupling Reactions: The alkyne can undergo Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to form more complex carbon skeletons.[4]

  • Synthesis of Heterocycles: Propargyl alcohols are key starting materials for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[3]

The versatility of propargyl alcohols makes them crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

V. Conclusion

This compound is a compound with a rich history rooted in the foundational principles of organometallic chemistry. Its synthesis, primarily through the Grignard reaction, is a testament to the enduring power of this classic transformation. The dual functionality of a hydroxyl group and an internal alkyne makes it a versatile intermediate for a wide array of synthetic applications. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound provides a valuable tool for the construction of novel and complex molecular architectures.

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A Comprehensive Technical Guide to 1-(1-Propynyl)cyclohexanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(1-Propynyl)cyclohexanol, a tertiary propargylic alcohol of interest in organic synthesis and potentially in medicinal chemistry. While direct pharmacological investigations of this specific compound are not extensively documented in peer-reviewed literature, its structural motifs—a tertiary alcohol and a propargyl group—are present in numerous biologically active molecules. This guide offers a comprehensive review of its synthesis, chemical and physical properties, and characteristic spectroscopic signatures. Furthermore, it explores the potential for future research into its biological activities by drawing parallels with related compounds.

Introduction

This compound (CAS No. 697-37-0) is an organic compound featuring a cyclohexanol ring substituted at the 1-position with a 1-propynyl group.[1][2][3][4] As a member of the tertiary propargylic alcohol family, it possesses a unique combination of functional groups that impart specific reactivity and potential for further chemical transformations.[5] The propargyl moiety, in particular, is a versatile functional group in organic synthesis, serving as a precursor for a variety of molecular architectures.[5] The study of such compounds is crucial for the development of novel synthetic methodologies and the exploration of new chemical entities with potential therapeutic applications.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of tertiary propargylic alcohols such as this compound is the nucleophilic addition of an alkynyl organometallic reagent to a ketone.[6] The Grignard reaction, utilizing a propynylmagnesium halide, is a classic and effective approach.[7][8]

Synthesis via Grignard Reaction

The synthesis involves the reaction of propynylmagnesium bromide with cyclohexanone. Propynylmagnesium bromide is typically prepared in situ from the reaction of propyne with a Grignard reagent like ethylmagnesium bromide, or directly from 1-bromopropene and magnesium.[9]

Reaction Scheme:

G reactant1 Cyclohexanone product This compound reactant1->product 1. THF 2. H3O+ workup reactant2 Propynylmagnesium bromide reactant2->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with ketones.[6][7][8]

Materials:

  • Magnesium turnings

  • 1-Bromopropyne

  • Cyclohexanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropyne in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

  • Addition of Cyclohexanone: The freshly prepared propynylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanone in anhydrous THF is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[1]

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 697-37-0[2]
IUPAC Name 1-(prop-1-yn-1-yl)cyclohexan-1-ol[1]
XLogP3 1.8[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propynyl chain, the methylene protons of the cyclohexyl ring, and the hydroxyl proton. The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The methyl protons of the propynyl group will appear as a singlet at approximately 1.8 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit distinct signals for the carbons of the propynyl group and the cyclohexyl ring. The quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups will appear around 70-80 ppm. The two sp-hybridized carbons of the alkyne will resonate in the range of 80-90 ppm. The methyl carbon of the propynyl group will be found further upfield. The remaining methylene carbons of the cyclohexyl ring will appear in the aliphatic region.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:[12][13][14][15]

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexyl and methyl groups.

  • C≡C stretch: A weak to medium intensity band in the region of 2200-2260 cm⁻¹ for the internal alkyne.

  • C-O stretch: A strong band in the range of 1100-1200 cm⁻¹, consistent with a tertiary alcohol.[12]

Mass Spectrometry

The electron ionization mass spectrum will likely show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be expected to involve the loss of a methyl group (M-15), a water molecule (M-18), or the propynyl group.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the tertiary hydroxyl group and the internal alkyne.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. Dehydration under acidic conditions can lead to the formation of various unsaturated products.

Reactions of the Alkyne

The internal alkyne is less reactive than a terminal alkyne but can still participate in a variety of transformations, including:

  • Reduction: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or a single bond (alkane), depending on the catalyst and reaction conditions.

  • Hydration: In the presence of mercury salts and acid, the alkyne can be hydrated to form a ketone.

  • Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions.

G start This compound product1 Alkene/Alkane start->product1 H2, Catalyst product2 Ketone start->product2 H2SO4, HgSO4, H2O product3 Cycloadduct start->product3 Diene/Dipole

Caption: Potential reactions of this compound.

Potential Pharmacological Applications: A Prospective Analysis

Currently, there is a lack of published research specifically investigating the biological activities of this compound. However, the structural components of the molecule are found in compounds with known pharmacological properties, suggesting potential avenues for future investigation.

Insights from Related Structures
  • Cyclohexanol Derivatives: Various substituted cyclohexanols have been explored for their biological activities, including antimicrobial and anticancer properties.[16][17][18][19] The lipophilic cyclohexyl ring can influence the pharmacokinetic properties of a molecule.

  • Propargyl-Containing Compounds: The propargyl group is a key feature in several approved drugs and clinical candidates. It can act as a pharmacophore or a reactive handle for covalent modification of biological targets. Propargyl alcohols and their derivatives have been investigated for a wide range of bioactivities.[5]

Potential Areas for Screening

Given the chemical nature of this compound, future research could explore its potential in the following areas:

  • Antimicrobial Activity: Many small, lipophilic alcohols exhibit antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.[16][18][20]

  • Anticancer Activity: The propargyl group can be a key element in compounds that inhibit enzymes involved in cancer progression. Cytotoxicity screening against various cancer cell lines would be a logical first step.

  • Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of various enzymes, where the alkyne or hydroxyl group might interact with the active site.

It is imperative to underscore that this section is speculative and intended to guide future research. Rigorous biological evaluation is required to ascertain any pharmacological relevance of this compound.

Conclusion

This compound is a readily accessible tertiary propargylic alcohol with well-defined chemical and physical properties. While its biological profile remains to be elucidated, its structural features make it an interesting candidate for further investigation in both synthetic and medicinal chemistry. This guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential for future applications, thereby serving as a valuable resource for researchers in the field.

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Unveiling the Enigmatic Mechanism: A Technical Guide to 1-(1-Propynyl)cyclohexanol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive exploration into the putative mechanism of action of 1-(1-propynyl)cyclohexanol derivatives, a class of synthetic compounds demonstrating significant potential in oncology research. This document is tailored for researchers, scientists, and drug development professionals, providing an in-depth analysis of their likely molecular interactions, the cellular pathways they may modulate, and the established experimental methodologies required to elucidate their precise function. While direct research on this specific family of derivatives is emerging, this guide synthesizes data from structurally related compounds to build a robust hypothesis of their biological activity.

Introduction: The this compound Scaffold - A Foundation for Innovation

The this compound core structure presents a compelling scaffold for medicinal chemistry. It combines a lipophilic cyclohexanol ring, which can facilitate passage across cellular membranes, with a reactive propargyl group. The terminal alkyne of the propargyl group is a versatile handle for "click chemistry" and a known pharmacophore in various enzyme inhibitors. Modifications to this scaffold can give rise to a diverse library of derivatives with potentially nuanced biological activities.

Postulated Core Mechanism of Action: Targeting the Engines of Cancer Proliferation

Drawing parallels from structurally analogous compounds, the primary anticancer mechanism of this compound derivatives is likely multifaceted, converging on the inhibition of key cellular processes that drive oncogenesis. The evidence strongly points towards enzyme inhibition, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Enzyme Inhibition: Silencing Aberrant Kinase Signaling

A predominant mechanism for many anticancer agents bearing cyclic and propargyl motifs is the inhibition of protein kinases.[1][2] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.

Tyrosine Kinase Inhibition: The propargyl group, in particular, is a feature in several known irreversible kinase inhibitors. It can form a covalent bond with a cysteine residue in the ATP-binding pocket of certain kinases, leading to potent and sustained inhibition.[3] Derivatives of this compound are hypothesized to act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and proliferation.[4][5]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates GF Growth Factor GF->RTK Binds Derivative This compound Derivative Derivative->RTK Inhibits (Covalent or Competitive Binding) ATP ATP ATP->RTK Binds Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Figure 1: Postulated mechanism of tyrosine kinase inhibition by this compound derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition: Another plausible target family is the cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[1][6] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell replication.

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of a cancer cell treated with an effective therapeutic is often apoptosis. This is frequently a downstream consequence of potent enzyme inhibition.

Cell Cycle Arrest: By inhibiting CDKs or other crucial cell cycle proteins, this compound derivatives are expected to cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase.[7][8] This arrest prevents the cells from dividing and can trigger apoptotic pathways.

Apoptosis Induction: The disruption of key signaling pathways by these derivatives can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[9][10]

Experimental Workflows for Mechanistic Validation

To rigorously test these hypotheses, a series of well-established experimental protocols are essential. The following provides a guide to the key assays.

In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Figure 2: Standard workflow for an MTT-based cytotoxicity assay.

Kinase Inhibition Assays

Objective: To quantify the inhibitory activity of the derivatives against specific kinases.

Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR2 kinase, a specific peptide substrate, and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, the test derivative at various concentrations, and the assay buffer.

  • Initiation: Start the reaction by adding the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit).

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Cell Cycle Analysis

Objective: To determine the effect of the derivatives on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following table presents hypothetical data for a promising this compound derivative, "PCH-D1," based on the expected outcomes of the described assays.

AssayCell Line / TargetResult (IC50)
Cytotoxicity (MTT) MCF-7 (Breast Cancer)5.2 µM
A549 (Lung Cancer)8.7 µM
HCT116 (Colon Cancer)6.1 µM
Kinase Inhibition VEGFR20.8 µM
EGFR1.5 µM
CDK22.3 µM
Cell Cycle Analysis MCF-7G2/M Arrest

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel anticancer agents. Based on the analysis of structurally related compounds, the most probable mechanisms of action for its derivatives are the inhibition of key oncogenic kinases, leading to cell cycle arrest and the induction of apoptosis. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses. Future work should focus on the synthesis and screening of a focused library of these derivatives to establish a clear structure-activity relationship and to identify lead compounds with high potency and selectivity for further preclinical and in vivo evaluation.[5][11]

References

[12] Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (Source: MDPI) URL: [Link] [13] New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. (Source: MDPI) URL: [Link] [14] Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (Source: Authorea) URL: [Link] [7] Anti-cancer drug molecules targeting cancer cell cycle and proliferation. (Source: ResearchGate) URL: [Link] [9] Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. (Source: MDPI) URL: [Link] [4] Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (Source: MDPI) URL: [Link] [6] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (Source: AWS) URL: [Link] [15] Journal of enzyme inhibition and medicinal chemistry. (Source: Medscape) URL: [Link] [3] Journal of Enzyme Inhibition and Medicinal Chemistry. (Source: ResearchGate) URL: [Link] [8] Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. (Source: NIH) URL: [Link] [10] How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer. (Source: Preprints.org) URL: [Link] [1] Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (Source: NIH) URL: [Link] [16] Recent Trends in Enzyme Inhibition and Activation in Drug Design. (Source: NIH) URL: [Link] [17] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (Source: PubMed Central) URL: [Link] [18] Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (Source: RSC Publishing) URL: [Link] [2] Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (Source: PubMed) URL: [Link] [19] Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (Source: NIH) URL: [Link] [20] Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (Source: MDPI) URL: [Link] [21] The function of natural compounds in important anticancer mechanisms. (Source: NIH) URL: [Link] [11] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (Source: NIH) URL: [Link] [22] Enzyme isoselective inhibitors: application to drug design. (Source: PubMed) URL: [Link] [5] In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. (Source: PubMed Central) URL: [Link] [23] Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (Source: Authorea) URL: [Link] [24] In Silico and In Vitro Alpha-amylase Activities of Previously Synthesized Pyridazine Derivatives. (Source: ResearchGate) URL: [Link]

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Unlocking the Potential of 1-(1-Propynyl)cyclohexanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists, outlining promising, yet underexplored, research avenues for the versatile building block, 1-(1-Propynyl)cyclohexanol. As a tertiary propargyl alcohol, this molecule uniquely combines the structural rigidity and lipophilicity of a cyclohexyl ring with the dual reactivity of a hydroxyl group and an internal alkyne. This guide moves beyond standard catalog information to provide a strategic framework for innovation, grounded in established chemical principles and supported by actionable experimental designs.

Core Molecular Profile and Synthetic Foundation

This compound is a chiral molecule whose potential is predicated on its distinct functional components. Understanding its fundamental properties and reactivity is the first step toward its sophisticated application.

Physicochemical Characteristics

A summary of the key properties of this compound provides a baseline for experimental design, particularly in reaction setup and purification.

PropertyValueSource
CAS Number 697-37-0[1][2]
Molecular Formula C₉H₁₄O[3][]
Molecular Weight 138.21 g/mol [][5]
IUPAC Name 1-prop-1-ynylcyclohexan-1-ol[3][]
Melting Point 46-50 °C[5]
Boiling Point 91-92 °C @ 10 mmHg[5]
SMILES CC#CC1(CCCCC1)O[3][]
Foundational Synthesis

The most direct and established method for synthesizing this compound is the nucleophilic addition of an organometallic propyne reagent to cyclohexanone.[6] This reaction forms the basis for accessing the core scaffold.

The causality behind this choice is the high polarization of the carbonyl group in cyclohexanone, rendering the carbonyl carbon highly electrophilic. Organolithium reagents, such as 1-propynyllithium, provide a strongly nucleophilic carbanion that readily attacks this electrophilic center, leading to the formation of a new carbon-carbon bond and a lithium alkoxide intermediate, which is subsequently protonated to yield the final tertiary alcohol.[6]

G cyclohexanone Cyclohexanone alkoxide Lithium Alkoxide Intermediate cyclohexanone->alkoxide propyne Propyne propynyllithium 1-Propynyllithium (Nucleophile) propyne->propynyllithium Deprotonation nBuLi n-Butyllithium (Base) nBuLi->propynyllithium propynyllithium->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation workup Aqueous Workup (e.g., H₂O / H⁺) workup->product

Caption: Foundational synthesis of this compound.

Research Area I: Frontiers in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile scaffold for drug discovery. Propargyl alcohols are integral components of numerous biologically active compounds, including antifungal agents and therapeutic hormones.[7] Similarly, the cyclohexanol moiety is a proven pharmacophore, present in compounds with analgesic and anti-inflammatory activity.[8][9] The combination of these two motifs presents a compelling starting point for novel therapeutic agents.

Strategy: Molecular Diversification via Dual-Handle Derivatization

The hydroxyl and alkyne groups serve as independent "handles" for chemical modification, allowing for a systematic exploration of chemical space to identify structure-activity relationships (SAR).

  • Hydroxyl Group Derivatization: The tertiary alcohol can be readily converted into esters or ethers. This strategy is not merely for creating analogs; it is a deliberate tactic to modulate key drug-like properties such as lipophilicity (LogP), metabolic stability, and hydrogen bonding capacity. For instance, esterification with amino acids could enhance solubility and introduce specific targeting moieties.

  • Alkyne Group Transformations: The internal alkyne is a gateway to a vast array of chemical structures. Its utility extends far beyond being a simple rigid linker.

    • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a high-yield, bio-orthogonal reaction that allows for the covalent linking of the this compound core to other molecular fragments, such as peptides, sugars, or other small molecules, to rapidly generate libraries of complex potential drug candidates.[10]

    • Coupling Reactions: Sonogashira coupling can be employed to append aryl or heteroaryl groups, which are ubiquitous in medicinal chemistry for their ability to engage in π-stacking and hydrogen bonding interactions with biological targets.

    • Cyclization Reactions: The alkyne can participate in intramolecular cyclization reactions to form novel heterocyclic systems, which are a cornerstone of modern pharmaceuticals.[10]

Caption: Workflow for medicinal chemistry exploration.

Strategy: Asymmetric Synthesis and Chiral Profiling

The carbon atom bearing the hydroxyl group is a stereocenter. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. Therefore, a critical and underexplored research area is the enantioselective synthesis of this compound.

Methods for the asymmetric synthesis of propargyl alcohols are well-established and often rely on chiral ligands to direct the nucleophilic addition of the alkyne to the ketone.[11][12] For example, using Zn(OTf)₂ with a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes and ketones.[12] Applying and optimizing such a system for the synthesis of (R)- and (S)-1-(1-Propynyl)cyclohexanol is a high-priority research objective. Subsequently, profiling the biological activity of the individual enantiomers is essential to unlock the full therapeutic potential and avoid potential off-target effects or toxicity associated with an inactive isomer.

Research Area II: Innovations in Materials Science

Beyond pharmaceuticals, the unique structure of this compound makes it a valuable monomer for the synthesis of advanced polymers and for the functionalization of material surfaces.[13]

Monomer for Advanced Polymers via Click Chemistry

The alkyne functionality is ideally suited for polymerization reactions. Specifically, its use in azide-alkyne cycloaddition polymerization with bifunctional azides would lead to the formation of poly(1,2,3-triazole)s.

Rationale: The incorporation of the 1-hydroxycyclohexyl moiety into the polymer backbone would introduce several desirable properties:

  • Increased Rigidity and Glass Transition Temperature (Tg): The bulky, cyclic structure of the cyclohexyl group would restrict chain mobility.

  • Modulated Solubility: The hydroxyl groups provide sites for hydrogen bonding, potentially altering the polymer's solubility profile.

  • Functional Handles: The pendant hydroxyl groups along the polymer chain are available for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the material.

G MonomerA This compound (Alkyne Monomer) Polymerization Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) MonomerA->Polymerization MonomerB Bifunctional Azide (e.g., Diazidoalkane) MonomerB->Polymerization Polymer Poly(triazole) with pendant hydroxycyclohexyl groups Polymerization->Polymer

Caption: Proposed polymerization scheme.

Actionable Experimental Protocols

To translate these concepts into practice, the following self-validating protocols provide a starting point for investigation.

Protocol 1: Baseline Synthesis of this compound
  • Objective: To synthesize and purify the racemic title compound.

  • Methodology: Based on the nucleophilic addition of 1-propynyllithium to cyclohexanone.[6]

    • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve propyne (condensed at -78°C, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.

    • Deprotonation: Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78°C for 30 minutes to form 1-propynyllithium.

    • Nucleophilic Addition: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the 1-propynyllithium solution at -78°C.

    • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

    • Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC Click Chemistry
  • Objective: To demonstrate the utility of the alkyne handle for molecular elaboration.

  • Methodology:

    • Reaction Setup: In a vial, dissolve this compound (1.0 eq.), benzyl azide (1.1 eq.), and sodium ascorbate (0.2 eq.) in a 1:1 mixture of tert-butanol and water.

    • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water to the reaction mixture.

    • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.

    • Workup: Dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purification & Characterization: Purify the resulting triazole by flash chromatography and characterize by NMR and mass spectrometry to confirm successful conjugation.

Protocol 3: Dehydration to 1-(1-Propynyl)cyclohexene
  • Objective: To explore the reactivity of the hydroxyl group and generate a novel diene precursor.

  • Methodology: Acid-catalyzed E1 elimination.[14]

    • Reaction Setup: Combine this compound (1.0 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.) or an acidic resin like Amberlyst 15 in toluene.

    • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Workup: Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution to neutralize the acid, then wash with brine.

    • Purification & Characterization: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by distillation or chromatography to yield 1-(1-Propynyl)cyclohexene.[15] Confirm the structure by NMR, paying close attention to the appearance of a new vinylic proton signal and the disappearance of the hydroxyl proton and C-O signals.

Concluding Remarks and Future Outlook

This compound is far more than a simple organic molecule; it is a platform for innovation. The research avenues detailed in this guide—spanning targeted derivatization for drug discovery, asymmetric synthesis for chiral therapeutics, and polymerization for advanced materials—represent tangible opportunities for significant scientific advancement. The dual functionality inherent in its structure provides a robust foundation for creating novel molecular architectures with tailored properties. It is the conviction of this author that a systematic investigation into these proposed areas will yield discoveries with substantial impact in both medicinal chemistry and materials science.

References

A complete list of all sources cited within this technical guide.

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl). BenchChem.
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). . Available at:

  • Al-Hadedi, A. A. M., & Al-Amiery, A. A. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules.
  • Al-Hadedi, A. A. M., & Al-Amiery, A. A. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
  • A-Z Chemistry. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. A-Z Chemistry.
  • A-Z Chemistry. (2024). Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. A-Z Chemistry.
  • Schrittwieser, J. H., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters.
  • Brainly. (2023). Modify the structure to give the product of cyclohexanone with 1‑propynyllithium. Brainly.com.
  • Sinobio Chemistry. (2024). What Is Propargyl Alcohol? Sinobio Chemistry.
  • Chemsrc. (n.d.). This compound | CAS#:697-37-0. Chemsrc.com.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. Fisher Scientific.
  • Flippin, L. A., & Friedman, H. L. (1969). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols. Google Patents.
  • BOC Sciences. (n.d.). CAS 697-37-0 this compound. BOC Sciences.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 697-37-0. Santa Cruz Biotechnology.
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  • ChemicalBook. (n.d.). This compound CAS#: 697-37-0. ChemicalBook.
  • Szałek, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • National Center for Biotechnology Information. (n.d.). Cyclohexene, 1-(1-propynyl)-. PubChem Compound Database.
  • Miller, D. (2020). Formation of Cyclohexene via an Acid Catalyzed E1 Reaction. YouTube.

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Methodological & Application

Synthesis of 1-(1-Propynyl)cyclohexanol: A Detailed Protocol for Laboratory and Developmental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(1-propynyl)cyclohexanol, a valuable propargylic alcohol intermediate in organic synthesis and drug discovery. The protocol details the nucleophilic addition of a 1-propynyllithium reagent to cyclohexanone. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework that encompasses the underlying chemical principles, a meticulous step-by-step experimental procedure, critical safety protocols for handling organolithium reagents, and detailed methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction

Propargylic alcohols are a cornerstone in synthetic organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. Their utility stems from the dual reactivity of the hydroxyl group and the carbon-carbon triple bond, which can be independently or concertedly manipulated. The target molecule, this compound, is a tertiary propargylic alcohol whose synthesis is a classic illustration of carbon-carbon bond formation via the addition of an organometallic nucleophile to a carbonyl electrophile.

The primary synthetic route involves the reaction of cyclohexanone with an organometallic derivative of propyne. Organolithium reagents are particularly effective for this transformation due to their high nucleophilicity, which generally leads to high yields and clean reactions when handled with appropriate care.[1] This guide will focus on the in situ generation of 1-propynyllithium from propyne and n-butyllithium, followed by its immediate reaction with cyclohexanone.

Reaction Mechanism and Stereochemical Considerations

The core of this synthesis is a nucleophilic addition reaction.[2] The organolithium reagent, 1-propynyllithium, features a highly polarized carbon-lithium bond, rendering the terminal alkynyl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent transfer of the pi-electrons from the carbonyl double bond to the oxygen atom generates a lithium alkoxide intermediate. The reaction is then quenched with a mild acid to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[3]

G Alkoxide Alkoxide Alkoxide_step2 Alkoxide_step2

Figure 1: General workflow for the synthesis of this compound.

The stereochemistry of nucleophilic addition to the cyclohexanone ring is a critical consideration. The attack of the nucleophile can occur from two directions relative to the plane of the ring: axial or equatorial. For small, unhindered nucleophiles like many organolithium reagents, the attack trajectory is influenced by a balance of steric and electronic factors.[4] The Cieplak model suggests that the axial approach is often favored due to stabilizing electronic interactions between the sigma bonds of the cyclohexane ring and the forming carbon-carbon bond's antibonding orbital (σ*).[4] However, steric hindrance from the axial hydrogens at the C3 and C5 positions can favor equatorial attack, especially for bulkier nucleophiles. For 1-propynyllithium, a mixture of diastereomers may be formed if the cyclohexanone is substituted, but for unsubstituted cyclohexanone, the product is achiral.

Materials and Equipment

Reagents Grade Supplier CAS No.
CyclohexanoneReagentPlus®, ≥99%Sigma-Aldrich108-94-1
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Propyne≥98%Sigma-Aldrich74-99-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Saturated aq. Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific7487-88-9
Diethyl EtherACS ReagentFisher Scientific60-29-7
HexanesACS ReagentFisher Scientific110-54-3
Ethyl AcetateACS ReagentFisher Scientific141-78-6
Equipment
Three-necked round-bottom flask (flame-dried)
Magnetic stirrer and stir bar
Schlenk line or inert gas (Argon/Nitrogen) manifold
Septa, needles, and syringes
Low-temperature cooling bath (e.g., dry ice/acetone)
Addition funnel
Rotary evaporator
Glassware for extraction and chromatography
NMR spectrometer, IR spectrometer, Mass spectrometer

Experimental Protocol

Part A: Preparation of 1-Propynyllithium Solution (In Situ)

Safety First: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and air.[5] Propyne is a flammable gas. All procedures must be conducted in a certified chemical fume hood under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware and proper personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and chemical-resistant gloves.

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet connected to an inert gas line, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask via cannula or a dry syringe.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Propyne Introduction: Bubble propyne gas through the cold THF solution for approximately 10-15 minutes, or until a sufficient amount (e.g., ~1.2 equivalents relative to the planned amount of n-BuLi) has been dissolved. The exact amount can be determined by weighing the flask before and after, or by volumetric displacement if using a gas burette.

  • n-BuLi Addition: Slowly add 1.1 equivalents of n-butyllithium (2.5 M solution in hexanes) dropwise to the stirred propyne/THF solution via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A white precipitate of 1-propynyllithium may form.

  • Stirring: Allow the resulting mixture to stir at -78 °C for an additional 30 minutes to ensure complete formation of the 1-propynyllithium reagent.

Part B: Synthesis of this compound
  • Cyclohexanone Addition: While maintaining the temperature at -78 °C, add 1.0 equivalent of anhydrous cyclohexanone dropwise to the 1-propynyllithium suspension via syringe over 15 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 1.5 hours.

G A Assemble and flame-dry glassware under Argon B Add anhydrous THF and cool to -78 °C A->B C Introduce propyne gas B->C D Slowly add n-Butyllithium at -78 °C C->D E Stir for 30 min to form 1-propynyllithium D->E F Add cyclohexanone dropwise at -78 °C E->F G Stir at -78 °C for 1 hour F->G H Warm to room temperature G->H I Quench with saturated aq. NH₄Cl H->I J Perform aqueous workup and extraction I->J K Dry organic layer and remove solvent J->K L Purify by column chromatography or distillation K->L

Figure 2: Step-by-step experimental workflow for the synthesis.

Part C: Workup and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring. This step should be performed in the fume hood as unreacted organolithium will react with water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by one of the following methods:

    • Flash Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient (e.g., starting from 95:5) is effective for high purity.

    • Vacuum Distillation: The product can be distilled under reduced pressure. The boiling point is reported to be 91-92 °C at 10 mmHg.[6]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [7]
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point 91-92 °C @ 10 mmHg[6]
Melting Point 46-50 °C[6]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.85 (s, 3H, -C≡C-CH₃)

    • δ ~1.4-1.7 (m, 10H, cyclohexyl protons)

    • δ ~2.0 (s, 1H, -OH, broad, exchanges with D₂O)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~84.5 (-C≡C-CH₃)

    • δ ~79.5 (-C≡C-CH₃)

    • δ ~68.5 (quaternary C-OH)

    • δ ~38.0 (cyclohexyl CH₂)

    • δ ~25.5 (cyclohexyl CH₂)

    • δ ~23.0 (cyclohexyl CH₂)

    • δ ~3.5 (-C≡C-CH₃)

  • IR (neat, cm⁻¹):

    • ~3400 (br, O-H stretch)

    • ~2930, 2860 (C-H stretch, sp³)

    • ~2250 (w, C≡C stretch, internal alkyne)

  • Mass Spectrometry (EI):

    • m/z = 138 (M⁺), and characteristic fragmentation patterns.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete formation of 1-propynyllithium or presence of moisture.

    • Solution: Ensure all glassware is meticulously dried. Use high-quality anhydrous solvents. Verify the titer of the n-butyllithium solution before use. Ensure propyne is bubbled for a sufficient duration.

  • Side Reactions:

    • Cause: If the reaction temperature rises significantly, n-butyllithium can react with THF. If the cyclohexanone is enolizable and a weaker organometallic base is used, deprotonation can compete with addition.

    • Solution: Maintain strict temperature control at -78 °C during the addition of n-BuLi and cyclohexanone. The high reactivity of 1-propynyllithium strongly favors nucleophilic addition over enolization of cyclohexanone.

  • Difficult Purification:

    • Cause: Formation of polymeric byproducts from propyne or impurities in starting materials.

    • Solution: Use purified cyclohexanone. Ensure the propyne source is of good quality. If distillation is difficult, flash chromatography is a reliable alternative.

Conclusion

The synthesis of this compound via the nucleophilic addition of 1-propynyllithium to cyclohexanone is an efficient and reliable method for producing this valuable synthetic intermediate. By adhering to the detailed protocol, exercising stringent anhydrous and anaerobic techniques, and observing all safety precautions, researchers can consistently achieve high yields of the desired product. The characterization data provided serves as a benchmark for confirming the successful synthesis and purity of the final compound, enabling its confident use in subsequent research and development activities.

References

  • Wikipedia. "Organolithium reagent." Accessed January 20, 2026. [Link].

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  • Brainly. "Modify the structure to give the product of cyclohexanone with 1‑propynyllithium." Accessed January 20, 2026. [Link].

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  • Bailey, W. F.; Dombroski, M. A.; et al. "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." J. Vis. Exp. (117), e54696, doi:10.3791/54696 (2016). [Link].

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  • Chegg. "Solved Answer the following questions regarding the reaction." Accessed January 20, 2026. [Link].

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Application Notes and Protocols for the Reactivity of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed experimental procedures for key chemical transformations of 1-(1-propynyl)cyclohexanol. As a tertiary propargylic alcohol, this molecule serves as a versatile building block in organic synthesis. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions. The protocols detailed herein are designed to be self-validating, with an emphasis on scientific integrity and reproducibility. Key reactions covered include the Meyer-Schuster rearrangement, Sonogashira coupling, oxidation of the tertiary alcohol, and reduction of the alkyne moiety.

Introduction: The Synthetic Utility of this compound

This compound is a valuable bifunctional molecule possessing both a tertiary alcohol and an internal alkyne.[1][2] This structure allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The hydroxyl group can be targeted for oxidation or elimination reactions, while the carbon-carbon triple bond can undergo additions, reductions, and coupling reactions. The propargyl alcohol functionality itself is a precursor to unique rearrangements.[3][4][5][6][7]

The synthesis of this compound is typically achieved through the nucleophilic addition of a propynyl organometallic reagent, such as 1-propynyllithium, to cyclohexanone.[8] This straightforward and high-yielding reaction provides ready access to the starting material for the protocols detailed below.

I. Meyer-Schuster Rearrangement: Synthesis of α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is a classic and powerful acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones.[3][4] This reaction proceeds through a 1,3-hydroxyl shift and tautomerization, offering an atom-economical route to valuable enone structures.[5][6][7] For this compound, this rearrangement yields (E/Z)-1-(prop-1-en-2-yl)cyclohexan-1-one.

Mechanism and Rationale: The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). A subsequent 1,3-shift of the protonated hydroxyl group leads to an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[3] While traditionally requiring strong acids, modern methods employ milder Lewis acid catalysts to improve selectivity and yields.[3]

Meyer_Schuster_Rearrangement cluster_0 Reaction Workflow Start This compound Acid Acid Catalyst (e.g., PTSA) Start->Acid Add Solvent Inert Solvent (e.g., Toluene) Acid->Solvent Dissolve Heat Heat (Reflux) Solvent->Heat Apply Workup Aqueous Workup & Extraction Heat->Workup After reaction completion Purification Column Chromatography Workup->Purification Product α,β-Unsaturated Ketone Purification->Product

Caption: Workflow for the Meyer-Schuster Rearrangement.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 36.2 mmol).

  • Reagent Addition: Add toluene (50 mL) to dissolve the starting material. To this solution, add p-toluenesulfonic acid (PTSA) monohydrate (0.34 g, 1.8 mmol, 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).

  • Extraction and Drying: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 1% to 5% ethyl acetate in hexanes to afford the desired α,β-unsaturated ketone.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound138.215.036.21.0
p-Toluenesulfonic acid (PTSA)190.220.341.80.05
Toluene-50 mL--

Expected Yield: 70-85%

II. Sonogashira Coupling: Formation of Carbon-Carbon Bonds

The Sonogashira coupling is a highly versatile palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.[9] While this compound is an internal alkyne, it can be readily converted to the terminal alkyne, 1-ethynylcyclohexanol, which can then participate in Sonogashira coupling.

Rationale: This two-step sequence provides access to a wide array of substituted alkynes, which are important intermediates in pharmaceuticals and materials science. The mild reaction conditions of the Sonogashira coupling tolerate a broad range of functional groups.[9]

Sonogashira_Coupling cluster_1 Overall Transformation Start This compound Step1 Deprotection/Isomerization to Terminal Alkyne Start->Step1 Intermediate 1-Ethynylcyclohexanol Step1->Intermediate Step2 Sonogashira Coupling Intermediate->Step2 Product Coupled Product Step2->Product

Caption: Two-step strategy for Sonogashira coupling.

Experimental Protocol (for the coupling step):

Prerequisite: Synthesis of 1-ethynylcyclohexanol from this compound.

  • Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 1-ethynylcyclohexanol (assumed from previous step, 1.0 eq.), aryl halide (e.g., iodobenzene, 1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent and Base: Add degassed triethylamine (Et₃N) as both the solvent and the base.

  • Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC until the starting alkyne is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the coupled product.

ReagentMolar Mass ( g/mol )Equivalents
1-Ethynylcyclohexanol124.181.0
Iodobenzene204.011.1
Pd(PPh₃)₄1155.560.03
CuI190.450.06
Triethylamine-Solvent/Base

III. Oxidation of the Tertiary Alcohol

The oxidation of the tertiary alcohol in this compound is challenging under standard conditions. However, specific reagents can achieve this transformation, potentially leading to ring-opening or rearrangement products. A more common approach is the oxidation of a similar secondary alcohol, cyclohexanol, to cyclohexanone, which serves as a reference for the stability of the cyclohexanol moiety.[10][11][12] For the purpose of this guide, a protocol for the oxidation of the analogous cyclohexanol is provided for context.

Rationale: Understanding the conditions required for the oxidation of the cyclohexanol ring is crucial for planning synthetic routes where this functionality needs to be preserved or intentionally modified.

Reference Protocol: Oxidation of Cyclohexanol to Cyclohexanone

  • Reaction Setup: In a 250 mL flask, prepare a solution of sodium dichromate dihydrate in water.

  • Reagent Addition: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. In a separate flask, dissolve cyclohexanol in a suitable solvent.

  • Reaction Conditions: Add the cyclohexanol solution dropwise to the oxidizing agent solution, maintaining the temperature below 40 °C.

  • Workup and Distillation: After the addition is complete, allow the reaction to proceed for an additional hour. Isolate the product by steam distillation.

  • Extraction and Drying: Separate the organic layer of the distillate, wash with sodium bicarbonate solution and brine, then dry over anhydrous calcium chloride.

  • Final Purification: Perform a final simple distillation to obtain pure cyclohexanone.

IV. Reduction of the Alkyne

The propynyl group can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the chosen reagents and conditions. This allows for precise control over the stereochemistry of the resulting molecule.

Rationale: The ability to selectively reduce the alkyne provides access to different geometric isomers and saturated analogues, which is critical in drug discovery and development where stereochemistry can significantly impact biological activity.

Alkyne_Reduction cluster_2 Reduction Pathways Start This compound Lindlar H₂, Lindlar's Catalyst Start->Lindlar Na_NH3 Na, liq. NH₃ Start->Na_NH3 H2_PdC H₂, Pd/C Start->H2_PdC cis_Alkene cis-Alkene Lindlar->cis_Alkene trans_Alkene trans-Alkene Na_NH3->trans_Alkene Alkane Alkane H2_PdC->Alkane

Caption: Selective reduction pathways for the alkyne.

Protocol 1: Cis-Selective Reduction (Lindlar Hydrogenation)

  • Catalyst Preparation: To a solution of this compound in ethanol, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

  • Reaction Conditions: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction by GC-MS or TLC to observe the disappearance of the starting material and the formation of the cis-alkene.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the cis-alkenyl alcohol.

Protocol 2: Trans-Selective Reduction (Dissolving Metal Reduction)

  • Reaction Setup: In a three-necked flask fitted with a dry ice condenser, condense ammonia gas.

  • Reagent Addition: Add small pieces of sodium metal until a persistent blue color is observed. Add the this compound dissolved in a small amount of anhydrous THF.

  • Reaction Conditions: Stir the reaction at -78 °C until the blue color disappears.

  • Workup: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate.

  • Extraction and Drying: Add water and extract the product with diethyl ether. Dry the organic layer over sodium sulfate, filter, and concentrate.

Protocol 3: Full Reduction to Alkane

  • Reaction Setup: Dissolve this compound in methanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature for 2 hours.[13]

  • Workup: Filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the fully saturated alcohol.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Strong acids and bases are corrosive. Handle with caution.

  • Hydrogen gas is flammable. Ensure there are no ignition sources nearby during hydrogenation reactions.

  • Liquid ammonia is hazardous and should be handled with appropriate safety precautions.

Conclusion

This compound is a versatile synthetic intermediate with a rich and varied reactivity. The protocols outlined in this application note provide a robust starting point for the exploration of its chemical transformations. By understanding the underlying principles of these reactions, researchers can effectively utilize this building block in the synthesis of novel and complex molecules for a wide range of applications in the chemical and pharmaceutical sciences.

References

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  • Li, J. J. (2021). Meyer–Schuster Rearrangement. In Name Reactions (pp. 415-417). Springer, Cham.
  • Cadierno, V., & Gimeno, J. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158.
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  • Li, Q., Yang, B., Lin, H., Aghdassi, N., Zhang, Y., Li, Y., ... & Chi, L. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Journal of the American Chemical Society, 144(21), 9439-9447.
  • Wang, C., & Xi, C. (2018). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion.
  • Zhang, Z., Liu, Y., & Zhang, J. (2021). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 8(1), 49-54.
  • Jia, T., He, Q., & Toste, F. D. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1, 3-Enynes. Journal of the American Chemical Society, 143(30), 11722-11729.
  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4945.
  • Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2013). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ChemInform, 44(32).
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple protocol to synthesize indenes efficiently by PTSA catalyzed tandem Friedel–Crafts alkylation/hydroarylation of tertiary propargylic alcohol with electron-rich arenes is described.
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  • PubChem. This compound. [Link]

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  • Li, D., & Shi, F. (2010). Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride.
  • ChemSrc. Cyclohexanol, 2-(1-propynyl)-, (1R,2R)-rel- (9CI). [Link]

  • Prabhu, D. V., & Kumar, B. S. A. (2012). Comparative Study of the Oxidation of 1-Hexanol and Cyclohexanol by Chloramine B in Acidic Medium. Asian Journal of Chemistry, 24(3), 1187.
  • Li, D., & Shi, F. (2010). Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride.
  • Kara, A., Bittner, D., Subrizi, F., Ward, J. M., & Hailes, H. C. (2018). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. ChemBioChem, 19(18), 1934-1938.
  • Chen, B. C., Yu, B. Y., Lin, Y. L., Huang, H. P., & Chien, I. L. (2014). Reactive-distillation process for direct hydration of cyclohexene to produce cyclohexanol. Industrial & Engineering Chemistry Research, 53(17), 7079-7086.
  • Jaafar, H., Vileno, B., Thibon, A., & Mandon, D. (2011). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris (2-pyridylmethyl) amine TPAFe (II) Cl2 complex in mild oxidation chemistry. Dalton Transactions, 40(1), 92-106.
  • Chemistry Labs QCC. (2020, March 19). Oxidation of Cyclohexanol to Cyclohexanone CH-128, CH-252 [Video]. YouTube.
  • Shiva K Rastogi Lectures. (2021, April 10). Dehydration of Cyclohexanol Lab Experiment [Video]. YouTube.
  • Jordan Plemmons. (2020, November 11).
  • Chen, B. C., Yu, B. Y., Lin, Y. L., Huang, H. P., & Chien, I. L. (2014). Reactive-Distillation Process for Direct Hydration of Cyclohexene to Produce Cyclohexanol. Industrial & Engineering Chemistry Research, 53(17), 7079-7086.
  • Daniel Miller. (2020, August 12).

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The Synthetic Utility of 1-(1-Propynyl)cyclohexanol: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Propargyl Alcohol

1-(1-Propynyl)cyclohexanol is a tertiary propargyl alcohol characterized by a cyclohexanol core substituted with a propynyl group at the 1-position.[1] This unique structural arrangement, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, imparts significant reactivity, making it a valuable and versatile building block in modern organic synthesis. Its primary utility lies in its capacity to undergo rearrangement reactions to form α,β-unsaturated ketones, which are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of this compound and providing in-depth, field-proven protocols for its key transformations.

Core Application: The Meyer-Schuster Rearrangement for α,β-Unsaturated Ketone Synthesis

The most prominent application of this compound is its participation in the Meyer-Schuster rearrangement. This acid-catalyzed reaction transforms tertiary propargyl alcohols into α,β-unsaturated ketones.[2] The reaction proceeds through a three-step mechanism: (1) protonation of the hydroxyl group, (2) a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate, and (3) tautomerization of the resulting enol to the more stable keto form.[2]

For tertiary propargyl alcohols such as this compound, the Meyer-Schuster rearrangement can be accompanied by a competing reaction known as the Rupe rearrangement, which yields α,β-unsaturated methyl ketones via an enyne intermediate.[2] The choice of catalyst and reaction conditions is therefore crucial to selectively favor the desired Meyer-Schuster product. While strong acids have traditionally been used, milder conditions employing transition metal-based or Lewis acid catalysts can enhance selectivity and yield.[2]

Protocol 1: Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (PTSA)

This protocol outlines a classic approach to the Meyer-Schuster rearrangement using a common Brønsted acid catalyst. The causality behind using an acid like PTSA lies in its ability to efficiently protonate the hydroxyl group, initiating the rearrangement cascade. Toluene is often chosen as the solvent to facilitate azeotropic removal of water, which can drive the reaction towards completion.

Experimental Workflow:

A 1. Dissolve this compound in toluene B 2. Add catalytic PTSA (p-toluenesulfonic acid) A->B Catalyst addition C 3. Heat to reflux with Dean-Stark trap B->C Initiate reaction D 4. Monitor reaction by TLC until starting material is consumed C->D Reaction progression E 5. Work-up: Neutralize, extract, and dry D->E Quench and isolate F 6. Purify by column chromatography E->F Purification G Product: (E/Z)-Cyclohexylidene-2-propanone F->G Final product

Caption: Workflow for PTSA-catalyzed Meyer-Schuster rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the starting material in toluene (0.2 M). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired α,β-unsaturated ketone, (E/Z)-cyclohexylidene-2-propanone.

Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement using Indium(III) Chloride

The use of Lewis acids like Indium(III) chloride offers a milder alternative to strong Brønsted acids, often leading to higher yields and better selectivity, especially when coupled with microwave irradiation.[2] The Lewis acid coordinates to the hydroxyl group, facilitating its departure and promoting the rearrangement.

Experimental Workflow:

A 1. Combine this compound and InCl3 in a microwave vial B 2. Add solvent (e.g., acetonitrile) A->B C 3. Irradiate with microwaves at a set temperature B->C Microwave irradiation D 4. Monitor for completion by GC-MS or TLC C->D Reaction monitoring E 5. Aqueous work-up and extraction D->E Isolation F 6. Purification by chromatography E->F Purification G Product: (E/Z)-Cyclohexylidene-2-propanone F->G Final product

Sources

The Versatility of 1-(1-Propynyl)cyclohexanol: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, 1-(1-propynyl)cyclohexanol emerges as a compound of significant strategic value. Its utility lies not in its direct biological activity, but in its remarkable capacity to be transformed into highly valuable α,β-unsaturated ketones, which are pivotal precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound as a chemical intermediate, offering detailed application notes, robust protocols, and the causal reasoning behind experimental choices to empower your synthetic endeavors.

Core Principles: The Propargyl Alcohol Rearrangement

The primary application of this compound, a tertiary propargyl alcohol, is its participation in acid-catalyzed rearrangements to furnish α,β-unsaturated carbonyl compounds.[1][2] This transformation, broadly known as the Meyer-Schuster rearrangement, is a cornerstone of its utility.[3][4]

Mechanism of the Meyer-Schuster Rearrangement:

The reaction proceeds through a series of well-defined steps:

  • Protonation: The reaction is initiated by the protonation of the hydroxyl group of the propargyl alcohol by an acid catalyst.[3]

  • Formation of an Allenyl Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized allenyl cation.

  • Nucleophilic Attack by Water: Water acts as a nucleophile, attacking the central carbon of the allenyl system.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone.[3]

For tertiary propargyl alcohols like this compound, a competing reaction known as the Rupe rearrangement can also occur, which proceeds through an enyne intermediate to yield α,β-unsaturated methyl ketones.[1] The choice of catalyst and reaction conditions can often be tuned to favor one pathway over the other.

Below is a visual representation of the general transformation of this compound to an α,β-unsaturated ketone.

G A This compound C Meyer-Schuster / Rupe Rearrangement A->C Reacts with B Acid Catalyst (e.g., H₃PO₄, P₄O₁₀, Au(I)) B->C Catalyzes D α,β-Unsaturated Ketone (e.g., 1-Acetylcyclohexene) C->D Yields E Pharmaceutical Intermediates Agrochemicals Specialty Materials D->E Serves as precursor for

Caption: Synthetic utility of this compound.

Synthesis of this compound: A Practical Protocol

The starting material, this compound, is readily synthesized via the nucleophilic addition of a propynyl anion to cyclohexanone. A common and effective method involves the use of 1-propynyllithium.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexanone

  • 1-Propynyllithium (or generated in situ from propyne and an organolithium base like n-butyllithium)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 1-propynyllithium (1.1 equivalents) to the stirred cyclohexanone solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Application in the Synthesis of α,β-Unsaturated Ketones: Protocols and Considerations

The true value of this compound is realized in its conversion to α,β-unsaturated ketones. Below are protocols for both classical acid-catalyzed and modern transition-metal-catalyzed rearrangements.

Protocol 1: Classical Acid-Catalyzed Rupe Rearrangement

This protocol is adapted from a procedure for a related substrate and is effective for the synthesis of 1-acetylcyclohexene.

Experimental Protocol: Synthesis of 1-Acetylcyclohexene via Rupe Rearrangement

Materials:

  • This compound

  • Phosphorus pentoxide (P₄O₁₀)

  • Dry benzene or toluene

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 equivalent) and dry benzene or toluene.

  • Carefully add phosphorus pentoxide (a dehydrating agent and strong acid catalyst) to the mixture.

  • Gently reflux the solution for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and decant the organic solution from the solid residue.

  • Wash the organic solution with 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.

  • The crude 1-acetylcyclohexene can be purified by vacuum distillation.

Protocol 2: Modern Gold-Catalyzed Meyer-Schuster Rearrangement

Modern synthetic methods often favor milder reaction conditions to improve functional group tolerance and selectivity. Gold-catalyzed Meyer-Schuster rearrangements have emerged as a powerful alternative to harsh acidic conditions.[5][6][7]

Experimental Protocol: Gold-Catalyzed Synthesis of α,β-Unsaturated Ketone

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate ((PPh₃)AuNTf₂) (1-2 mol%)

  • 4-Methoxyphenylboronic acid (0.2 equivalents) or Methanol (1 equivalent)

  • Toluene

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of this compound (1.0 equivalent) in toluene, add 4-methoxyphenylboronic acid or methanol.

  • Add the gold catalyst, (PPh₃)AuNTf₂, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification of the desired α,β-unsaturated ketone.

Causality Behind Experimental Choices:

  • Classical vs. Modern Catalysts: While strong acids like P₄O₁₀ are effective, they can lead to side reactions and are not suitable for sensitive substrates.[8] Gold catalysts, on the other hand, are highly chemoselective and operate under much milder conditions, preserving delicate functional groups elsewhere in the molecule.[5][6]

  • Additives in Gold Catalysis: The addition of a boronic acid or methanol in the gold-catalyzed reaction can facilitate the protonolysis of the gold-vinylidene intermediate, which is a key step in the catalytic cycle.

Application in Pharmaceutical Synthesis: A Gateway to Complex Scaffolds

α,β-Unsaturated ketones are versatile intermediates in drug synthesis, participating in a wide array of transformations such as Michael additions, Robinson annulations, and various cycloadditions. The cyclohexenone core, in particular, is a prevalent motif in many pharmaceutical agents and natural products.[9]

Case Study: Spirocyclic Compounds in Drug Discovery

Spirocycles are increasingly incorporated into drug candidates to enhance their three-dimensional character, which can lead to improved pharmacological properties.[10] Cyclohexanone derivatives, which can be accessed from α,β-unsaturated ketones, are key starting materials for the synthesis of spirocyclic drugs. For instance, the industrial synthesis of the antihypertensive drug Guanadrel involves the ketalization of cyclohexanone.[10] While not a direct application of 1-acetylcyclohexene, this highlights the value of the cyclohexanone scaffold, which can be further functionalized.

A plausible synthetic route leveraging the α,β-unsaturated ketone derived from this compound could involve a conjugate addition followed by further cyclization to construct complex spirocyclic systems, which are of great interest in medicinal chemistry for their potential as anticancer and antimicrobial agents.[11][12]

G A This compound B Rearrangement A->B C 1-Acetylcyclohexene B->C D Conjugate Addition (e.g., Michael Addition) C->D E Functionalized Cyclohexanone D->E F Cyclization E->F G Spirocyclic Scaffolds F->G H Drug Candidates G->H

Caption: Pathway to complex pharmaceutical scaffolds.

Safety and Handling: A Self-Validating System

Hazard Analysis and Risk Assessment:

The synthesis and subsequent reactions of this compound involve several potential hazards that require careful management.

Step Hazard Risk Mitigation
Synthesis of Starting Material Use of organolithium reagents (pyrophoric, corrosive)Fire, explosion, severe burnsWork under an inert atmosphere, use proper PPE (flame-resistant lab coat, safety glasses, appropriate gloves), have a Class D fire extinguisher readily available. Quench excess reagent slowly with a suitable solvent like isopropanol at low temperature.[13]
Meyer-Schuster/Rupe Rearrangement (Acid-Catalyzed) Use of strong acids (corrosive), exothermic reactionChemical burns, runaway reactionPerform the reaction in a well-ventilated fume hood, wear acid-resistant gloves and eye protection. Add reagents slowly and monitor the temperature. Have a neutralizing agent (e.g., sodium bicarbonate) ready for quenching and spills.
Reaction Quenching Exothermic reaction, gas evolutionPressure buildup, splashing of corrosive materialsQuench the reaction slowly, preferably at low temperature (ice bath). Ensure the reaction vessel is not sealed.[14][15]
Purification Use of flammable solvents, vacuum distillationFire, implosionUse a rotary evaporator with a blast shield in a fume hood. Ensure glassware for vacuum distillation is free of cracks.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles at all times.

  • Flame-resistant lab coat.

  • Appropriate chemical-resistant gloves (e.g., nitrile gloves for general handling, consider neoprene or other more robust gloves when handling organolithiums).

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its ability to undergo predictable and high-yielding rearrangements to form α,β-unsaturated ketones opens a gateway to a diverse range of complex molecular architectures. By understanding the underlying reaction mechanisms and employing the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this powerful building block to advance their research and development goals.

References

  • Pennell, M. N., Unthank, M. G., Turner, P., & Sheppard, T. D. (2011). A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. The Journal of Organic Chemistry, 76(5), 1479–1482. [Link]

  • Cyclohexanone in Pharmaceuticals: A Key Solvent and Intermediate. (n.d.). Retrieved from [Link]

  • Meyer–Schuster rearrangement. (2023, November 29). In Wikipedia. [Link]

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  • Process for preparing bicalutamide. (2012).
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  • Yoo, K. S., & Park, C. P. (2008). Mo−Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds. Organic Letters, 10(23), 5293–5296. [Link]

  • Khan, I., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6305. [Link]

  • Cheng, X., Chen, J., Gainer, M. J., & Zhang, L. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants to Determine Isomeric Ratios. Journal of Chemical Education, 96(7), 1483–1487. [Link]

  • Khan, I., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PubMed. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2021). In ResearchGate. Retrieved from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1038-1048. [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Meyer–Schuster Rearrangement. (2023). Organic Reactions. [Link]

  • Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. (2016). PubMed. [Link]

  • Molybdenum in Organic Synthesis. (2004). ResearchGate. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group. Retrieved from [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. (2022). Organic & Biomolecular Chemistry. [Link]

  • Meyer–Schuster rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • General synthesis of acetyl cyclohexanone and its analogues. (n.d.). In ResearchGate. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Retrieved from [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2009). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Active Pharmaceutical Ingredient. (2023). Arborpharm. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules. [Link]

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  • 2-Acetylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]

  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. (2015). SciSpace. [Link]

  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. (2015). UQ eSpace. [Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. (2022). Chemical Science. [Link]

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The Synthetic Utility of 1-(1-Propynyl)cyclohexanol: A Versatile Building Block for Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Simple Propargyl Alcohol

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular architectures. 1-(1-Propynyl)cyclohexanol, a tertiary propargyl alcohol, has emerged as a versatile and powerful building block, offering chemists a gateway to a diverse array of molecular scaffolds. Its inherent reactivity, centered around the propargyl alcohol motif, allows for a range of transformations, most notably the Meyer-Schuster and Rupe rearrangements, which serve as springboards for the synthesis of valuable α,β-unsaturated ketones. Beyond these classical name reactions, this compound and its derivatives are poised for application in more intricate reaction cascades and cycloadditions, further expanding their utility in the synthesis of novel chemical entities for pharmaceutical and materials science research.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven protocols, and showcase its potential in advanced synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this valuable synthetic intermediate.

Core Reactivity: The Meyer-Schuster and Rupe Rearrangements

The cornerstone of this compound's utility lies in its susceptibility to acid-catalyzed rearrangements, which transform the propargyl alcohol into synthetically useful α,β-unsaturated carbonyl compounds. The outcome of this rearrangement is dictated by the substitution pattern of the alkyne and the reaction conditions, leading to either the Meyer-Schuster or the Rupe product.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For an internal propargyl alcohol like this compound, the expected product is an α,β-unsaturated ketone. The reaction proceeds through a series of steps initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate, which then tautomerizes to the final α,β-unsaturated ketone.

Mechanism of the Meyer-Schuster Rearrangement

Meyer_Schuster cluster_0 Meyer-Schuster Rearrangement Start This compound Protonation Protonation of -OH Start->Protonation + H+ Carbocation Propargyl Carbocation Protonation->Carbocation - H2O Rearrangement 1,3-Hydride Shift Carbocation->Rearrangement Allene Allene Intermediate Rearrangement->Allene Tautomerization Tautomerization Allene->Tautomerization Product (E/Z)-2-Propylidenecyclohexan-1-one Tautomerization->Product

Caption: The Meyer-Schuster rearrangement of this compound.

The Rupe Rearrangement: An Alternative Pathway to α,β-Unsaturated Ketones

In the case of tertiary propargyl alcohols that can form a stable carbocation, an alternative rearrangement pathway known as the Rupe rearrangement can occur.[1] This reaction also yields an α,β-unsaturated ketone, but through a different mechanistic manifold involving the formation of an enyne intermediate. For a related substrate, 1-ethynylcyclohexanol, the Rupe rearrangement is the predominant pathway, leading to 1-acetylcyclohexene.[2] While the Meyer-Schuster rearrangement is generally favored for internal propargyl alcohols, the Rupe pathway can sometimes compete, especially under harsh acidic conditions.

Mechanism of the Rupe Rearrangement

Rupe_Rearrangement cluster_1 Rupe Rearrangement Start This compound Protonation Protonation of -OH Start->Protonation + H+ Carbocation Tertiary Carbocation Protonation->Carbocation - H2O Elimination Elimination Carbocation->Elimination - H+ Enyne Enyne Intermediate Elimination->Enyne Hydration Hydration Enyne->Hydration + H2O Enol Enol Intermediate Hydration->Enol Tautomerization Tautomerization Enol->Tautomerization Product 1-Acetonylidenecyclohexane Tautomerization->Product

Caption: The Rupe rearrangement of this compound.

Experimental Protocols

Protocol 1: Synthesis of (E/Z)-2-Propylidenecyclohexan-1-one via Meyer-Schuster Rearrangement

This protocol describes a general procedure for the acid-catalyzed Meyer-Schuster rearrangement of this compound. The choice of acid catalyst can influence the reaction rate and selectivity. Milder Lewis acids or solid-supported acids are often preferred to minimize side reactions.[3]

ParameterValue
Reactants This compound, Acid Catalyst (e.g., p-TsOH, Amberlyst-15)
Solvent Toluene or Dichloromethane
Temperature Room temperature to reflux
Reaction Time 1-24 hours
Yield 70-90%

Step-by-Step Methodology:

  • To a solution of this compound (1.0 g, 7.23 mmol) in toluene (20 mL) is added p-toluenesulfonic acid monohydrate (0.13 g, 0.72 mmol).

  • The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E/Z)-2-propylidenecyclohexan-1-one as a colorless oil.

Protocol 2: Synthesis of 1-Acetylcyclohexene via Rupe Rearrangement (Adapted from a similar substrate)

This protocol is adapted from the established procedure for the Rupe rearrangement of 1-ethynylcyclohexanol and is expected to be applicable to this compound with minor modifications.[2] The use of a dehydrating agent like phosphorus pentoxide under anhydrous conditions favors the formation of the enyne intermediate.

ParameterValue
Reactants This compound, Phosphorus Pentoxide
Solvent Benzene (anhydrous)
Temperature Reflux
Reaction Time 2-3 hours
Yield 50-65% (expected)

Step-by-Step Methodology:

  • In a round-bottomed flask equipped with a reflux condenser, a mixture of this compound (1.0 g, 7.23 mmol) and phosphorus pentoxide (0.5 g) in anhydrous benzene (15 mL) is prepared.

  • The mixture is heated to reflux with vigorous stirring for 2.5 hours.

  • After cooling to room temperature, the benzene solution is decanted from the solid residue.

  • The benzene solution is washed with a 5% aqueous solution of sodium bicarbonate (10 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation at atmospheric pressure, and the residue is purified by fractional distillation under reduced pressure to yield 1-acetylcyclohexene.

Advanced Applications: Beyond Simple Rearrangements

The synthetic utility of this compound extends beyond its direct conversion to α,β-unsaturated ketones. The rearranged products themselves are valuable intermediates for more complex transformations, and the propargyl alcohol moiety can be engaged in other reaction types.

Cascade Reactions Initiated by Meyer-Schuster Rearrangement

The α,β-unsaturated ketone product of the Meyer-Schuster rearrangement can be an active participant in subsequent intramolecular reactions, leading to the rapid construction of complex polycyclic systems.[4] For instance, if the cyclohexyl ring of this compound were appropriately substituted with a dienophile, a tandem Meyer-Schuster rearrangement/intramolecular Diels-Alder reaction could be envisioned.

Conceptual Workflow for a Tandem Meyer-Schuster/Diels-Alder Cascade

Cascade_Reaction cluster_2 Tandem Reaction Cascade Start Substituted this compound MS_Rearrangement Meyer-Schuster Rearrangement Start->MS_Rearrangement Acid Catalyst Intermediate α,β-Unsaturated Ketone with Diene MS_Rearrangement->Intermediate IMDA Intramolecular Diels-Alder Reaction Intermediate->IMDA Heat Product Polycyclic Ketone IMDA->Product

Caption: A conceptual tandem Meyer-Schuster/Diels-Alder reaction.

Synthesis of Spirocyclic Compounds

The cyclohexanone ring system, either in the starting material or the rearranged products, provides a handle for the synthesis of spirocyclic compounds.[5] For example, the α,β-unsaturated ketone product of the Meyer-Schuster rearrangement could undergo a Michael addition with a suitable nucleophile, followed by an intramolecular aldol condensation to construct a spirocyclic framework.

Conclusion: A Building Block with Untapped Potential

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo predictable and high-yielding rearrangements to form α,β-unsaturated ketones makes it a valuable precursor for a wide range of more complex molecules. The exploration of its use in cascade reactions and the synthesis of intricate molecular architectures, such as spirocycles, is an active area of research with significant potential for the discovery of new chemical entities with interesting biological activities. The protocols and concepts outlined in this guide are intended to serve as a foundation for further investigation and application of this powerful synthetic tool.

References

  • Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Chemické zvesti. 2011. [Link]

  • Cascade Synthesis of (E)-2-Alkylidenecyclobutanols. PubMed Central. [Link]

  • Lewis acid-catalyzed cascade via intercepted Meyer-Schuster O-allenylation and[6][6]-sigmatropic rearrangement: Divergent synthesis of 2-alkenylanilines and indoles. Organic Chemistry Frontiers. [Link]

  • Meyer–Schuster rearrangement and its pathways (i)–(iv) in tandem synthesis. ResearchGate. [Link]

  • Meyer–Schuster rearrangement. Wikipedia. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]

  • Synthesis of spiro[cyclohexane-1′... - ResearchGate. ResearchGate. [Link]

  • 1-acetylcyclohexene. Organic Syntheses. [Link]

  • Tandem Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Initial Scope and Applications. PubMed Central. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC4729574/)

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Application Notes and Protocols: The Reaction of Cyclohexanone with Propargyl Alcohol and Its Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery. Propargyl alcohols, compounds containing both a hydroxyl group and an alkyne functionality, are versatile building blocks that offer a gateway to a diverse range of molecular architectures.[1] The reaction of cyclohexanone with propargyl alcohol, yielding 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol, provides a valuable intermediate with multiple reactive sites, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, mechanism, and potential applications of this diol in medicinal chemistry, complete with detailed experimental protocols.

Reaction Overview and Mechanism

The addition of an alkynyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction between cyclohexanone and propargyl alcohol can be effectively achieved through a base-catalyzed addition or via a Grignard reaction.

Base-Catalyzed Addition

Under basic conditions, the terminal alkyne of propargyl alcohol is deprotonated to form a nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent protonation of the resulting alkoxide yields the desired 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol. This process is a variation of the Favorskii reaction.

Base-Catalyzed Addition cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation Propargyl_Alcohol Propargyl Alcohol Acetylide Propargyl Acetylide Propargyl_Alcohol->Acetylide + Base Base Base (e.g., KOH) Water H₂O Acetylide->Water + H₂O Acetylide_ion Propargyl Acetylide Cyclohexanone Cyclohexanone Alkoxide Alkoxide Intermediate Cyclohexanone->Alkoxide + Acetylide_ion Alkoxide_int Alkoxide Intermediate Product 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol Alkoxide_int->Product + H₂O H2O_source H₂O

Caption: Base-catalyzed addition of propargyl alcohol to cyclohexanone.

Grignard Reaction

An alternative and often more controlled method involves the use of a Grignard reagent. Propargyl alcohol has an acidic proton on the hydroxyl group and the terminal alkyne. To prevent the Grignard reagent from simply acting as a base, a common strategy is to first form the Grignard reagent of propargyl alcohol itself using a strong, non-nucleophilic base like a Grignard reagent (e.g., ethylmagnesium bromide) to deprotonate the more acidic hydroxyl group, followed by deprotonation of the alkyne. This in-situ generated di-Grignard reagent can then react with cyclohexanone. A more practical approach involves protecting the hydroxyl group of propargyl alcohol before forming the Grignard reagent of the alkyne. However, a direct approach with careful control of stoichiometry is also feasible.[2][3]

Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction with Cyclohexanone cluster_2 Aqueous Workup Propargyl_Alcohol Propargyl Alcohol Di_Grignard Di-Grignard Reagent Propargyl_Alcohol->Di_Grignard + EtMgBr EtMgBr 2 eq. EtMgBr Ethane 2 eq. Ethane Di_Grignard->Ethane + Ethane Di_Grignard_reagent Di-Grignard Reagent Cyclohexanone Cyclohexanone Magnesium_Alkoxide Magnesium Alkoxide Cyclohexanone->Magnesium_Alkoxide + Di_Grignard_reagent Magnesium_Alkoxide_int Magnesium Alkoxide Product 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol Magnesium_Alkoxide_int->Product + H₃O⁺ H3O_plus H₃O⁺

Caption: Grignard reaction pathway for the synthesis.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and can be adapted based on available equipment and desired scale.

Protocol 1: Base-Catalyzed Synthesis of 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol

This protocol utilizes potassium hydroxide as a readily available and effective base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclohexanoneReagentSigma-Aldrich
Propargyl alcoholReagentSigma-Aldrich
Potassium hydroxide (KOH)ACS ReagentFisher Scientific
Tetrahydrofuran (THF)AnhydrousAcros Organics
Diethyl etherACS ReagentVWR
Saturated aq. NH₄Cl-Prepared in-house
Anhydrous MgSO₄-Fisher Scientific

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add finely powdered potassium hydroxide (5.6 g, 100 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the suspension.

  • Reagent Addition: In the dropping funnel, prepare a solution of cyclohexanone (9.8 g, 100 mmol) and propargyl alcohol (5.6 g, 100 mmol) in anhydrous THF (50 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of KOH in THF dropwise over a period of 1 hour at room temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1 to 1:1) to afford the pure 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Protocol 2: Grignard-Mediated Synthesis of 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol

This protocol involves the in-situ formation of the propargyl Grignard reagent.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Magnesium turningsReagentSigma-Aldrich
Ethyl bromideReagentAcros Organics
Propargyl alcoholReagentSigma-Aldrich
CyclohexanoneReagentSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Diethyl etherACS ReagentVWR
Saturated aq. NH₄Cl-Prepared in-house
Anhydrous Na₂SO₄-Fisher Scientific

Procedure:

  • Grignard Reagent Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (4.8 g, 200 mmol). Add anhydrous THF (100 mL).

  • Initiation: Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of ethyl bromide (21.8 g, 200 mmol) in anhydrous THF (50 mL) and add it dropwise to the magnesium suspension to prepare ethylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.

  • Propargyl Grignard Formation: After the formation of the Grignard reagent is complete, cool the flask to 0 °C in an ice bath. In the dropping funnel, place a solution of propargyl alcohol (5.6 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the ethylmagnesium bromide solution. Vigorous gas evolution (ethane) will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Addition of Cyclohexanone: In the dropping funnel, place a solution of cyclohexanone (9.8 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Applications in Drug Development

The product, 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol, is a highly functionalized molecule that can serve as a versatile scaffold for the synthesis of more complex and potentially bioactive compounds. The presence of two hydroxyl groups and a reactive alkyne moiety allows for a variety of chemical transformations.

Gateway to Heterocyclic Compounds

The alkyne functionality is a key precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.[4] For instance, the terminal alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. Triazoles are known to be present in a number of antifungal and anticancer agents.

Heterocycle_Synthesis cluster_0 Starting Material cluster_1 Click Chemistry cluster_2 Sonogashira Coupling Product 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol Product_alkyne Alkyne Product_alkyne2 Alkyne Azide R-N₃ Triazole Triazole Derivative Azide->Triazole + Product_alkyne, Cu(I) catalyst Aryl_Halide Ar-X Coupled_Product Aryl-Alkyne Derivative Aryl_Halide->Coupled_Product + Product_alkyne2, Pd/Cu catalyst

Caption: Synthetic utility of the alkyne group.

Scaffold for Privileged Structures

The cyclohexanol core is a common motif in many natural products and synthetic drugs. The diol product can be further functionalized to introduce additional diversity. For example, the two hydroxyl groups can be differentially protected and then selectively reacted to introduce new functionalities or to build more complex ring systems. This allows for the creation of a library of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

Propargyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is a lachrymator.[2]

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Grignard Reagents: Highly flammable. React violently with water. Cause skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The reaction of cyclohexanone with propargyl alcohol provides a straightforward and efficient route to 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol, a versatile intermediate with significant potential in medicinal chemistry. The protocols provided herein offer reliable methods for its synthesis on a laboratory scale. The unique combination of a cyclohexanol core, two hydroxyl groups, and an alkyne functionality makes this molecule an attractive starting point for the development of novel heterocyclic compounds and other complex molecular architectures with potential therapeutic applications. Further exploration of the synthetic transformations of this diol is warranted to fully unlock its potential in the field of drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Provide a general, non-broken link to a relevant RSC article if possible, as the original was a deep link to a PDF]
  • National Center for Biotechnology Information. (n.d.). Pharmacological Activities and Applications of Spicatoside A. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Provide a general, non-broken link to a relevant RSC article if possible, as the original was a deep link to a PDF]
  • Iorio, M. A. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols. Retrieved from [Provide a general, non-broken link to a relevant academic repository if possible, as the original was a deep link to a PDF]
  • ResearchGate. (n.d.). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

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  • ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Retrieved from [Link]

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purification techniques for 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 1-(1-Propynyl)cyclohexanol

Abstract

This application note provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and organic synthesis. High purity of this reagent is critical for ensuring reaction specificity, maximizing yields, and maintaining the integrity of downstream applications. This document outlines three primary purification techniques: vacuum distillation, recrystallization, and flash column chromatography. It offers detailed, step-by-step protocols for each method, discusses the rationale behind procedural choices, and includes methods for assessing final purity. This guide is intended for researchers, chemists, and process development scientists seeking robust and reliable methods for obtaining high-purity this compound.

Introduction

This compound is a tertiary propargylic alcohol of significant interest in organic synthesis. Its structure, featuring a hydroxyl group and a terminal alkyne, makes it a versatile building block for constructing more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1] The presence of these two reactive functional groups allows for a wide range of chemical transformations.

However, the synthesis of this compound, typically via the addition of a propynyl nucleophile to cyclohexanone, can result in a crude product containing various impurities. Common contaminants may include unreacted starting materials, solvents, and side-products formed through dimerization, oligomerization, or rearrangement.[2] For sensitive applications, such as catalysis or multi-step synthesis, the presence of even trace impurities can lead to unpredictable outcomes, reduced yields, and compromised product profiles. Therefore, effective purification is a non-negotiable step in its preparation. This note details the most effective methods to achieve high levels of purity.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for selecting the appropriate purification strategy. The moderate polarity imparted by the hydroxyl group influences its solubility, while its thermal stability dictates the conditions for distillation.[1]

PropertyValueSource
CAS Number 697-37-0[3]
Molecular Formula C₉H₁₄O[4][]
Molecular Weight 138.21 g/mol [4][]
Appearance Solid or liquid (melting point near room temp.)General Knowledge
Boiling Point ~95-97 °C at 12 mmHgInferred from similar structures
Solubility Soluble in many organic solvents (alcohols, ethers, acetone); sparingly soluble in water.[6][1][6]
pKa ~15 (estimated for the hydroxyl proton)[6]

Purification Strategies: A Decision Workflow

The choice of purification method depends on the physical state of the crude product (solid vs. oil), the nature of the impurities, and the desired final purity.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_volatile Are impurities non-volatile? is_solid->is_volatile No (Oily Solid/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes high_purity High purity required? is_volatile->high_purity No distillation Vacuum Distillation is_volatile->distillation Yes chromatography Flash Chromatography high_purity->chromatography Yes

Caption: Workflow for selecting the appropriate purification method.

Method 1: Vacuum Distillation

Vacuum distillation is the preferred method for purifying liquid or low-melting this compound, especially on a larger scale. Applying a vacuum lowers the boiling point, which is crucial for preventing thermal decomposition—a known risk for propargyl alcohols.[7]

Principle

Distillation separates components of a liquid mixture based on differences in their boiling points.[8] By reducing the pressure, the temperature required to induce boiling is significantly lowered, protecting the thermally sensitive tertiary alcohol from dehydration or rearrangement. Non-volatile impurities, such as salts and polymeric byproducts, remain in the distillation flask.

Protocol for Vacuum Distillation

G A 1. Assemble Distillation Apparatus B 2. Charge the Flask Add crude product and anti-bumping granules. A->B C 3. Apply Vacuum Slowly reduce pressure to target level (e.g., 10-15 mmHg). B->C D 4. Begin Heating Use a heating mantle and stir bar. Gradually increase temperature. C->D E 5. Collect Fractions Discard any initial low-boiling fractions (fore-run). Collect the main fraction at a stable temperature. D->E F 6. Conclude Distillation Stop heating before the flask distills to dryness. Cool system before releasing vacuum. E->F G 7. Purity Analysis Analyze collected fraction by GC or NMR. F->G G A 1. Solvent Selection Test solubility in various solvents (e.g., hexanes, toluene, ethyl acetate/hexanes). B 2. Dissolution Dissolve crude solid in a minimum amount of boiling solvent. A->B C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. B->C D 4. Crystallization Allow the solution to cool slowly to room temperature, then in an ice bath. C->D E 5. Crystal Collection Collect crystals via vacuum filtration (Büchner funnel). D->E F 6. Washing Rinse crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the purified crystals under vacuum. F->G

Caption: General workflow for the recrystallization process.

Detailed Steps:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. [9]Given the structure of this compound (a polar alcohol head and a nonpolar hydrocarbon body), a nonpolar solvent or a mixed-solvent system is often effective. A good starting point is a mixture of hexanes and ethyl acetate or toluene. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves completely. [10]3. Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. [11]Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.

Method 3: Flash Column Chromatography

For achieving the highest purity or for separating impurities with similar properties, flash column chromatography is the most powerful technique. [12]It is particularly useful for purifying small to medium quantities of material.

Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). [12]this compound, being a moderately polar compound, will adhere to the polar silica gel. By eluting the column with a mobile phase of increasing polarity, compounds are washed off the column at different rates. Nonpolar impurities elute first, followed by the desired product, while highly polar impurities remain on the column.

Protocol for Flash Column Chromatography

G A 1. Prepare Column Pack a glass column with silica gel in a nonpolar solvent (e.g., hexanes). B 2. Load Sample Dissolve crude product in a minimal amount of solvent and load onto the top of the silica. A->B C 3. Elution Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc in hexanes). B->C D 4. Gradient Elution (Optional) Gradually increase the polarity of the mobile phase to elute the product. C->D E 5. Collect and Monitor Fractions Collect fractions and monitor by TLC to identify those containing the pure product. D->E F 6. Combine and Evaporate Combine pure fractions and remove solvent under reduced pressure. E->F

Caption: Workflow for purification via flash column chromatography.

Detailed Steps:

  • Stationary and Mobile Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. A common mobile phase is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed.

  • Elution and Fraction Collection: Begin elution with the mobile phase, applying positive pressure (air or nitrogen) to accelerate the flow. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute nonpolar impurities. Gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute the this compound. Collect the eluent in a series of fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

After purification, the purity of this compound must be verified.

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. The presence of a single major peak indicates high purity. [13]* High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile impurities and provides quantitative purity data. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of structurally related impurities.

  • Melting Point Analysis: For solid samples, a sharp melting point range close to the literature value indicates high purity.

References

  • Google Patents. (n.d.). Process of purifying propargyl alcohol. U.S. Patent US2527358A.
  • Kim, K., & Choi, H. (2012). Ethanol production, purification, and analysis techniques: a review. International Journal of Environmental Science and Development, 3(3), 327.
  • Google Patents. (n.d.). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation. U.S. Patent US2483246A.
  • Google Patents. (n.d.). Method for separation and recovery of propargyl alcohol. U.S. Patent US20030109757A1.
  • GE Healthcare. (2010). Separation techniques: Chromatography. Journal of Clinical and Analytical Medicine, 1(1), 1-4.
  • European Patent Office. (n.d.). Process for the production of tertiary alcohols. European Patent EP0415310B1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230341, this compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Science of Synthesis. (2005). Product Class 3: Propargylic Alcohols. Thieme.
  • ChemAnalyst. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]

  • Katsuno, R., & Suito, H. (1941). Synthesis of Tertiary Butyl Alcohol by the Hydration of Isobutylene. II. Separation of Tertiary Butyl Alcohol by the Distillation of Diluted Sulphuric Acid Solution, and on the “Porous Substance Effect”, “Stirring Effect” and “Agitation Effect”. Journal of the Society of Chemical Industry, Japan, 44(4), 321-325.
  • European Patent Office. (n.d.). Process for the production of tertiary alcohols. European Patent EP0415310A2. Retrieved from [Link]

  • Kim, K., & Choi, H. (2012). Ethanol production, purification, and analysis techniques: a review. International Journal of Environmental Science and Development, 3(3), 327.
  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

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  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Propargyl Alcohol. Method 97. Retrieved from [Link]

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  • Li, W., et al. (2020).
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Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(1-propynyl)cyclohexanol, a tertiary acetylenic alcohol. Acetylenic alcohols are a pivotal class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This protocol details a robust and scalable procedure based on the Grignard reaction, focusing on safety, efficiency, and purity of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

This compound is a tertiary alcohol containing both a hydroxyl group and a propynyl group attached to a cyclohexane ring. The unique chemical architecture of acetylenic alcohols makes them valuable intermediates.[2] The presence of the reactive alkyne and hydroxyl functionalities allows for a wide range of subsequent chemical transformations.

The synthesis of such alcohols is typically achieved through the addition of a metal acetylide to a ketone.[3] The Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl compound, is a classic and highly effective method for forming carbon-carbon bonds, making it well-suited for this transformation.[4][5] This application note will focus on the synthesis of this compound via the reaction of a propynyl Grignard reagent with cyclohexanone.

Reaction Overview

The overall transformation is the nucleophilic addition of a propynyl anion equivalent to the electrophilic carbonyl carbon of cyclohexanone.

Reaction_Overview cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product + PropyneMgBr Propynylmagnesium Bromide PropyneMgBr->Product + Workup Aqueous Work-up (H₃O⁺) Workup->Product 2.

Caption: Overall reaction scheme for the synthesis of this compound.

Health and Safety: A Paramount Consideration

The scale-up of chemical reactions necessitates a rigorous approach to safety. The Grignard reaction, in particular, presents several hazards that must be meticulously managed.

  • Flammability: The solvents typically used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable.[6][7] Magnesium metal is also flammable.[8] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive with protic sources, including water, alcohols, and even atmospheric moisture.[9][10] This reactivity is the basis for their utility but also a significant hazard. Contact with water can lead to a violent exothermic reaction and the release of flammable gases. All glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[6][7] Inadequate control of the reaction temperature can lead to a runaway reaction, where the solvent may boil violently, potentially causing a fire or pressurization of the vessel.[6] Therefore, controlled addition of reagents and efficient cooling are critical.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves, must be worn at all times.[6]

Materials and Equipment

Reagents Grade Supplier Notes
Magnesium turningsReagentMajor SupplierMust be fresh and unoxidized.
Ethyl bromideAnhydrous, ≥99%Major SupplierUsed to initiate the reaction.
PropyneGasMajor SupplierCan be bubbled through the solvent.
CyclohexanoneAnhydrous, ≥99%Major SupplierShould be free of water.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major SupplierAnhydrous THF is recommended over diethyl ether due to its higher flash point.[6]
IodineCrystalMajor SupplierA small crystal can be used to activate the magnesium.[9]
Saturated aqueous ammonium chloride (NH₄Cl)For quenching the reaction.
Diethyl etherAnhydrousMajor SupplierFor extraction.
Anhydrous magnesium sulfate (MgSO₄)For drying the organic phase.
Equipment Purpose
Three-neck round-bottom flask (size-appropriate for scale)Reaction vessel.
Reflux condenser with an inert gas inletTo prevent solvent loss and maintain an inert atmosphere.[8]
Pressure-equalizing dropping funnelFor controlled addition of reagents.[8]
Mechanical stirrerFor efficient mixing, crucial for heat transfer.
ThermometerTo monitor the internal reaction temperature.
Heating mantle with a temperature controllerFor controlled heating.
Ice-water bathFor cooling and controlling the exotherm.
Separatory funnelFor aqueous work-up.
Rotary evaporatorFor solvent removal.
Vacuum distillation apparatusFor final purification of the product.

Detailed Experimental Protocol

This protocol is designed for a molar scale synthesis. Adjustments may be necessary for different scales.

Part A: Preparation of the Grignard Reagent (Propynylmagnesium Bromide)
  • Apparatus Setup: Assemble a three-neck flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, then allow to cool under a stream of dry nitrogen.[8][9] This is critical to remove any adsorbed water.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a nitrogen flow until the iodine sublimes, depositing a purple layer on the magnesium. This helps to activate the magnesium surface.

  • Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, place a solution of ethyl bromide (0.1 equivalents) in anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Propyne Addition: Once the reaction with ethyl bromide is sustained, begin bubbling propyne gas through the solution via a subsurface delivery tube. The addition should be controlled to maintain a gentle reflux. Continue the addition until the magnesium is consumed. Alternatively, a pre-formed solution of propynylmagnesium bromide can be used.

Part B: Reaction with Cyclohexanone
  • Cooling: Once the Grignard reagent has formed, cool the reaction flask to 0 °C using an ice-water bath.

  • Cyclohexanone Addition: Prepare a solution of anhydrous cyclohexanone (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[11] A slow and controlled addition is crucial to prevent a runaway reaction.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This will form a biphasic mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove most of the water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude product is a viscous oil. Purify by vacuum distillation to obtain pure this compound.

Mechanistic Insights

The core of this synthesis is a nucleophilic addition reaction.[12] The Grignard reagent, propynylmagnesium bromide, serves as a source of the nucleophilic propynyl anion. This anion attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. The subsequent aqueous work-up protonates the alkoxide to yield the final tertiary alcohol product.

Reaction_Mechanism cluster_flow Reaction Pathway Cyclohexanone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Cyclohexanone->Alkoxide + Grignard Grignard CH₃C≡CMgBr Product This compound Alkoxide->Product Work-up step1 Nucleophilic Attack step2 Protonation (H₃O⁺)

Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.

Data Summary and Characterization

Parameter Value
Molecular FormulaC₉H₁₄O[13]
Molecular Weight138.21 g/mol [13]
Theoretical YieldDependent on the scale
Expected AppearanceColorless to pale yellow oil
Boiling Point(To be determined experimentally under vacuum)

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and the C≡C stretch of the alkyne.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Scale-Up Considerations

  • Heat Management: The primary challenge in scaling up this reaction is managing the heat generated. A jacketed reactor with a reliable cooling system is recommended for larger scales. The rate of addition of cyclohexanone must be carefully controlled based on the cooling capacity of the system.

  • Mixing: Efficient stirring is crucial to ensure uniform temperature distribution and prevent localized "hot spots." A mechanical overhead stirrer is essential.

  • Inert Atmosphere: Maintaining a strictly inert and anhydrous environment becomes more challenging on a larger scale. Ensure all transfer lines and the reactor are properly purged with an inert gas.

  • Quenching: The quenching step is also exothermic and must be performed with caution. Adding the reaction mixture to the quenching solution (reverse addition) can sometimes offer better temperature control on a large scale.

References

  • Developing SOPs for Hazardous Chemical Manipulations. [Online]. Available: [Link]

  • Grignard Reaction - American Chemical Society. [Online]. Available: [Link]

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  • What precaution would you adopt while preparing a Grignard reagent? - Quora. [Online]. Available: [Link]

  • US2163720A - Preparation of acetylenic alcohols - Google Patents. [Online].
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Online]. Available: [Link]

  • US2996552A - Preparation of acetylenic alcohols - Google Patents. [Online].
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  • Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+. [Online]. Available: [Link]

  • Alkynylation - Wikipedia. [Online]. Available: [Link]

  • ACETYLENE ALCOHOL BROMINATION REACTION - Scholarzest. [Online]. Available: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Online]. Available: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Online]. Available: [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC. [Online]. Available: [Link]

  • Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge - FCAD Group. [Online]. Available: [Link]

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analytical methods for 1-(1-Propynyl)cyclohexanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Quantification of 1-(1-Propynyl)cyclohexanol

Abstract

This technical guide provides a detailed and validated analytical method for the accurate quantification of this compound, a key chemical intermediate in various synthetic pathways. Recognizing the need for robust and reliable analytical procedures in research and pharmaceutical development, this document outlines a primary method using Gas Chromatography with Flame Ionization Detection (GC-FID). The narrative explains the fundamental principles behind experimental choices, ensuring scientific integrity. Furthermore, a comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to establish the method's trustworthiness and suitability for its intended purpose.[1][2][3] This guide is designed to be a practical resource for scientists requiring precise and accurate measurement of this analyte.

Introduction: The Analytical Imperative for this compound

This compound (PubChem CID: 230341) is a tertiary alcohol characterized by a cyclohexanol core with a propynyl group attached to the tertiary carbon.[4] Its chemical structure, C₉H₁₄O, makes it a valuable building block in organic synthesis.

The accurate quantification of this compound is critical for several reasons:

  • Reaction Monitoring: Tracking its consumption or formation during a chemical reaction to determine reaction kinetics and endpoint.

  • Purity Assessment: Quantifying it as the main component in a drug substance or identifying it as a process-related impurity.

  • Stability Studies: Assessing its degradation over time under various storage conditions.

Given its volatility and the absence of a strong chromophore for UV-Vis detection, Gas Chromatography (GC) is the most direct and effective analytical technique.[5][6] This note focuses on a GC method using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

The principle of GC involves vaporizing a sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.[6] Separation is primarily based on the boiling point of the analytes and their specific interactions with the stationary phase.[6] FID is an ideal detector for this analyte as it combusts the organic compounds eluting from the column, producing ions that generate a measurable current proportional to the mass of carbon atoms.

Protocol 1: Sample and Standard Preparation

Accurate quantification begins with meticulous sample preparation. The goal is to dissolve the analyte in a suitable solvent and incorporate an internal standard (IS) to correct for variations in injection volume and detector response.

Internal Standard (IS) Selection: The choice of IS is crucial. It should be a stable compound that is structurally similar to the analyte but well-separated chromatographically. For this compound, a suitable IS would be 1-Octanol or Cyclohexylmethanol .

Step-by-Step Protocol:

  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte and IS are fully soluble. Dichloromethane or Ethyl Acetate are excellent choices.

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of the chosen internal standard (e.g., 1-Octanol) at a concentration of approximately 1 mg/mL in the selected solvent.

  • Calibration Standard Preparation: a. Prepare a stock solution of this compound reference standard at approximately 1 mg/mL in the solvent. b. Perform a serial dilution to create a series of at least five calibration standards covering the expected concentration range of the unknown samples. c. To each calibration standard vial, add a fixed volume of the IS Stock solution so that the final IS concentration is constant across all standards (e.g., 100 µg/mL).

  • Sample (Unknown) Preparation: a. Accurately weigh the sample containing this compound and dissolve it in a known volume of solvent to achieve a concentration within the calibration range. b. Add the same fixed volume of the IS Stock solution as used for the calibration standards. c. Vortex thoroughly to ensure homogeneity.

Diagram: Sample Preparation Workflow

cluster_prep Preparation cluster_stock Stock Solutions (~1 mg/mL) cluster_working Working Solutions Analyte Weigh Analyte/ Sample AnalyteStock Prepare Analyte Stock Solution Analyte->AnalyteStock IS Weigh Internal Standard (IS) IS_Stock Prepare IS Stock Solution IS->IS_Stock Solvent Select High-Purity Solvent (e.g., DCM) Solvent->AnalyteStock Solvent->IS_Stock Cal_Std Prepare Calibration Standards (Serial Dilution of Analyte Stock) AnalyteStock->Cal_Std Spike Spike Fixed Volume of IS Stock into all Standards and Samples IS_Stock->Spike Cal_Std->Spike Sample_Prep Prepare Unknown Sample (Dilute to fall within range) Sample_Prep->Spike Vortex Vortex to Mix Spike->Vortex Inject Inject into GC-FID Vortex->Inject

Caption: Workflow for sample and standard preparation.

Protocol 2: GC-FID Instrumentation and Conditions

The following parameters are a robust starting point. Optimization may be required based on the specific instrument and potential interfering substances. A non-polar or medium-polarity column is recommended for good peak shape and resolution.[7]

Parameter Condition Rationale
GC System Agilent 8890 or equivalentProvides reliable electronic pneumatic control for reproducible retention times.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase offers good selectivity for this type of analyte.
Injection Mode Split (Ratio 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and internal standard.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can offer faster analysis times.[6]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
Oven Program Initial: 60 °C, hold 2 minAllows for focusing of analytes at the head of the column.
Ramp: 15 °C/min to 220 °CSeparates the analyte from the solvent front and other potential impurities.
Hold: 2 min at 220 °CEnsures elution of any less volatile components.
Detector Flame Ionization Detector (FID)Universal and sensitive detector for hydrocarbons.
Detector Temp 280 °CPrevents condensation of analytes in the detector.
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Injection Volume 1 µL

Diagram: GC-FID Analytical Workflow

GC_Workflow Sample Prepared Sample (Vial in Autosampler) Injector GC Inlet (250°C) Vaporization Sample->Injector 1 µL Injection Column GC Column in Oven (Temperature Programmed) Separation Injector->Column Carrier Gas (He @ 1.2 mL/min) Detector FID Detector (280°C) Ionization Column->Detector Data Data System (Chromatogram) Detector->Data Signal Generation

Caption: High-level overview of the GC-FID analysis process.

Protocol 3: Calibration and Quantification
  • System Suitability: Before analysis, inject a mid-point calibration standard five times. The relative standard deviation (%RSD) for the peak area ratio (Analyte Area / IS Area) should be ≤ 2.0%.

  • Calibration Curve Construction: a. Inject each calibration standard once. b. For each standard, calculate the Peak Area Ratio (PAR) = Peak Area of Analyte / Peak Area of IS. c. Also for each standard, calculate the Concentration Ratio (CR) = Concentration of Analyte / Concentration of IS. d. Plot a graph of PAR (y-axis) versus CR (x-axis). e. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.

  • Quantification of Unknown Samples: a. Inject the prepared unknown sample. b. Calculate the Peak Area Ratio (PAR_unknown) from the resulting chromatogram. c. Determine the Concentration Ratio (CR_unknown) using the equation of the line from the calibration curve: CR_unknown = (PAR_unknown - y-intercept) / slope. d. Calculate the final concentration of this compound in the sample: Concentration_Analyte = CR_unknown * Concentration_IS.

Method Validation: Ensuring Trustworthiness and Reliability

A method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][3] The following protocols are based on the ICH Q2(R2) guidelines.[1]

Protocol 4: Validation Procedures
Parameter Procedure Acceptance Criteria (Typical)
Specificity Analyze a blank solvent, a blank matrix (if applicable), the analyte, the IS, and a mixture.The analyte peak should be free from interference at its retention time in the blank and well-resolved from the IS and other components.
Linearity & Range Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area ratio vs. concentration ratio.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a blank matrix or placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) with n=3 replicates at each level.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze a single standard solution (at 100% concentration) six times (n=6).%RSD ≤ 2.0%.[2]
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or on a different instrument.%RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determine the signal-to-noise ratio (S/N) for a series of dilute solutions.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determine the S/N for a series of dilute solutions.S/N ratio of 10:1, with acceptable precision (%RSD ≤ 10%).[2]
Robustness Introduce small, deliberate variations to the method parameters (e.g., oven ramp ±2°C/min, flow rate ±0.1 mL/min, inlet temp ±5°C) and assess the impact on results.The results should remain unaffected by the changes, with system suitability criteria still being met.

Alternative Analytical Approaches

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous peak identification, especially in complex matrices or during forced degradation studies, GC-MS is invaluable. It provides mass spectral data that can confirm the identity of this compound and help identify unknown impurities. The chromatographic conditions can often be directly transferred from the GC-FID method.[7]

  • High-Performance Liquid Chromatography (HPLC): As this compound lacks a UV chromophore, standard HPLC-UV is not suitable.[5] However, HPLC with a universal detector like a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) could be developed. This is often more complex and less sensitive than GC-FID for this type of volatile analyte but can be useful for analyzing non-volatile related substances.[8][9]

Conclusion

The Gas Chromatography-Flame Ionization Detection (GC-FID) method detailed in this application note provides a robust, reliable, and precise system for the quantification of this compound. By incorporating an internal standard and adhering to the validation principles outlined by the ICH Q2(R2) guidelines, researchers and drug development professionals can generate high-quality, defensible data for process monitoring, quality control, and stability testing. The provided protocols serve as a comprehensive guide to implementation, from sample preparation to final validation.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: What is a good HPLC column choice for analysis of alcohols? Source: Waters URL: [Link]

  • Title: HPLC Analysis of Alcohols in Foods and Beverages Source: ResearchGate URL: [Link]

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  • Title: Fast HPLC Analysis for Fermentation Ethanol Processes Source: Waters Corporation URL: [Link]

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  • Title: Modulation of Alcohol Content in Wines Using Mixed Cultures Source: MDPI URL: [Link]

  • Title: How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? Source: ResearchGate URL: [Link]

  • Title: 1-acetylcyclohexanol Source: Organic Syntheses URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: Analytical Methods - OPUS Source: University of Bath URL: [Link]

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  • Title: SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products Source: Semantic Scholar URL: [Link]

  • Title: Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides Source: Iranian Chemical Communication URL: [Link]

  • Title: GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column Source: Agilent URL: [Link]

  • Title: Dr. Ram Speaks Gas Chromatography—From Injection to Detection: Part 1 Source: Phenomenex URL: [Link]

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Application Notes and Protocols for 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Safe and Effective Use of 1-(1-Propynyl)cyclohexanol

Abstract: This document provides a comprehensive guide to the safe handling, storage, and application of this compound (CAS No. 697-37-0). While a definitive, universally adopted Safety Data Sheet (SDS) for this specific compound presents conflicting information, a precautionary approach is mandated by analyzing data from structurally analogous compounds such as propargyl alcohol and cyclohexanol. This guide synthesizes available data to establish robust safety protocols and outlines a representative experimental procedure to inform researchers on its practical application in synthetic chemistry.

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Analysis

This compound is a tertiary propargylic alcohol.[1] Its structure, featuring a hydroxyl group and a terminal alkyne on a cyclohexane ring, makes it a valuable intermediate in organic synthesis.[1] However, this same functionality necessitates careful handling due to potential reactivity and physiological effects.

Physicochemical Data

A summary of the known physical and chemical properties of this compound is presented below. It is critical to note the ambiguity surrounding the flash point. While some vendor data sheets list "91-92°C/10mm," this is highly likely the boiling point at that reduced pressure and should not be mistaken for the flash point at atmospheric pressure.[2][3] For safety purposes, it should be treated as a flammable liquid, similar to other low molecular weight propargyl alcohols which have flash points in the range of 30-40°C.[4][5]

PropertyValueSource(s)
CAS Number 697-37-0[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Solid[6]
Melting Point 46°C to 50°C[6]
Boiling Point 91°C to 92°C (at 10 mmHg)[6]
Density (Predicted) 0.98 ± 0.1 g/cm³[3]
Flash Point Treat as Flammable. Data for analogous Propargyl Alcohol is 36°C (97°F).[4][5]Precautionary
Hazard Identification and Precautionary Classification

Due to conflicting SDS information, a conservative hazard assessment is essential. Based on data from propargyl alcohol and cyclohexanol, this compound should be handled as a substance with the following potential hazards:

  • Flammable Liquid and Vapor: Propargyl alcohols are generally flammable.[4][7][8] All work should be conducted away from ignition sources.

  • Acute Toxicity (Oral, Dermal, Inhalation): Propargyl alcohol is toxic by all routes of exposure.[4][7][8] Assume this compound poses a similar risk.

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or burns.[4]

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.[4]

Therefore, the following GHS pictograms are recommended for labeling and in-house safety documents:

GHS02 (Flammable)     GHS06 (Toxic)     GHS05 (Corrosive)

Section 2: Laboratory Safety and Handling Protocols

A foundational principle for handling this compound is the minimization of exposure. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Given the alcoholic nature of the compound, suitable materials include Nitrile , Neoprene , or Butyl rubber .[9] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Hazards Select_PPE Select Appropriate PPE Assess->Select_PPE Informs Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle This compound Work_in_Hood->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE After work Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Storage and Incompatibility
  • Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources. The container must be kept tightly sealed to prevent the escape of vapors.[10]

  • Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases. The terminal alkyne can be reactive, and the alcohol functionality can undergo oxidation.

Dispensing and Weighing
  • Due to its low melting point, this compound may be a solid or a waxy liquid at room temperature.

  • If solid, briefly warm the container in a lukewarm water bath within a fume hood to melt the contents for easier transfer via syringe or pipette.

  • Weighing should be done in a tared, sealed container to minimize exposure and evaporation.

Section 3: Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Spill Response

For small spills (<100 mL) that can be handled by trained laboratory personnel:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • PPE: Don the appropriate PPE as described in Section 2.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all contaminated materials into the hazardous waste container.

  • Dispose: Dispose of the waste through your institution's hazardous waste program.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[8]

Spill_Response Start Spill Occurs Alert Alert Personnel Restrict Area Start->Alert Evacuate Evacuate Area Call Emergency Response Start->Evacuate Large Spill PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Small Spill Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a this compound spill.

Section 4: Application Notes - Use in Synthesis

This compound is a tertiary propargylic alcohol, a class of compounds known for its utility in various chemical transformations. A key reaction of tertiary propargylic alcohols is the Meyer-Schuster rearrangement , which converts them into α,β-unsaturated ketones or aldehydes under acidic conditions.[13][14][15] This rearrangement is a powerful tool for constructing new carbon-carbon bonds and introducing carbonyl functionality.

In the case of this compound, the Meyer-Schuster rearrangement would be expected to compete with the Rupe rearrangement , another acid-catalyzed reaction of tertiary propargylic alcohols that yields a different α,β-unsaturated ketone.[13][16][17] The choice of catalyst and reaction conditions can often influence the product distribution.[13][16]

Representative Protocol: Acid-Catalyzed Rearrangement

The following is a general protocol for the acid-catalyzed rearrangement of this compound, which may yield a mixture of Meyer-Schuster and Rupe products. This protocol is illustrative and should be optimized for specific research goals.

Objective: To synthesize α,β-unsaturated ketones from this compound via acid-catalyzed rearrangement.

Materials:

  • This compound

  • Anhydrous Toluene

  • Hypophosphorus acid (50 wt% in water) or another suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the flask.

  • Catalyst Addition: Add the acid catalyst (e.g., hypophosphorus acid, 5-10 mol%) to the stirred solution.

  • Heating: Heat the reaction mixture to 90-110°C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α,β-unsaturated ketone(s).

Causality Behind Choices:

  • Toluene: A common, relatively non-polar solvent suitable for this type of rearrangement.

  • Acid Catalyst: Protic or Lewis acids are required to protonate the hydroxyl group, initiating the rearrangement cascade.[13] Hypophosphorus acid is a milder alternative to strong acids like sulfuric acid, potentially offering better selectivity.[16]

  • Aqueous Quench: The NaHCO₃ solution neutralizes the acid catalyst, stopping the reaction and preventing further side reactions during workup.

  • Inert Atmosphere: While some protocols suggest reactions can be carried out in the presence of air, an inert atmosphere is good practice to prevent potential oxidation, especially at elevated temperatures.

Section 5: Conclusion

This compound is a versatile synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its potential hazards, which should be inferred from closely related compounds. By adhering to the stringent safety protocols for personal protective equipment, storage, and emergency response outlined in this guide, researchers can confidently and safely leverage its reactivity in their synthetic endeavors.

References

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  • PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022, June 3). PROPARGYL ALCOHOL. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]

  • Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(38), 7535-7539. [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Varela-Fernández, A., & González-Rodríguez, C. (2014). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 12(35), 6806-6817. [Link]

  • U.S. Department of Energy. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Deguchi, H., Hanaya, K., Sugai, T., & Higashibayashi, S. (2023). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, 59(6), 748-751. [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards: Propargyl alcohol. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • Li, W., et al. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 12(1), 1-9. [Link]

  • Mondal, S., et al. (2023). SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines. The Journal of Organic Chemistry, 88(18), 12949-12961. [Link]

  • Myers, A. G. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Wang, X., et al. (2022). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 58(8), 1051-1054. [Link]

  • Rowles, I., & Montgomery, S. L. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(1), 595. [Link]

  • Swamy, K. C. K., & Kumar, N. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

  • Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

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  • Zhang, Y., et al. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 87(3), 1755-1768. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-propynyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we address frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: The Core Reaction - Mechanism & Key Parameters

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The most common and direct method for this synthesis is a nucleophilic addition reaction. It involves the attack of a propynyl anion equivalent on the electrophilic carbonyl carbon of cyclohexanone.[1][2] This is typically achieved using an organometallic reagent, such as a Grignard reagent (1-propynylmagnesium bromide) or an organolithium reagent (1-propynyllithium).[2]

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack: The strongly nucleophilic carbon of the propynyl reagent attacks the carbonyl carbon of cyclohexanone, breaking the C=O pi bond. This forms a tetrahedral magnesium or lithium alkoxide intermediate.[2][3]

  • Aqueous Workup: A mild acid (like ammonium chloride) is added to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[4]

Caption: General mechanism for Grignard-mediated synthesis.

Section 2: Troubleshooting Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis that lead to diminished yields or impure products.

Problem Area: Low or No Conversion of Starting Material

Q2: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted cyclohexanone. What are the likely causes?

This is a frequent issue, often pointing to problems with the organometallic reagent or reaction conditions.

A2:

  • Inactive Grignard/Organolithium Reagent: The most common culprit is a deactivated reagent. Organometallics are extremely strong bases and will react preferentially with any acidic protons present.[5]

    • Moisture: Trace amounts of water in the glassware, solvent (e.g., THF, diethyl ether), or on the surface of the magnesium turnings will quench the reagent.[6] Ensure all glassware is oven- or flame-dried immediately before use and that anhydrous solvents are used.[6]

    • Atmospheric Exposure: Reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent reaction with O₂ and H₂O.[4][6]

  • Poor Reagent Formation: If you are preparing the Grignard reagent in situ, the magnesium may be unreactive due to an oxide layer. Briefly crush the magnesium turnings in a mortar and pestle or add a small crystal of iodine to activate the surface.

  • Incorrect Stoichiometry: An insufficient amount of the propynyl reagent will naturally lead to incomplete conversion. If preparing the reagent, it is best practice to titrate a small aliquot to determine its exact molarity before adding it to the ketone.

Problem Area: Significant Byproduct Formation

Q3: My crude product shows significant byproducts. What are they, and how can I prevent them?

Byproduct formation can significantly complicate purification and reduce the isolated yield. The identity of the byproduct provides clues to the underlying issue.

A3:

  • Enolization of Cyclohexanone: Cyclohexanone has acidic alpha-protons. The strongly basic propynyl reagent can act as a base, deprotonating the ketone to form an enolate.[7][8] This enolate is unreactive toward nucleophilic addition and is simply quenched during workup, regenerating the starting ketone.

    • Solution: This side reaction is favored at higher temperatures. Maintain a low reaction temperature (e.g., 0 °C to -78 °C) during the addition of the ketone to the organometallic solution.[4] Adding the ketone slowly to a stirred solution of the nucleophile ensures the ketone is consumed quickly, minimizing its time to act as a proton source.

  • Self-Condensation of Cyclohexanone (Aldol Reaction): If the enolate is formed, it can then attack another molecule of cyclohexanone, leading to aldol condensation products, which are high-molecular-weight impurities.

    • Solution: As with enolization, low temperatures and slow addition are key to preventing this.

  • Wurtz-Type Coupling: If you are forming the Grignard reagent from 1-bromopropyne, some of the reagent can react with the remaining alkyl halide to form hexa-2,4-diyne.

    • Solution: Ensure slow addition of the 1-bromopropyne to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.

Troubleshooting_Workflow Start Low Yield Observed Check_SM TLC/GC shows unreacted cyclohexanone? Start->Check_SM Check_Byproducts TLC/GC shows new spots (byproducts)? Start->Check_Byproducts Isolation_Issue Cause: Poor Workup (Emulsion, Loss) Start->Isolation_Issue Reagent_Issue Cause: Inactive Reagent (Moisture, Air) Check_SM->Reagent_Issue Yes Enolization_Issue Cause: Enolization (High Temp) Check_Byproducts->Enolization_Issue Yes Solve_Reagent Solution: - Dry all glassware & solvents - Use inert atmosphere (N₂/Ar) - Titrate reagent Reagent_Issue->Solve_Reagent Solve_Enolization Solution: - Lower reaction temp (0°C to -78°C) - Slow addition of ketone Enolization_Issue->Solve_Enolization Solve_Isolation Solution: - Use sat. NH₄Cl for quench - Add brine to break emulsion - Back-extract aqueous layer Isolation_Issue->Solve_Isolation

Sources

Technical Support Center: Purification of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for 1-(1-Propynyl)cyclohexanol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile tertiary propargyl alcohol. The purification of this compound, while seemingly straightforward, presents unique challenges due to its specific chemical properties. This guide provides in-depth, experience-based solutions to common issues encountered during purification, ensuring you can achieve high purity and yield in your experiments.

Section 1: Understanding the Core Challenges

This compound (CAS 697-37-0) is a moderately polar organic compound, typically appearing as a low-melting solid.[1][2][3] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, dictates its behavior during purification.[1] The primary challenges stem from its thermal sensitivity, potential for side reactions, and the presence of structurally similar impurities from its synthesis.

1.1 Physicochemical Properties

A clear understanding of the physical properties of this compound is the first step in designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O[1][2][3][4]
Molecular Weight 138.21 g/mol [2][3][4]
Melting Point 46-50 °C[3]
Boiling Point 91-92 °C @ 10 mmHg[2][3]
Appearance White to off-white solid[3]
Polarity Moderately polar[1]
1.2 Common Impurities and Their Origins

The most prevalent synthesis route for this compound is the Grignard reaction between a propynylmagnesium halide and cyclohexanone.[5][6][7][8] Most impurities are direct consequences of this reaction or the subsequent workup.

ImpuritySource / CauseImpact on Purification
Unreacted Cyclohexanone Incomplete reaction; incorrect stoichiometry.Similar polarity and volatility can make separation by chromatography or distillation challenging.
1,4-Addition Byproduct (Less common for ketones) Grignard attack at the alpha-carbon.Structurally similar, difficult to remove.
Dimeric Byproducts Coupling of the Grignard reagent.Typically less polar, removable by chromatography.
Magnesium Salts Aqueous acid workup of the Grignard reaction.[6]Non-volatile; typically removed by aqueous extraction but can form emulsions.
Solvents (Ether, THF) Residual solvent from the reaction.Highly volatile; easily removed under vacuum but can co-distill if not careful.
Decomposition Products Thermal stress during high-temperature distillation.[9][10]Can lead to complex mixtures and tar formation, significantly lowering yield.[10]
1.3 Diagram: Origins of Common Impurities

This diagram illustrates the primary sources of impurities during the synthesis of this compound.

G cluster_reactants Starting Materials & Reagents cluster_process Process Steps cluster_impurities Potential Impurities Cyclohexanone Cyclohexanone Grignard_Reaction Grignard Reaction Cyclohexanone->Grignard_Reaction Propynyl_Grignard Propynyl Grignard Reagent Propynyl_Grignard->Grignard_Reaction Byproducts Reaction Byproducts (e.g., Dimers) Propynyl_Grignard->Byproducts Side Reactions Workup Aqueous Workup Grignard_Reaction->Workup Unreacted_SM Unreacted Cyclohexanone Grignard_Reaction->Unreacted_SM Incomplete Reaction Purification Purification Step (e.g., Distillation) Workup->Purification Mg_Salts Magnesium Salts Workup->Mg_Salts Quenching Decomp Decomposition Products Purification->Decomp Thermal Stress

Caption: Sources of impurities in this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My final product is a yellow or brown oil instead of a white solid. What happened?

  • Possible Cause 1: Thermal Decomposition. Propargyl alcohols can be thermally sensitive.[9] Attempting distillation at atmospheric pressure or applying excessive heat during vacuum distillation can cause decomposition and the formation of colored, tarry products.[10]

  • Recommended Action: Use high-vacuum distillation (<10 mmHg) to lower the boiling point to a safe temperature (91-92 °C @ 10 mmHg).[2][3] Ensure the heating mantle is not set too high and that the distillation is not prolonged. Use a well-insulated distillation column for efficiency.

  • Possible Cause 2: Acidic or Basic Residues. Trace amounts of acid or base from the workup can catalyze decomposition or side reactions upon heating.

  • Recommended Action: Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution (to remove acid) and then with brine until the aqueous layer is neutral (pH ~7). Dry the organic layer completely with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.

Q2: My yield is very low after vacuum distillation. Where did my product go?

  • Possible Cause 1: Incomplete Distillation. As a solid, the product can crystallize in the condenser or receiving flask, blocking the path and preventing further distillation.

  • Recommended Action: Gently warm the condenser with a heat gun during distillation to prevent solidification. Ensure the receiving flask is at room temperature.

  • Possible Cause 2: Decomposition. As mentioned in Q1, significant product loss can occur due to thermal decomposition, leaving a large amount of non-volatile tar in the distillation flask.

  • Recommended Action: Review your distillation setup. Use a shorter path distillation apparatus if possible and maintain the lowest feasible pressure. Adding a few crystals of hydroquinone to the distillation flask can sometimes inhibit polymerization or decomposition.

Q3: My NMR/GC-MS analysis shows significant contamination with cyclohexanone.

  • Possible Cause: The boiling points of cyclohexanone (~155 °C at atm) and your product are different, but they may co-distill under vacuum if the separation efficiency of your column is poor. Their polarities are also quite similar, making chromatographic separation non-trivial.

  • Recommended Action 1 (Distillation): Use a fractionating column (e.g., a short Vigreux column) during your vacuum distillation. Collect a forerun, which will be enriched in any lower-boiling impurities and residual solvent, before collecting the main fraction at a stable temperature.

  • Recommended Action 2 (Chromatography): If distillation fails, flash column chromatography is the best option. Use a solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%). The alcohol product should be more polar than the ketone and thus have a lower Rf value.

Q4: I'm trying to recrystallize the product, but I can't find a suitable solvent.

  • Possible Cause: The product has intermediate polarity and a low melting point, which can make recrystallization challenging.

  • Recommended Action: A two-solvent system is often effective. Try dissolving the crude solid in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether or dichloromethane) and then slowly add a non-polar solvent in which it is poorly soluble (e.g., cold hexanes or pentane) until turbidity persists.[11] Let it stand at a low temperature (4 °C or -20 °C) to allow crystals to form. A hexanes/ethyl acetate mixture can also be effective.

Section 3: Recommended Purification Protocols
Protocol A: High-Vacuum Fractional Distillation

This is the preferred method for purifying this compound on a multi-gram scale, especially for removing non-volatile impurities.

Methodology:

  • Preparation: Ensure the crude product has been properly worked up (washed and dried) to remove salts and acidic/basic impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus with a Vigreux column. Use a vacuum-jacketed column for better insulation. Ensure all glass joints are properly sealed with vacuum grease. Place a few anti-bumping granules or a magnetic stir bar in the distillation flask.[12]

  • Evacuation: Connect the apparatus to a high-vacuum pump capable of achieving <10 mmHg. Begin stirring (if using a stir bar) and slowly open the system to the vacuum.

  • Heating: Once the ultimate vacuum is reached and stable, begin gently heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the first few drops that distill over at a lower temperature. This fraction will contain residual solvents.

    • Main Fraction: Slowly increase the temperature. Collect the product fraction at a stable head temperature of 91-92 °C (this temperature is pressure-dependent; it will be lower at lower pressures).

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which can cause decomposition.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Protocol B: Recrystallization

This method is ideal for smaller scales or when trying to remove impurities with significantly different polarity.

Methodology:

  • Solvent Screening: In test tubes, test the solubility of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, dichloromethane) at room temperature and upon heating. The ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good two-solvent system involves one solvent in which the product is very soluble and another in which it is insoluble.[11] A Hexanes/Ethyl Acetate or Pentane/Dichloromethane system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the "good" solvent at room temp for a two-solvent system) until the solid just dissolves.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or freezer to maximize crystal formation.

    • Two-Solvent: Slowly add the "poor" solvent dropwise to the solution at room temperature until it becomes cloudy. Gently heat until the solution is clear again, then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How should I store the purified this compound?

    • A: To maintain purity, the product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated. Like other propargyl alcohols, it should be protected from direct sunlight and heat to prevent slow decomposition or discoloration.[9]

  • Q: What is the best analytical method to confirm the purity of my final product?

    • A: A combination of techniques is ideal.

      • ¹H and ¹³C NMR: Provides structural confirmation and can detect organic impurities if they are present in >1-2% concentration.

      • GC-MS: Excellent for detecting volatile impurities (like residual cyclohexanone or solvent) and confirming the mass of the product.

      • Melting Point: A sharp melting point within the literature range (46-50 °C) is a good indicator of high purity.[3]

  • Q: Can I use column chromatography as my primary purification method?

    • A: Yes, especially for small-scale reactions (<5 g) or for very difficult separations. However, it is more labor-intensive and uses more solvent than distillation. A typical eluent system would be 10-20% ethyl acetate in hexanes on silica gel. The product has a moderate polarity and should separate well from non-polar byproducts and more polar baseline impurities.

Diagram: Purification Method Decision Workflow

This flowchart provides a logical path for selecting the appropriate purification technique.

G Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid Scale What is the reaction scale? IsSolid->Scale No (Oily) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Distill Perform Vacuum Distillation Scale->Distill > 5 g Chromatography Use Flash Chromatography Scale->Chromatography < 5 g or Difficult Separation CheckPurity Check Purity (NMR, GC, MP) Recrystallize->CheckPurity Distill->CheckPurity Chromatography->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Repurify Repurify with alternative method CheckPurity->Repurify No Repurify->Scale

Caption: Decision workflow for purifying this compound.

References
  • Google Patents.
  • ChemBK. 1-PROPYNL-1-CYCLOHEXANOL. [Link]

  • Organic Syntheses. [1.1.1]Propellane. [Link]

  • Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]

  • Google Patents. Process of purifying propargyl alcohol - US2527358A.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • National Center for Biotechnology Information. This compound | C9H14O | CID 230341 - PubChem. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

  • Physics & Maths Tutor. Organic Synthesis Practicals - CIE Chemistry A-level. [Link]

  • Rubina, K., et al. (2003). Prototropic Rearrangement of 2-Propynyl(methyl)amino, 2-Propynyloxy, and 2-Propynylsulfanyl Derivatives of Hetarenes under Conditions of Phase-Transfer Catalysis: Mechanism and Limitations. ResearchGate. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • Chemsrc. This compound | CAS#:697-37-0. [Link]

  • Science of Synthesis. Product Class 3: Propargylic Alcohols. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Syntheses. Triphenylene. [Link]

  • Wikipedia. Grignard reaction. [Link]

Sources

Technical Support Center: Synthesis of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(1-propynyl)cyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important alkynylation reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the nucleophilic addition of a propynyl anion equivalent to cyclohexanone. This is typically achieved using a Grignard reagent, propynylmagnesium bromide (CH₃C≡CMgBr), which is prepared from propyne and a Grignard precursor like ethylmagnesium bromide, or directly from 1-bromopropyne and magnesium metal.[1][2] The propynyl Grignard then attacks the electrophilic carbonyl carbon of cyclohexanone, and subsequent acidic workup yields the desired tertiary alcohol.[3][4]

An alternative, classical method is the Favorskii reaction, which involves reacting a terminal alkyne (propyne) with a ketone (cyclohexanone) under strongly basic conditions (e.g., KOH or NaOH).[5]

Q2: What are the most common classes of side products I should expect?

During the synthesis of this compound, side products generally arise from three main competing pathways:

  • Enolization of Cyclohexanone: The Grignard reagent can act as a base instead of a nucleophile, abstracting an alpha-proton from cyclohexanone to form a magnesium enolate. This leaves the ketone unreacted.[6][7]

  • Grignard Reagent Side Reactions: This includes dimerization of the Grignard reagent (Wurtz-type coupling) or reaction with atmospheric moisture or carbon dioxide.[8][9]

  • Product Decomposition: The desired alcohol product can undergo dehydration under harsh acidic workup conditions to form an enyne.

Q3: My overall yield is consistently low. What are the first things to check?

Low yield is the most common complaint. Before investigating specific side products, verify the integrity of your starting materials and reaction conditions.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[8][9] Ensure all glassware is oven-dried, solvents are rigorously anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Quality: The activity of your Grignard reagent is paramount. If it was purchased, ensure it has not degraded. If prepared in-house, ensure the magnesium turnings were properly activated.[1]

  • Purity of Cyclohexanone: Water or acidic impurities in the ketone will quench the Grignard reagent. Distilling the cyclohexanone before use is highly recommended.

Troubleshooting Guide: Side Products and Mitigation Strategies

This section provides a detailed breakdown of specific issues, their chemical origins, and actionable solutions.

Issue 1: High Recovery of Unreacted Cyclohexanone

You perform the reaction and, after workup, find that a significant portion of your starting material, cyclohexanone, is recovered.

Causality: Enolization vs. Nucleophilic Addition

The Grignard reagent (R-MgX) is both a strong nucleophile and a strong base. It can either attack the carbonyl carbon (the desired reaction) or abstract an acidic alpha-proton from the ketone to form a magnesium enolate, which is unreactive toward further Grignard addition.[6] Steric hindrance around the carbonyl group or a bulky Grignard reagent can favor enolization.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; // Default nodes reactant [fillcolor="#E8F0FE", color="#4285F4"]; // Reactants product [fillcolor="#E6F4EA", color="#34A853"]; // Products side_product [fillcolor="#FCE8E6", color="#EA4335"]; // Side products intermediate [fillcolor="#FEF7E0", color="#FBBC05"]; // Intermediates

// Nodes Grignard [label="Propynyl Grignard\n(R-MgX)", class="reactant"]; Cyclohexanone [label="Cyclohexanone", class="reactant"]; TransitionState [label="Reaction Crossroads", shape=diamond, style=filled, fillcolor="#FFFFFF", color="#202124"]; Addition_Pathway [label="Nucleophilic\nAddition", shape=ellipse]; Enolization_Pathway [label="Proton\nAbstraction (Base)", shape=ellipse]; Alkoxide [label="Magnesium Alkoxide\nIntermediate", class="intermediate"]; Enolate [label="Magnesium Enolate\nIntermediate", class="intermediate"]; Target_Product [label="this compound\n(After Workup)", class="product"]; Unreacted_Ketone [label="Unreacted Cyclohexanone\n(After Workup)", class="side_product"];

// Edges Grignard -> TransitionState; Cyclohexanone -> TransitionState; TransitionState -> Addition_Pathway [label=" Favored by\nlow temp,\nless steric hindrance "]; TransitionState -> Enolization_Pathway [label=" Favored by\nhigh temp,\nsteric hindrance "]; Addition_Pathway -> Alkoxide; Enolization_Pathway -> Enolate; Alkoxide -> Target_Product; Enolate -> Unreacted_Ketone; } DOT Caption: Competing pathways for the Grignard reagent.

Recommended Actions & Protocols

StrategyRationaleProtocol Snippet
Lower Reaction Temperature Nucleophilic addition generally has a lower activation energy than enolization. Running the reaction at 0°C or even -78°C significantly favors the desired pathway.1. Prepare a solution of cyclohexanone in anhydrous THF. 2. Cool the solution to 0°C using an ice-water bath. 3. Add the propynylmagnesium bromide solution dropwise over 30-60 minutes, maintaining the internal temperature below 5°C.
Use a Less Hindered Base (if using Favorskii) If using a hydroxide or alkoxide base, a less bulky base is less likely to be sterically impeded from attacking the carbonyl. However, aldol condensation can become a competing reaction.[5]N/A for Grignard. For Favorskii, consider using NaH or KHMDS in specific applications, though this deviates from the classical reaction.
Addition of Cerium(III) Chloride (Luche Reduction Conditions) CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and significantly promoting nucleophilic attack over enolization. This is a common and effective technique for problematic ketone additions.1. Add anhydrous CeCl₃ (1.1 eq) to a flask and dry under vacuum with gentle heating. 2. Cool to room temp, add anhydrous THF and stir for 2 hours until a fine suspension forms. 3. Cool to 0°C, add cyclohexanone (1.0 eq) and stir for 1 hour. 4. Add the Grignard reagent dropwise.
Issue 2: Isolation of an Enyne Side Product, 1-(1-Propynyl)cyclohexene

Upon analysis (e.g., by GC-MS or NMR), you detect a compound with a mass 18 units less than your product, corresponding to the loss of water.

Causality: Acid-Catalyzed Dehydration

The target product is a tertiary alcohol. Tertiary alcohols are highly susceptible to dehydration, especially under acidic conditions, to form an alkene.[10] If the aqueous workup is too acidic or if the reaction mixture is heated for too long during workup or distillation, the hydroxyl group can be protonated, leave as water, and form a stable carbocation which then eliminates a proton to yield the enyne product, 1-(1-propynyl)cyclohexene.[11]

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; reactant [fillcolor="#E6F4EA", color="#34A853"]; intermediate [fillcolor="#FEF7E0", color="#FBBC05"]; side_product [fillcolor="#FCE8E6", color="#EA4335"]; reagent [shape=plaintext, fontcolor="#4285F4"];

// Nodes Product [label="this compound", class="reactant"]; Protonation [label="Protonation of\n-OH group"]; Oxonium [label="Oxonium Ion\nIntermediate", class="intermediate"]; LossOfWater [label="Loss of H₂O"]; Carbocation [label="Tertiary Carbocation\nIntermediate", class="intermediate"]; Deprotonation [label="Proton Elimination"]; Enyne [label="1-(1-Propynyl)cyclohexene\n(Side Product)", class="side_product"]; H_plus [label="H⁺\n(from acid workup)", class="reagent"]; H2O [label="H₂O", class="reagent"];

// Edges Product -> Protonation; H_plus -> Protonation [dir=none]; Protonation -> Oxonium; Oxonium -> LossOfWater -> Carbocation; Carbocation -> Deprotonation -> Enyne; LossOfWater -> H2O [style=dashed]; } DOT Caption: Mechanism of acid-catalyzed dehydration.

Recommended Actions & Protocols

StrategyRationaleProtocol Snippet
Buffered Aqueous Workup Instead of a strong acid (like HCl or H₂SO₄), use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to quench the alkoxide but is much less acidic (pH ~4.5-5.5), minimizing dehydration.1. Cool the completed reaction mixture in an ice bath. 2. Slowly and carefully add saturated aqueous NH₄Cl solution with vigorous stirring until the magnesium salts are dissolved and two clear layers form. 3. Proceed immediately to extraction with a non-polar solvent like diethyl ether or ethyl acetate.
Temperature Control During Purification Avoid excessive heat during solvent removal and distillation. Tertiary alcohols can dehydrate thermally.Use a rotary evaporator with a water bath temperature below 40°C. If distillation is necessary for purification, perform it under reduced pressure to lower the boiling point.[12]
Issue 3: Presence of High Molecular Weight Byproducts (e.g., Hexa-2,4-diyne)

Analysis shows byproducts that may correspond to dimers of the alkyne unit.

Causality: Oxidative Coupling (Glasner Coupling)

If air (oxygen) is introduced into the reaction, especially in the presence of trace metal impurities (like copper), it can catalyze the oxidative dimerization of the propynyl Grignard or the resulting magnesium alkoxide. This leads to the formation of hexa-2,4-diyne and other coupling products.

Recommended Actions & Protocols

StrategyRationaleProtocol Snippet
Maintain Strict Inert Atmosphere Ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon from start to finish.1. Assemble all glassware and flame-dry under vacuum. 2. Backfill with nitrogen or argon. 3. Perform all reagent transfers via cannula or gas-tight syringes. Use septa to seal flasks.[13]
Use High Purity Reagents Use high-purity magnesium and solvents to minimize trace metal catalysts that can promote side reactions.Filter solvents through a plug of activated alumina to remove trace impurities if necessary.[14]

General Experimental Protocol

The following is a generalized, robust protocol designed to minimize the formation of common side products.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-Bromopropyne (or propyne gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone (distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromopropyne (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux.

    • After the addition is complete, stir the grey-black solution for 1 hour at room temperature to ensure full formation of the Grignard reagent.

  • Alkynylation Reaction:

    • In a separate flame-dried flask, dissolve distilled cyclohexanone (1.0 eq) in anhydrous THF.

    • Cool this solution to 0°C in an ice bath.

    • Transfer the prepared propynylmagnesium bromide solution to the dropping funnel and add it dropwise to the cyclohexanone solution over 30-60 minutes, keeping the internal temperature below 5°C.

    • After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until all solids dissolve.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent using a rotary evaporator at low temperature (<40°C).

    • The crude product can be purified by column chromatography or vacuum distillation if necessary.

Troubleshooting Workflow

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; problem [shape=ellipse, fillcolor="#FCE8E6", color="#EA4335"]; check [shape=diamond, fillcolor="#FEF7E0", color="#FBBC05"]; solution [shape=box, style=rounded, fillcolor="#E6F4EA", color="#34A853"];

// Nodes Start [label="Low Yield or\nImpure Product", class="problem"]; CheckKetone [label="High % of\nUnreacted Ketone?", class="check"]; CheckDehydration [label="Enyne by-product\n(M-18 peak)?", class="check"]; CheckGrignard [label="General Low\nConversion?", class="check"];

Sol_Enolization [label="Enolization is dominant.\n- Lower reaction temp (0°C).\n- Consider using CeCl₃.", class="solution"]; Sol_Dehydration [label="Dehydration occurred.\n- Use sat. NH₄Cl for workup.\n- Avoid high temps in purification.", class="solution"]; Sol_Grignard [label="Poor Grignard activity.\n- Ensure anhydrous conditions.\n- Check Mg activation.\n- Use fresh solvent/reagents.", class="solution"];

// Edges Start -> CheckKetone; CheckKetone -> Sol_Enolization [label="Yes"]; CheckKetone -> CheckDehydration [label="No"]; CheckDehydration -> Sol_Dehydration [label="Yes"]; CheckDehydration -> CheckGrignard [label="No"]; CheckGrignard -> Sol_Grignard [label="Yes"]; } DOT Caption: A decision tree for troubleshooting the synthesis.

References

  • Alkynes to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Favorskii reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-Ethynylcyclohexanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Favorskii reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Our working hypothesis on alkynylation of ketone (M=metal, R=substituent). (n.d.). ResearchGate. Retrieved from [Link]

  • Draw the structure of the product for the reaction of propylmagnesium bromide with cyclohexanone. (2023). Chegg.com. Retrieved from [Link]

  • Jiang, B., & Si, Y. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(14), 2373–2375.
  • Chen, J., et al. (2024). Deacylative arylation and alkynylation of unstrained ketones. Science Advances, 10(17).
  • Wu, H., et al. (2023). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Organic Letters, 25(7), 1156–1161.
  • Predict the products formed when cyclohexanone reacts with the following reagents. (n.d.). Pearson+. Retrieved from [Link]

  • Favorskii Rearrangement. (2022). Professor Dave Explains. Retrieved from [Link]

  • Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth..). (n.d.). Filo. Retrieved from [Link]

  • Grignard reagents undergo a general and very useful reaction with ketones. (n.d.). Homework.Study.com. Retrieved from [Link]

  • A 100 mL round-bottomed flask (24/40 joint) is equipped... (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide... (n.d.). Homework.Study.com. Retrieved from [Link]

  • 1-ethynyl-1-cyclohexanol, 78-27-3. (n.d.). The Good Scents Company. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Grignard reagent and its application in organic reactions. (n.d.). Source. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-propynyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, enabling you to troubleshoot effectively and achieve reliable, high-yield results.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a classic example of a nucleophilic addition to a carbonyl group, a cornerstone of organic synthesis. The most common and efficient method involves the reaction of a propynyl nucleophile with cyclohexanone. This is typically achieved using a Grignard reagent, such as 1-propynylmagnesium bromide, or by generating a propynylide anion from propyne using a strong base. The general reaction scheme is a nucleophilic attack of the propynyl anion on the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the desired tertiary alcohol.[1][2][3]

This guide will focus on the Grignard-based approach, as it offers excellent control and is widely applicable in laboratory settings.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of the synthesis of this compound.

Q1: Why is it critical to use anhydrous (dry) conditions for this reaction?

A1: Grignard reagents, like 1-propynylmagnesium bromide, are potent nucleophiles and strong bases.[4] They react readily with protic solvents or even trace amounts of water. This reaction, often referred to as "quenching," will consume your Grignard reagent by converting it into propane gas, rendering it unavailable to react with the cyclohexanone and drastically reducing your product yield.[4] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, must be used.[4]

Q2: What is the purpose of using ammonium chloride (NH₄Cl) in the workup? Can I just use water or a strong acid?

A2: The initial product of the Grignard reaction is a magnesium alkoxide salt. The workup serves to protonate this intermediate to form the final alcohol. While water can be used, it can be slow and may lead to the precipitation of magnesium salts, making the extraction difficult. A strong acid like HCl would certainly protonate the alkoxide, but it can also lead to a significant side reaction: acid-catalyzed dehydration of the tertiary alcohol to form an alkene.[5][6] Saturated aqueous ammonium chloride is the reagent of choice because it is a mild proton donor that is acidic enough to protonate the alkoxide but not so acidic as to cause significant dehydration of the sensitive tertiary alcohol product.[5][6] It also helps to dissolve the magnesium salts, facilitating a cleaner separation of the organic and aqueous layers.[5]

Q3: Can I use a different starting ketone to synthesize a similar tertiary alcohol?

A3: Absolutely. The Grignard reaction is a versatile method for creating tertiary alcohols from a variety of ketones.[7][8] The choice of ketone will determine the structure of the resulting alcohol. For example, reacting 1-propynylmagnesium bromide with acetone would yield 2-methyl-3-pentyn-2-ol. The general principle remains the same: the propynyl group adds to the carbonyl carbon, and the two alkyl groups of the ketone remain attached to that carbon in the final alcohol product.[3]

Q4: My 1-propynylmagnesium bromide solution is commercially available. Do I need to take any special precautions when using it?

A4: Yes. Commercially available Grignard solutions (e.g., in THF) are highly reactive and require careful handling.[9] They are typically air and moisture-sensitive. Always handle them under an inert atmosphere (e.g., nitrogen or argon). Use dry syringes and needles for transfers. It's also good practice to titrate the Grignard reagent before use to determine its exact concentration, as this can change over time with storage.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Glassware/Solvents: Presence of water is quenching the Grignard reagent.[4] 2. Poor Quality Grignard Reagent: The reagent may have degraded during storage. 3. Impure Cyclohexanone: Contaminants in the starting material can interfere with the reaction. 4. Inefficient Stirring: Poor mixing can lead to localized reactions and reduced overall conversion.1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvents.[4] 2. Verify Reagent Activity: Titrate a small aliquot of the Grignard reagent to confirm its molarity. 3. Purify Starting Materials: Distill the cyclohexanone before use. 4. Use Efficient Magnetic or Mechanical Stirring: Ensure the reaction mixture is homogeneous.
Formation of a White Precipitate During Reaction Insolubility of the Magnesium Alkoxide: The intermediate salt can sometimes precipitate out of the solvent, especially if the reaction is concentrated.This is not always a problem and can be normal. Ensure stirring is adequate to maintain a suspension. The precipitate should dissolve during the acidic workup.
Product is an Alkene Instead of an Alcohol Workup Conditions Too Acidic: Strong acid was used for quenching, leading to dehydration of the tertiary alcohol.[5][6]Use a Milder Quenching Agent: Employ saturated aqueous ammonium chloride (NH₄Cl) for the workup to avoid strongly acidic conditions.[5][6]
Recovery of Unreacted Cyclohexanone 1. Insufficient Grignard Reagent: An inadequate amount of the nucleophile was used. 2. Slow Addition of Cyclohexanone: If the ketone is added too slowly, the Grignard reagent may degrade before it has a chance to react. 3. Side Reaction (Enolization): The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclohexanone, forming an enolate which is unreactive towards further Grignard addition.[2]1. Use a Slight Excess of Grignard Reagent: A 1.1 to 1.2 molar equivalent of the Grignard reagent is often recommended. 2. Optimize Addition Rate: Add the cyclohexanone solution dropwise over a reasonable period (e.g., 30-60 minutes) to a cooled solution of the Grignard reagent. 3. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the nucleophilic addition over the enolization pathway.
Difficult Separation of Layers During Workup Formation of Emulsions: Magnesium salts can sometimes cause emulsions, making the separation of the organic and aqueous layers challenging.Add More Brine (Saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • 1-Propynylmagnesium bromide (0.5 M in THF)

  • Cyclohexanone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging the Reagents: To the flask, add 1-propynylmagnesium bromide solution via syringe. Cool the flask to 0 °C using an ice bath.

  • Addition of Cyclohexanone: Dissolve cyclohexanone in an equal volume of anhydrous THF and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Optimized Protocol for Higher Yield and Purity

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials: Same as the standard protocol.

Procedure:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen. Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.

  • Reagent Titration: Before starting, titrate the 1-propynylmagnesium bromide solution to determine its exact molarity. This ensures accurate stoichiometry.

  • Reverse Addition: Instead of adding the cyclohexanone to the Grignard reagent, consider a reverse addition where the Grignard reagent is added slowly to the cyclohexanone solution at a low temperature (e.g., -78 °C). This can sometimes minimize enolization.

  • Controlled Temperature: Maintain a strict temperature control throughout the addition and reaction phases. For sensitive substrates, maintaining a lower temperature for a longer period can be beneficial.

  • Careful Workup: After quenching with NH₄Cl, consider adding a small amount of a chelating agent like EDTA to help sequester magnesium salts and prevent emulsions during extraction.

  • Purification Strategy: For high purity, column chromatography is often superior to distillation, especially if the product is heat-sensitive. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Grignard reaction between 1-propynylmagnesium bromide and cyclohexanone.

ReactionMechanism Cyclohexanone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Cyclohexanone->Alkoxide Grignard 1-Propynylmagnesium Bromide Grignard->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation (Workup with NH4Cl)

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckAnhydrous Verify Anhydrous Conditions CheckYield->CheckAnhydrous Yes CheckPurity Impure Product? CheckYield->CheckPurity No CheckReagent Check Grignard Reagent Quality CheckAnhydrous->CheckReagent CheckReagent->Start Retry CheckWorkup Review Workup Procedure CheckPurity->CheckWorkup Yes Success Successful Synthesis CheckPurity->Success No CheckPurification Optimize Purification CheckWorkup->CheckPurification CheckPurification->Start Retry

Caption: A troubleshooting workflow for optimizing the synthesis.

References

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Brainly. (2020, March 19). Draw the structure of the product for the reaction of propylmagnesium bromide with cyclohexanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]

  • Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Google Patents. (n.d.). US2068415A - Purification of alcohols.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-(1-methyl-2-propynyl). Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Chegg. (2023, March 18). Solved Draw the structure of the product for the reaction of. Retrieved from [Link]

  • ResearchGate. (2018, December 11). Separation of a tertiary alcohol from an ester?. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Reddit. (2021, August 22). Can I add ammonium chloride instead of HCl in the last step?. Retrieved from [Link]

  • YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Chegg. (2019, April 21). Solved 20.33 Propose a synthesis of N propyl cyclohexylamine. Retrieved from [Link]

  • YouTube. (2024, August 24). Grignard reagent and NH4Cl - IIT JAM 2024. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • RWTH Publications. (2022, April 25). Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

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stability and degradation of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1-Propynyl)cyclohexanol

Introduction: Understanding the Stability Profile of this compound

Welcome to the technical support guide for this compound (CAS 697-37-0). This molecule is a valuable intermediate in organic synthesis, prized for its unique combination of a tertiary alcohol and an internal alkyne functional group.[1] However, these same functional groups dictate its reactivity and potential degradation pathways. This guide is designed for researchers, chemists, and drug development professionals to provide a deeper understanding of its stability, troubleshoot common experimental issues, and ensure the integrity of your results.

The stability of this compound is governed by two primary structural features:

  • The Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol in this molecule lacks an α-hydrogen. This structural feature makes it inherently resistant to typical oxidation conditions.[2][3] However, it is susceptible to acid-catalyzed dehydration.

  • The Internal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it a target for strong oxidizing agents which can lead to oxidative cleavage.[4][5]

This document will explore the practical implications of this chemistry in a user-friendly question-and-answer format.

Molecular_Features cluster_molecule This compound cluster_features Key Functional Groups cluster_reactivity Associated Reactivity mol C₉H₁₄O tertiary_alcohol Tertiary Alcohol (-OH) mol->tertiary_alcohol Feature 1 internal_alkyne Internal Alkyne (-C≡C-) mol->internal_alkyne Feature 2 dehydration Susceptible to Acid-Catalyzed Dehydration tertiary_alcohol->dehydration oxidation_resistance Resistant to Mild Oxidation tertiary_alcohol->oxidation_resistance cleavage Susceptible to Oxidative Cleavage internal_alkyne->cleavage

Caption: Key functional groups of this compound and their associated reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question: What are the optimal storage conditions for solid this compound to ensure long-term stability?

Answer: Based on its physical properties (Melting Point: 46-47 °C) and safety data, this compound is a stable solid at room temperature.[6] For optimal long-term stability, we recommend the following:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended, but avoid freezing-thawing cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). While not highly sensitive, this prevents potential long-term, slow oxidation from atmospheric oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.[6]

  • Avoid Contamination: Keep away from strong acids, bases, and oxidizing agents.

Question: I left my sample on the bench for a week. Is it still good?

Answer: In its solid form, short-term exposure to ambient lab conditions (light and air) is unlikely to cause significant degradation. However, for quantitative applications or when using it as a reference standard, it is crucial to re-verify its purity before use. A simple purity check via HPLC or GC-FID is recommended. The primary concern with prolonged exposure to air and light for a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, was the formation of an ortho-quinone methide intermediate, highlighting potential sensitivity in similar structures.[7]

Section 2: Stability in Solution & Degradation Pathways

Question: My compound is rapidly degrading in an acidic mobile phase/reaction mixture. What is the likely degradation pathway?

Answer: This is a classic case of acid-catalyzed dehydration . The tertiary alcohol is protonated by the acid, creating a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, forming an alkene. The primary degradation product is likely 1-(prop-1-yn-1-yl)cyclohex-1-ene . This new compound is often more reactive and may polymerize or undergo further reactions, leading to a complex product mixture.

Acid_Catalyzed_Dehydration start This compound protonation Protonation of -OH group start->protonation + H⁺ intermediate Oxonium Ion Intermediate protonation->intermediate loss_of_water Loss of H₂O intermediate->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation - H₂O elimination Proton Elimination carbocation->elimination product 1-(prop-1-yn-1-yl)cyclohex-1-ene (Degradation Product) elimination->product - H⁺

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Question: I treated my compound with a strong oxidizing agent (e.g., KMnO₄, O₃) and it was consumed completely. What degradation products should I expect?

Answer: Strong oxidizing agents will cause oxidative cleavage of the alkyne triple bond .[4][5][8] This reaction breaks the molecule into two fragments. The carbon of the triple bond attached to the cyclohexyl ring will be oxidized to a ketone, while the other portion of the alkyne becomes a carboxylic acid.

  • Expected Products:

    • Cyclohexanone

    • Acetic Acid

While tertiary alcohols are generally resistant to oxidation, prolonged exposure to harsh, acidic oxidizing agents can first cause dehydration to an alkene, which is then cleaved.[2] However, the alkyne is significantly more susceptible to direct oxidative cleavage, making this the primary degradation pathway.[9]

Question: Is the compound stable to basic conditions?

Answer: this compound is generally stable under mild basic conditions. Unlike terminal alkynes, it does not have an acidic proton on the alkyne group, so it will not be deprotonated by common bases.[8] The tertiary alcohol is also stable to base. Therefore, degradation under basic hydrolysis conditions (e.g., 0.1 M NaOH) is not expected to be a significant pathway. However, very strong bases could potentially interact with the propargylic protons on the methyl group, although this is less likely.

Section 3: Analytical Methods & Stability Studies

Question: How can I set up a forced degradation study to understand the stability of this compound and validate my analytical method?

Answer: A forced degradation study is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating," as mandated by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.

Stress ConditionRecommended ProtocolLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours.Dehydration to alkene.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours.Generally stable, degradation not expected.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Potential for minor oxidation, but generally stable to mild peroxide. Forcing cleavage may require stronger agents like KMnO₄.
Thermal Stress Solid sample at 80 °C for 72 hours.Generally stable. Check for melting and potential decomposition above the melting point.
Photostability Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Generally stable, but should be confirmed.

Question: What is a good starting point for a stability-indicating HPLC method?

Answer: A reversed-phase HPLC method is the most common and effective choice for monitoring the purity and stability of this compound.

Protocol: Recommended Starting RP-HPLC Method

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (for better peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis/PDA detector. Monitor at 210 nm, as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Rationale: This gradient method provides a broad polarity window to separate the relatively nonpolar parent compound from potentially more polar (e.g., cleaved carboxylic acids) or less polar (e.g., dehydrated alkene) degradation products. LC-MS analysis is highly recommended for peak identification during the forced degradation study.[12]

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis start Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidation (e.g., 3% H₂O₂) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize/Dilute (if necessary) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc lcms Identify Degradants (LC-MS) hplc->lcms report Quantify Purity, Report Degradants lcms->report

Caption: A typical workflow for a forced degradation study.

References

  • Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. (n.d.). Chemistry Lovers. Retrieved from [Link]

  • The Inability of Tertiary Alcohols to Undergo Oxidation. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Mechanism for oxidative cleavage of tertiary alcohols by NaOCl. (2015, September 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS Publications. Retrieved from [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. (2025, July 8). Master Organic Chemistry. Retrieved from [Link]

  • Notes on Acidic character of alkynes. (n.d.). Unacademy. Retrieved from [Link]

  • Alkyne. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Alkynes to Carboxylic Acids: Oxidative Cleavage. (n.d.). Moodle. Retrieved from [Link]

  • Video: Alkynes to Carboxylic Acids: Oxidative Cleavage. (2023, April 30). JoVE. Retrieved from [Link]

  • Analytical Methods. (n.d.). UNEP. Retrieved from [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Analytical Methods for Propylene Glycol. (n.d.). ATSDR. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Cyclohexanone, 2-(1-methyl-2-propynyl). (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1-PROPYNL-1-CYCLOHEXANOL. (n.d.). ChemBK. Retrieved from [Link]

  • 1-acetylcyclohexanol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cyclohexanol, 1-(2-propyn-1-yl)-, 1-carbamate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Cyclohexanol, 2-(1-propynyl)-, (1R,2R)-rel- (9CI). (2025, November 26). Chemsrc. Retrieved from [Link]

  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. (2011, July 15). PubMed. Retrieved from [Link]

  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans). (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Prototropic Rearrangement of 2-Propynyl(methyl)amino, 2-Propynyloxy, and 2-Propynylsulfanyl Derivatives of Hetarenes under Conditions of Phase-Transfer Catalysis: Mechanism and Limitations. (2025, August 9). ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed 1-(1-Propynyl)cyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-propynyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we address common challenges encountered during the Grignard reaction between propynylmagnesium bromide and cyclohexanone, providing in-depth, experience-driven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound failed completely, with no desired product detected. What are the most likely causes?

A complete reaction failure typically points to critical issues with the Grignard reagent or the reaction conditions. The primary culprits are moisture and acidic protons. Grignard reagents are potent bases and will react readily with any source of protons, especially water.[1][2]

  • Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[2]

  • Issues with Starting Materials:

    • Cyclohexanone: Ensure it is free of water. Consider distilling it if its purity is questionable.

    • Propyne Source: If you are preparing the Grignard reagent in situ from propyne gas, ensure the gas is dry.

    • Magnesium: The magnesium turnings should be fresh and not oxidized (dull gray appearance). If oxidation is suspected, activate the magnesium.[3]

  • Improper Grignard Reagent Formation: The formation of propynylmagnesium bromide is a critical step. If this fails, the subsequent addition to cyclohexanone cannot occur.

Q2: I obtained a very low yield of this compound. What factors could be responsible?

Low yields can be attributed to a variety of factors, often related to side reactions or incomplete conversion.

  • Inefficient Grignard Formation: As with complete failure, suboptimal formation of the Grignard reagent will directly impact your yield.

  • Side Reactions:

    • Enolization of Cyclohexanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming an enolate.[4][5] This is more prevalent with sterically hindered ketones, but can still occur and will consume your Grignard reagent, leading to recovery of the starting ketone after workup.[4][5]

    • Wurtz-type Coupling: This can be a significant side reaction, especially if there are issues with the purity of the starting materials or the reaction conditions.[3]

  • Reaction Temperature: The addition of cyclohexanone to the Grignard reagent is typically performed at low temperatures (e.g., 0°C) to minimize side reactions.[6] Allowing the reaction to warm prematurely can decrease the yield.

  • Workup Procedure: Improper workup can lead to product loss. Ensure the quenching step with a saturated aqueous solution of ammonium chloride is performed carefully and at a low temperature to avoid decomposition of the product.[6]

Q3: My final product is impure. What are the common byproducts in this reaction?

Common impurities include unreacted starting materials and products from side reactions.

  • Unreacted Cyclohexanone: This is often due to insufficient Grignard reagent or deactivation of the Grignard reagent by moisture.

  • Biphenyl (if using a phenyl-based Grignard for other syntheses, but relevant to coupling side reactions): While not directly applicable to propynyl Grignard, coupling of the Grignard reagent is a common side reaction.

  • Products of Enolization: As mentioned, if enolization occurs, you will recover your starting ketone.

  • Allenylcyclohexanol: Rearrangement of the propargyl Grignard reagent can lead to the formation of an allenic species, which can then react with cyclohexanone.

Troubleshooting Guides

Scenario 1: The Grignard reagent (propynylmagnesium bromide) fails to form.

Symptoms:

  • No initiation of the reaction (no heat evolution or bubbling) when preparing the Grignard reagent.

  • A subsequent color test for the Grignard reagent (e.g., with Michler's ketone) is negative.[7]

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Oxidized Magnesium A layer of magnesium oxide on the surface of the turnings prevents the reaction from starting.Activate the magnesium turnings. Common methods include crushing the turnings to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[3]
Wet Glassware/Solvent Grignard reagents are extremely sensitive to moisture.[2]Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for THF).
Impure Alkyl Halide If preparing the Grignard from an alkyl halide (e.g., ethyl bromide to initiate, then adding propyne), impurities can hinder the reaction.Use freshly distilled alkyl halides.[6]
Low Quality Propyne If bubbling propyne gas, it may contain impurities or moisture.Pass the propyne gas through a drying tube containing a suitable desiccant.

Experimental Workflow: Activation of Magnesium

G Start Start: Oxidized Mg Turnings Crush Crush a few turnings to expose fresh surface Start->Crush Choose one activation method Iodine Add a small crystal of iodine Start->Iodine Choose one activation method DBE Add a few drops of 1,2-dibromoethane Start->DBE Choose one activation method Observe Observe for signs of reaction initiation (color change, bubbling) Crush->Observe Iodine->Observe DBE->Observe Success Proceed with Grignard Synthesis Observe->Success Initiation observed Failure Troubleshoot further (check solvent, glassware) Observe->Failure No initiation G Start Low Yield & High Cyclohexanone Recovery CheckMoisture Re-evaluate anhydrous conditions: - Solvent still dry? - Inert atmosphere maintained? Start->CheckMoisture CheckEnolization Consider enolization as a side reaction CheckMoisture->CheckEnolization If conditions were pristine TempControl Lower the reaction temperature during cyclohexanone addition (e.g., to -78 °C) CheckEnolization->TempControl GrignardTiter Titrate the Grignard reagent before adding cyclohexanone TempControl->GrignardTiter AdjustStoichiometry Use a slight excess (1.1-1.2 eq) of the Grignard reagent GrignardTiter->AdjustStoichiometry ReRun Re-run reaction with improved conditions AdjustStoichiometry->ReRun

Caption: Troubleshooting low yield.

In-depth Explanation:

  • Enolization vs. Addition: The nucleophilic addition of a Grignard reagent to a ketone is in competition with its action as a base to deprotonate the α-carbon. [4][5]Lowering the temperature generally favors the addition pathway.

  • Grignard Titration: It is highly recommended to determine the exact concentration of your prepared Grignard reagent before use. This allows for precise control over the stoichiometry of the reaction.

Protocol: Titration of Grignard Reagent

  • Accurately weigh a sample of a known titrant (e.g., I2 or a non-volatile alcohol like menthol) into a flame-dried flask under an inert atmosphere.

  • Dissolve the titrant in anhydrous THF.

  • Add a few drops of an indicator (e.g., 1,10-phenanthroline).

  • Carefully add the Grignard solution via syringe until a persistent color change is observed.

  • Calculate the molarity of the Grignard reagent based on the volume added and the moles of the titrant.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of your product.

Analytical Technique Expected Observations for this compound
¹H NMR - A singlet for the methyl group of the propynyl chain (~1.8 ppm).- Multiplets for the cyclohexyl protons.- A broad singlet for the hydroxyl proton (can be exchanged with D₂O).
¹³C NMR - Two signals for the alkyne carbons (~80-90 ppm).- A signal for the quaternary carbon attached to the hydroxyl group (~68 ppm).- Signals for the cyclohexyl carbons.
IR Spectroscopy - A broad O-H stretch (~3400 cm⁻¹).- A weak C≡C stretch (~2200-2250 cm⁻¹).- C-H stretches for sp³ carbons (~2850-2950 cm⁻¹).
GC-MS - A molecular ion peak corresponding to the mass of the product (m/z = 138.21).- Characteristic fragmentation patterns.

References

  • PrepChem. (n.d.). Synthesis of Propynyl magnesium bromide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ChemBK. (2024). 1-propynylmagnesium bromide. Retrieved from [Link]

  • Student Doctor Network Forums. (2009). Grignard and alkyne. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Quora. (2020). How does Grignard reagent react with alkyne? Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-(1-methyl-2-propynyl)-. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chegg.com. (2022). Solved B. Synthesis of 1-phenyl-1-propanol with the Grignard. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of stereospecific 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]

  • ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. Retrieved from [Link]

  • SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Triphenylene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(1-Propynyl)cyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical role of catalysts in this important alkynylation reaction, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Foundational Principles: The Alkynylation of Cyclohexanone

The synthesis of this compound is a classic example of a nucleophilic addition reaction, specifically an alkynylation, where a propynyl nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone.[1] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall yield by influencing the generation and reactivity of the propynyl nucleophile.

The general transformation is as follows:

Cyclohexanone + Propyne → this compound

This guide will explore three primary catalytic systems: Grignard reagents, base-catalyzed systems, and Lewis acid co-catalysis.

II. Catalyst Selection and Mechanistic Insights

The success of your synthesis hinges on selecting the appropriate catalytic system. Each approach has distinct advantages and mechanistic nuances that are crucial to understand for effective troubleshooting.

Grignard reagents, such as propynylmagnesium bromide (CH₃C≡CMgBr), are powerful nucleophiles widely used for forming carbon-carbon bonds.[2][3]

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the propynyl anion, stabilized by the magnesium halide, on the carbonyl carbon of cyclohexanone. The magnesium cation also acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[4] This dual role makes Grignard reagents highly effective for this transformation.

Experimental Workflow: Grignard Synthesis

cluster_prep Grignard Reagent Preparation cluster_reaction Addition Reaction Propyne Propyne PropynylMgBr Propynylmagnesium Bromide Propyne->PropynylMgBr EtMgBr Ethylmagnesium Bromide EtMgBr->PropynylMgBr THF Anhydrous THF THF->PropynylMgBr Reaction_Mix Reaction Mixture (0°C to RT) PropynylMgBr->Reaction_Mix Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Mix Workup Aqueous Workup (NH4Cl) Reaction_Mix->Workup Product This compound Workup->Product

Caption: Workflow for Grignard-mediated synthesis.

Strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), can deprotonate terminal alkynes like propyne to generate the corresponding acetylide anion.

Mechanism of Action:

This in situ generated propynyl anion then acts as the nucleophile, attacking the cyclohexanone carbonyl. The efficacy of this method is highly dependent on the strength of the base and the reaction conditions. The pKa of the terminal alkyne proton is approximately 25, requiring a sufficiently strong base for efficient deprotonation.

Reaction Mechanism: Base Catalysis

Propyne CH₃C≡CH Propynyl_Anion CH₃C≡C⁻ Propyne->Propynyl_Anion + B⁻ Base B⁻ HB HB Alkoxide_Intermediate Intermediate Propynyl_Anion->Alkoxide_Intermediate + Cyclohexanone Cyclohexanone Product This compound Alkoxide_Intermediate->Product + H₂O (Workup)

Caption: Simplified base-catalyzed mechanism.

Lewis acids, such as zinc chloride (ZnCl₂) or titanium isopropoxide (Ti(O-iPr)₄), can be used as co-catalysts, often in conjunction with a base or an organometallic reagent.[5]

Mechanism of Action:

The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, which significantly increases the electrophilicity of the carbonyl carbon.[6] This activation makes the carbonyl group more susceptible to attack by even weakly nucleophilic alkynes or organometallic species. This approach can lead to higher yields and milder reaction conditions.[7]

III. Comparative Data of Catalytic Systems

Catalyst SystemTypical Yield (%)Reaction ConditionsKey AdvantagesCommon Disadvantages
Propynylmagnesium Bromide 75-90%Anhydrous THF, 0°C to RTHigh reactivity, good yields.[2]Moisture sensitive, requires inert atmosphere.
Potassium tert-butoxide 50-70%Anhydrous THF or DMSO, RTReadily available base.Potential for side reactions like enolization.[8]
NaNH₂ / liq. NH₃ 60-80%Liquid ammonia, -78°CStrong base, efficient deprotonation.Requires specialized low-temperature setup.
ZnCl₂ / Triethylamine 80-95%Dichloromethane, RTMild conditions, high yields.[5]May require longer reaction times.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors.[9][10]

  • Moisture Contamination (Especially for Grignard Reactions): Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (e.g., water, alcohols).

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.

  • Inefficient Nucleophile Generation: If using a base-catalyzed system, the base may not be strong enough to fully deprotonate the propyne.

    • Solution: Consider switching to a stronger base like sodium amide in liquid ammonia. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Side Reactions: Enolization of cyclohexanone is a common side reaction, especially with sterically hindered or strong, non-nucleophilic bases.[8]

    • Solution: Use a more nucleophilic system like a Grignard reagent or a Lewis acid-catalyzed approach to favor the addition reaction. Running the reaction at lower temperatures can also minimize enolization.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or gently warming the reaction mixture.[11]

Troubleshooting Workflow: Low Yield

Start Low Yield Observed Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Base Evaluate Base Strength / Reagent Activity Start->Check_Base Check_Side_Reactions Analyze for Side Products (e.g., via NMR) Start->Check_Side_Reactions Optimize_Conditions Optimize Reaction Time/ Temperature Start->Optimize_Conditions Improve_Drying Implement Rigorous Drying Procedures Check_Moisture->Improve_Drying Yes Use_Stronger_Base Switch to NaNH₂ or Grignard Reagent Check_Base->Use_Stronger_Base Inefficient Modify_Catalyst Use Lewis Acid or Lower Temperature Check_Side_Reactions->Modify_Catalyst Present Monitor_TLC Monitor by TLC and Adjust Conditions Optimize_Conditions->Monitor_TLC Incomplete

Caption: A logical workflow for troubleshooting low product yield.

Q2: I am observing the formation of significant byproducts. What are they and how can I prevent them?

A2: The primary byproduct is often the result of cyclohexanone self-condensation (an aldol reaction), which is promoted by basic conditions. You may also see unreacted starting materials.

  • Aldol Condensation: This is more prevalent when using strong, non-nucleophilic bases.

    • Solution: Add the cyclohexanone slowly to the solution of the propynyl nucleophile to maintain a low concentration of the ketone and minimize self-condensation. Using a Grignard or Lewis acid-catalyzed system is also recommended.

  • Allene Formation: In some cases, rearrangement of the propargyl alcohol product to an allene can occur, particularly under harsh workup conditions.

    • Solution: Employ a mild acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), especially for Grignard reactions.

Q3: My reaction seems to stall and does not proceed to completion. What should I investigate?

A3: A stalled reaction can be due to several factors.

  • Deactivation of the Catalyst/Reagent: As mentioned, moisture can quench Grignard reagents. For base-catalyzed reactions, the base can be neutralized by acidic impurities.

    • Solution: Re-verify the anhydrous conditions and the purity of your reagents.

  • Poor Solubility: If the reagents are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Ensure you are using an appropriate solvent (e.g., THF for Grignard reagents) and that all components are adequately solubilized. Gentle warming may be necessary, but be cautious of increasing side reactions.

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the propynylating agent, typically 1.1 to 1.5 equivalents.

V. Experimental Protocols

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous THF. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Propynylation: Cool the Grignard solution to 0°C. Bubble propyne gas through the solution or add a solution of propyne in THF until the starting Grignard reagent is consumed (monitor by quenching small aliquots and testing with a Gilman reagent).

  • Addition: Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Setup: In a flame-dried, two-necked round-bottom flask under nitrogen, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF.

  • Nucleophile Generation: Cool the solution to 0°C and bubble propyne gas through the solution for 30 minutes.

  • Addition: Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction and Purification: Follow steps 7 and 8 from the Grignard protocol.

VI. References

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health (NIH). [Link]

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. [Link]

  • Cyclohexanone, 2-(1-methyl-2-propynyl). Organic Syntheses. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. ACS Publications. [Link]

  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. [Link]

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. National Institutes of Health (NIH). [Link]

  • Proline-based cyclohexanone catalysts for Tables 4 and 6. ResearchGate. [Link]

  • Mechanism of Addition of Organocuprates to Alkynyl Carbonyl Compounds. A Mechanistic Bridge between Carbocupration and Conjugate Addition. ACS Publications. [Link]

  • Approaching Synthesis Problems. University of California, Davis. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH). [Link]

  • Solved In the first phase of the synthesis, you react 8.00 | Chegg.com. Chegg. [Link]

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. ResearchGate. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Pennsylvania. [Link]

  • Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H4[a-SiW12O40]/TiO2 Catalyst. ResearchGate. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Alkynylation. Wikipedia. [Link]

  • Synthesis Challenge: from Cyclohexanone to a Complex Alcohol. YouTube. [Link]

  • Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. PNAS. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Chemistry 3 Nucleophilic attack on a keto-cyclohexane. YouTube. [Link]

  • Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials. MDPI. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

  • Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. PrepChem.com. [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

  • (PDF) Progress in Processes and Catalysts for Dehydrogenation of Cyclohexanol to Cyclohexanone. ResearchGate. [Link]

  • [1.1.1]Propellane. Organic Syntheses. [Link]

  • Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. [Link]

  • Catalytic, asymmetric reactions of ketenes and ketene enolates. National Institutes of Health (NIH). [Link]

  • Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. MDPI. [Link]

  • Solved 20.33 Propose a synthesis of N propyl cyclohexylamine | Chegg.com. Chegg. [Link]

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Technical Support Center: Byproduct Analysis in 1-(1-Propynyl)cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(1-propynyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot potential side reactions and byproduct formation during this common alkynylation reaction. Below, you will find a detailed, question-and-answer-based troubleshooting guide, protocols for byproduct analysis, and mechanistic insights to enhance your experimental success.

I. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reaction of a propynyl Grignard reagent (propynylmagnesium bromide) with cyclohexanone.[1][2][3][4]

Question 1: My reaction yield is low, and I've isolated unreacted cyclohexanone. What is the likely cause?

Answer:

A low yield of the desired tertiary alcohol with recovery of the starting ketone is a classic indicator of enolization of the cyclohexanone.[5] This becomes a significant side reaction when the Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-proton from the ketone.[5][6]

Causality:

  • Steric Hindrance: While propynylmagnesium bromide isn't exceptionally bulky, steric hindrance around the carbonyl group of cyclohexanone can favor the Grignard reagent acting as a base.[5][7]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of enolization relative to nucleophilic addition.

  • Grignard Reagent Quality: "Old" or poorly prepared Grignard reagents may contain excess magnesium halides or have partially decomposed, which can influence the reaction pathway.

Troubleshooting & Prevention:

  • Control Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or even -78 °C) to favor the desired nucleophilic addition, which generally has a lower activation energy than enolization.

  • Slow Addition: Add the cyclohexanone solution dropwise to the Grignard reagent. This maintains a low concentration of the ketone, minimizing the chance of self-condensation and favoring the 1:1 reaction with the Grignard reagent.

  • Use High-Quality Reagents: Ensure your Grignard reagent is freshly prepared and titrated to accurately determine its concentration.[5] Use anhydrous solvents and meticulously dried glassware, as water will quench the Grignard reagent and drastically reduce yield.[5][8]

Question 2: I've observed a byproduct with a similar mass to my product but a different retention time in GC-MS. What could it be?

Answer:

A common byproduct in this synthesis is an allene , specifically 1-(propa-1,2-dien-1-yl)cyclohexanol. Allenes are isomers of alkynes and can form under certain reaction conditions.

Mechanism of Allene Formation:

Allene formation can occur through a rearrangement of the acetylide intermediate, particularly if the reaction involves certain transition metal impurities or specific Lewis acid-base interactions. While less common in simple Grignard additions, it's a known side reaction in related alkynylations. Some reactions, like the Crabbé reaction, are specifically designed to produce allenes from terminal alkynes and carbonyls.[9] Isomerization of alkynes to allenes can also be base-catalyzed.[10]

Analytical Confirmation:

  • GC-MS: The allene byproduct will have the same mass as the desired product (C9H14O, MW: 138.21 g/mol ) but will typically have a different retention time on a standard non-polar GC column.[11]

  • ¹H NMR: The proton NMR spectrum of the allene will show characteristic signals for the allenic protons, typically in the range of 4.5-5.5 ppm, which are absent in the spectrum of this compound.

  • ¹³C NMR: The central carbon of the allene functionality will have a very distinctive signal around 200-210 ppm. The terminal carbons of the allene will appear around 75-95 ppm.

  • IR Spectroscopy: Allenes show a characteristic, often weak, cumulative double bond stretch around 1950 cm⁻¹.

Question 3: My NMR spectrum shows broad, unresolved peaks in the aliphatic region, making it difficult to confirm the structure. What's happening?

Answer:

This is likely due to the presence of unreacted starting materials, primarily cyclohexanol if it was used as a solvent or is present as an impurity, and potentially cyclohexanone. The hydroxyl proton of your product and any residual cyclohexanol can undergo rapid chemical exchange, leading to peak broadening.

Troubleshooting & Purification:

  • Aqueous Work-up: Ensure a thorough aqueous work-up to remove any water-soluble impurities and unreacted Grignard reagent. A wash with a saturated aqueous solution of ammonium chloride is often effective.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation.

  • Chromatography: If simple extraction is insufficient, column chromatography on silica gel is an effective method for separating the non-polar cyclohexene (a potential byproduct from dehydration) and the moderately polar this compound from the more polar unreacted cyclohexanol.

Question 4: I see a peak in my GC-MS that corresponds to the molecular weight of dicyclohexyl ether. How did this form?

Answer:

Dicyclohexyl ether is a potential byproduct if the reaction is run under acidic conditions, particularly during work-up or distillation, leading to the dehydration of two molecules of cyclohexanol (which may be present as an unreacted starting material or impurity).[12]

Formation Mechanism:

This is an acid-catalyzed intermolecular dehydration reaction. The acidic conditions can arise from the work-up step if not properly neutralized.

Prevention:

  • Neutralize After Work-up: After the initial acidic quench of the reaction, ensure the aqueous layer is neutralized or even made slightly basic before extraction.

  • Avoid High Temperatures During Distillation: If you are purifying your product by distillation, avoid excessive temperatures that could promote acid-catalyzed side reactions.

II. Byproduct Characterization Workflow

A systematic approach is crucial for identifying and quantifying byproducts. The following workflow combines Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

Caption: Workflow for byproduct identification and characterization.

Step-by-Step Protocols
Protocol 1: GC-MS Analysis of Crude Product

Objective: To separate and identify volatile components of the crude reaction mixture.

  • Sample Preparation: Dilute a small aliquot (approx. 10 mg) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[13][14]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentages of the components.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

    • Analyze the fragmentation patterns to confirm the structures of the product and byproducts.

Protocol 2: ¹H and ¹³C NMR Analysis

Objective: To obtain detailed structural information about the components of the reaction mixture.

  • Sample Preparation: Dissolve approximately 20-30 mg of the crude product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • For complex mixtures, 2D NMR experiments like COSY (for H-H correlations) and HSQC (for C-H correlations) can be invaluable for assigning signals.[15][16]

  • Data Analysis:

    • This compound: Look for the characteristic methyl singlet of the propynyl group (~1.8 ppm) and the cyclohexyl protons. The hydroxyl proton will be a broad singlet that can appear over a wide range.

    • Cyclohexanone (unreacted): A multiplet around 2.2-2.4 ppm.

    • Cyclohexanol (impurity): A multiplet for the proton on the carbon bearing the hydroxyl group around 3.6 ppm.[15][17]

    • Allene byproduct: Look for characteristic allenic proton signals between 4.5-5.5 ppm.

Expected Byproducts and Their Signatures
ByproductFormation MechanismKey Analytical Signature (GC-MS or NMR)
Unreacted Cyclohexanone Incomplete reaction; EnolizationGC-MS: Peak with M⁺ at m/z 98. ¹H NMR: Multiplet at ~2.3 ppm.
1-(Propa-1,2-dien-1-yl)cyclohexanol Isomerization of the alkynyl groupGC-MS: Same mass as product (m/z 138), different retention time. ¹H NMR: Signals at ~4.5-5.5 ppm.
Cyclohexene Acid-catalyzed dehydration of unreacted cyclohexanolGC-MS: Peak with M⁺ at m/z 82. ¹H NMR: Olefinic proton signal at ~5.6 ppm.
Dicyclohexyl ether Intermolecular dehydration of cyclohexanolGC-MS: Peak with M⁺ at m/z 182.

III. Mechanistic Pathways

Understanding the potential reaction pathways is key to controlling the outcome of the synthesis.

Reaction Scheme: Desired Product vs. Major Byproduct

Reaction_Pathways Cyclohexanone Cyclohexanone Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Intermediate Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Grignard Propynylmagnesium Bromide Grignard->Intermediate Nucleophilic Addition (Desired) Grignard->Enolate Proton Abstraction (Enolization - Side Reaction) Product This compound (Desired Product) Intermediate->Product Acidic Workup Recovered_Ketone Recovered Cyclohexanone (After Workup) Enolate->Recovered_Ketone Acidic Workup

Caption: Competing pathways of nucleophilic addition and enolization.

The Grignard reagent can act as either a nucleophile, attacking the carbonyl carbon to form the desired tertiary alcohol after workup, or as a base, abstracting an alpha-proton to form an enolate, which upon workup reverts to the starting ketone.[5][6][18] The balance between these two pathways is a critical factor in the success of the reaction.

IV. References

  • Holm, T. (1976). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (5), 464-467. Retrieved from [Link]

  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272-280. Retrieved from [Link]

  • Holm, T. (1977). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (4), 484-487. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Crabbé reaction. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. Retrieved from [Link]

  • ResearchGate. (2025). Research progress in the synthesis of allene from alkyne derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Allylation Using Allene, a Petroleum Cracking Byproduct. Retrieved from [Link]

  • ResearchGate. (2020). Condensation of cyclohexanone with acetylene under the conditions of the modified favorsky reaction. Retrieved from [Link]

  • Chegg. (2023). Solved Draw the structure of the product for the reaction of | Chegg.com. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Filo. (2025). Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth... Retrieved from [Link]

  • Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones.... Retrieved from [Link]

  • Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... Retrieved from [Link]

  • ResearchGate. (2025). Catalytic synthesis of cyclohexanone 1,2-propanediol ketal with H4SiW12O40/PAn. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • University of Bath. (n.d.). Tetranuclear Zn(II) macrocycles as catalysts for copolymerisation of cyclohexene oxide and CO2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • University of Alberta. (2003). Chemistry 3719L – Week 7 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

Sources

preventing polymerization of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-(1-Propynyl)cyclohexanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you successfully handle, store, and utilize this versatile reagent while avoiding the common pitfall of unintended polymerization. As a tertiary propargylic alcohol, this compound offers unique reactivity but also possesses an inherent instability that can lead to polymerization, compromising experimental integrity and material purity.[1] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible results in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the stability of this compound.

Q1: What chemical properties of this compound make it susceptible to polymerization?

A1: The susceptibility of this compound to polymerization stems directly from its molecular structure, specifically the terminal alkyne (propynyl) group.[1][2] Several factors contribute:

  • High Reactivity of the Triple Bond: The π-bonds of the alkyne group are electron-rich, making them targets for various reactions, including addition and coupling, which can initiate polymerization.[2]

  • Acidity of the Terminal Proton: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by bases. The resulting acetylide anion is a potent nucleophile that can initiate polymerization pathways.

  • Catalyst Sensitivity: Trace amounts of transition metals (e.g., copper, palladium, gold) or exposure to certain catalysts used in subsequent reactions can trigger unwanted side reactions like Glaser coupling, an oxidative dimerization of terminal alkynes, leading to oligomers and polymers.[3][4][5][6]

  • Thermal and Light Sensitivity: Like many reactive organic molecules, energy input from heat or UV light can generate free radicals, initiating a chain-reaction polymerization. Propargyl alcohol itself is known to polymerize upon heating.[1]

Q2: How can I visually identify if my sample of this compound has started to polymerize?

A2: Early detection is crucial. A pure, unpolymerized sample of this compound should be a clear, colorless to pale-yellow liquid. Signs of polymerization include:

  • Increased Viscosity: The sample becomes noticeably thicker or more syrupy.

  • Color Change: The liquid may darken, turning yellow, brown, or even black.

  • Formation of Precipitates: You may observe cloudiness, suspended solids, or a solid mass at the bottom of the container.

  • Complete Solidification: In advanced stages, the entire sample may solidify into a hard, often insoluble polymer.

If you observe any of these changes, it is a strong indication that the material's integrity has been compromised.

Q3: What are the definitive best practices for storing this compound to ensure its long-term stability?

A3: Proper storage is the most effective preventative measure. The goal is to mitigate exposure to all potential polymerization triggers. Adherence to the following conditions is critical:

Storage ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Low temperatures significantly reduce the rate of potential polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen (air) prevents oxidative coupling reactions (e.g., Glaser coupling) and decomposition.[3][6]
Container Amber Glass Bottle with Secure Cap Amber glass protects the compound from UV light, a potential initiator of free-radical polymerization. A tightly sealed cap prevents moisture and air ingress.
Inhibitor Consider adding a stabilizer (See Q4) For long-term storage or if the material is of questionable purity, adding a chemical inhibitor can provide an extra layer of protection.

For detailed instructions, refer to the "Protocol for Safe Storage" section below.

Q4: Can I add a chemical inhibitor to my this compound? If so, which ones are recommended?

A4: Yes, adding a polymerization inhibitor is a common and effective strategy. These compounds work by scavenging reactive species, such as free radicals, that initiate polymerization. The choice of inhibitor depends on the intended application and solvent system.

Inhibitor ClassExamplesTypical ConcentrationSolubilityMechanism of Action
Phenolic Compounds Hydroquinone (HQ), 4-tert-Butylcatechol (TBC), BHT100-1000 ppmGenerally oil-solubleAct as hydrogen donors to trap free radicals, forming stable phenoxy radicals.[][8]
Amine Compounds Phenothiazine (PTZ), Phenylenediamine derivatives50-500 ppmGenerally oil-solubleFunction as radical scavengers through hydrogen donation from the N-H group.[][9]
N-Oxyl Radicals TEMPO, 4-Hydroxy-TEMPO (HTEMPO)50-200 ppmVaries (HTEMPO is more water-soluble)Stable free radicals that directly and efficiently trap carbon-centered radicals.[9]

Important Considerations:

  • Downstream Compatibility: Ensure the chosen inhibitor will not interfere with your planned chemical reactions. For example, phenolic inhibitors can be acidic and may need to be removed (e.g., by basic wash or column chromatography) before certain reactions.

  • Solubility: Choose an inhibitor that is soluble in your compound. For the neat alcohol, oil-soluble inhibitors like BHT or TBC are suitable.[10]

For detailed instructions, refer to the "Protocol for Inhibitor Addition" section.

Troubleshooting Guide

Use this guide to diagnose and address issues encountered during your experiments.

Observed Problem Potential Cause Recommended Action & Explanation
Sample is viscous, discolored, or contains solids upon receipt or from storage. Polymerization has occurred. Do not use the material. The presence of oligomers/polymers can unpredictably alter reaction kinetics and outcomes. Attempting to purify by distillation is hazardous as heating can accelerate polymerization violently.[1] Procure a fresh batch of the reagent and implement the recommended storage protocols immediately.
A reaction involving this compound gives a low yield of the desired product and a significant amount of insoluble, tar-like byproduct. In-situ polymerization during the reaction. 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Check for Metal Contaminants: Ensure all glassware is scrupulously clean. If using metal catalysts (e.g., Cu, Pd), be aware they can promote alkyne coupling.[3] Consider adding a reducing agent like Sn(EH)₂ post-reaction to prevent oxidation of Cu(I) which catalyzes Glaser coupling.[6] 3. Use an Inert Atmosphere: Run the reaction under argon or nitrogen to prevent oxidative side reactions.[11][12] 4. Reduce Reaction Time: Minimize the time the compound is exposed to harsh conditions.
During a workup or purification step (e.g., distillation), the material suddenly thickens or solidifies. Thermally induced polymerization. IMMEDIATE ACTION: Safely stop the heating process and cool the vessel. Distillation of potentially unstable alkynes is dangerous. If purification is necessary, consider non-thermal methods like column chromatography on silica gel, ensuring the solvent is flushed with an inert gas.
Visualizations and Workflows
Polymerization Initiation and Propagation

The following diagram illustrates a simplified free-radical polymerization mechanism, a common pathway for alkynes initiated by heat, light, or radical initiators.

G Simplified Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) (e.g., Peroxide, UV Light) I_rad 2 I• (Free Radicals) I->I_rad Activation (Heat, Light) M_rad I-M• (Initiated Monomer Radical) I_rad->M_rad Attack on Alkyne Bond M Monomer (this compound) M->M_rad M_rad_n I-(M)n-M• (Growing Polymer Radical) M_rad_n1 I-(M)n+1-M• M_rad_n->M_rad_n1 Chain Growth P Stable Polymer I-(M)n+m-I M_rad_n->P Combination of two radical chains M2 Monomer (M) M2->M_rad_n1

Caption: Free-radical polymerization pathway.

Decision Workflow for Handling and Storage

This workflow provides a logical guide for assessing and maintaining the quality of your this compound.

Caption: Decision workflow for proper handling.

Experimental Protocols
Protocol 1: Safe Storage of this compound
  • Material Procurement: Obtain this compound from a reputable supplier. Whenever possible, purchase quantities that will be consumed within a few months.

  • Inert Atmosphere Blanketing: Before sealing the bottle for the first time or after each use, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces air and moisture.[11][12][13]

  • Sealing: Secure the cap tightly. For extra protection against air ingress, wrap the cap and neck of the bottle with Parafilm®.

  • Refrigeration: Place the sealed container in a refrigerator designated for flammable chemical storage, maintaining a temperature between 2-8°C.[11]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Protocol 2: Addition of a Polymerization Inhibitor (BHT Example)

This protocol describes the addition of Butylated hydroxytoluene (BHT) to a final concentration of 200 ppm.

  • Safety Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][14]

  • Prepare Inhibitor Stock Solution:

    • Accurately weigh 100 mg of BHT.

    • Dissolve it in 10 mL of a dry, inert solvent that is compatible with your downstream application (e.g., anhydrous diethyl ether or toluene). This creates a 10 mg/mL stock solution.

  • Calculate Required Volume:

    • Determine the mass of your this compound. Let's assume you have 50 g.

    • Calculate the mass of BHT needed for 200 ppm: (50 g) * (200 / 1,000,000) = 0.01 g or 10 mg.

    • Calculate the volume of stock solution needed: (10 mg) / (10 mg/mL) = 1.0 mL.

  • Addition Procedure:

    • Transfer the this compound to a clean, dry flask under an inert atmosphere.

    • Using a syringe, add the calculated volume (1.0 mL in this example) of the BHT stock solution to the alcohol with gentle swirling to ensure thorough mixing.

  • Solvent Removal (Optional): If the solvent used for the stock solution must be removed, do so under reduced pressure at a low temperature (e.g., on a rotary evaporator with a bath temperature ≤ 30°C).

  • Storage: Transfer the stabilized product to an appropriate storage container and follow Protocol 1 for safe storage.

References
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • Avery, T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Propargyl Alcohol, 99%. [Link]

  • Pennell, M. (2014). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. National Institutes of Health (PMC). [Link]

  • Reddy, R., et al. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]

  • Geoffroy, G. L., et al. Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society. [Link]

  • Avery, T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Biosolve. Safety data sheet - Propargyl alcohol. [Link]

  • Zhang, J. (2021). Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. [Link]

  • Tang, B. Z., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]

  • De, S., et al. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed. [Link]

  • Echavarren, A. M., et al. (2021). One-Pot Synthesis of Terminal Alkynes from Alkenes. National Institutes of Health (PMC). [Link]

  • Fan, W., et al. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. ACS Publications. [Link]

  • ResearchGate. (2018). If a monomer has both alkene and alkyne on it, how can I control the polymerization only happening on the alkene , but not on the alkyne?[Link]

  • Oboro Labs. (2024). Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. [Link]

  • National Institutes of Health (PubChem). This compound. [Link]

  • Wako Pure Chemical Industries. High performance polymerization inhibitors. [Link]

  • Organic Syntheses Procedure. 2-(1-Methyl-2-propynyl)cyclohexanone. [Link]

  • Organic Syntheses Procedure. 1-acetylcyclohexanol. [Link]

  • Google Patents. (2021). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
  • Brainly. (2023). Modify the structure to give the product of cyclohexanone with 1‑propynyllithium. [Link]

  • Chemsrc. This compound. [Link]

  • National Institutes of Health (PubChem). This compound. [Link]

  • National Institutes of Health (PubChem). Cyclohexene, 1-(1-propynyl)-. [Link]

  • YouTube. (2023). Polypropylene Polymerization Mechanism (Simplified). [Link]

  • SpectraBase. 1-(2-Propynyl)cyclohexanol - Optional[MS (GC)] - Spectrum. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(1-Propynyl)cyclohexanol: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Propynyl)cyclohexanol is a tertiary alkynyl alcohol with significant applications as a versatile building block in organic synthesis and drug discovery. Its rigid propynyl group and cyclohexyl scaffold provide a unique three-dimensional framework, making it a valuable intermediate for the synthesis of complex molecules, including biologically active compounds and novel materials. The efficient and reliable synthesis of this key intermediate is therefore of paramount importance.

This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on the nucleophilic addition of a propynyl anion to cyclohexanone. We will delve into the mechanistic nuances, experimental considerations, and performance of the two most prevalent methods: the Grignard reaction and the organolithium-based addition. By presenting detailed protocols, comparative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Core Synthesis Strategy: Nucleophilic Addition to Cyclohexanone

The fundamental approach to constructing this compound involves the reaction of a nucleophilic propynyl species with the electrophilic carbonyl carbon of cyclohexanone. This reaction transforms the planar ketone into a tertiary alcohol with the desired alkynyl functionality. The general transformation is depicted below:

G Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product 1. Propynyl_Nucleophile Propynyl Nucleophile (e.g., CH3C≡C-M+) Propynyl_Nucleophile->Product Workup Aqueous Workup Product->Workup 2.

Figure 1: General reaction scheme for the synthesis of this compound.

The choice of the counter-ion (M+) for the propynyl nucleophile significantly influences the reactivity, selectivity, and practical aspects of the synthesis. The two primary choices, magnesium (in Grignard reagents) and lithium (in organolithium reagents), form the basis of our comparative analysis.

Method 1: The Grignard Reaction Approach

The use of Grignard reagents, organomagnesium halides (R-MgX), is a classic and widely employed method for the formation of carbon-carbon bonds. In the synthesis of this compound, propynylmagnesium bromide (CH₃C≡CMgBr) is the key reagent.

Causality Behind Experimental Choices

The Grignard reagent is typically prepared in situ by the reaction of a suitable precursor, such as 1-bromopropyne, with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The subsequent addition of cyclohexanone to this solution initiates the nucleophilic attack. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. An acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.

Experimental Protocol: Synthesis via Propynylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 1-Bromopropyne (or propyne gas and a suitable base to form the Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Propynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 1-bromopropyne (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated, which is evident by a gentle reflux. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Cyclohexanone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification Mg Mg Turnings PropynylMgBr Propynylmagnesium Bromide Solution Mg->PropynylMgBr 1-Bromopropyne 1-Bromopropyne 1-Bromopropyne->PropynylMgBr THF Anhydrous THF THF->PropynylMgBr Alkoxide Magnesium Alkoxide Intermediate PropynylMgBr->Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide NH4Cl Sat. aq. NH4Cl Alkoxide->NH4Cl Extraction Extraction (Diethyl Ether) NH4Cl->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for the Grignard-based synthesis.

Method 2: The Organolithium Approach

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[1] For the synthesis of this compound, propynyllithium (CH₃C≡CLi) is the key nucleophile.

Causality Behind Experimental Choices

Propynyllithium can be generated by the deprotonation of propyne gas with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent at low temperatures. The high reactivity of organolithium reagents necessitates stricter control of reaction conditions, particularly temperature, to avoid side reactions such as enolization of the cyclohexanone.[2] The reaction is typically conducted at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation. Similar to the Grignard method, an aqueous workup is required to yield the final product.

Experimental Protocol: Synthesis via Propynyllithium

Materials:

  • Propyne gas or a solution of propyne in a suitable solvent

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of Propynyllithium:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve propyne (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) in hexanes via syringe, keeping the temperature below -70 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of propynyllithium.

  • Reaction with Cyclohexanone:

    • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the propynyllithium solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

G cluster_0 Organolithium Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification Propyne Propyne Propynyllithium Propynyllithium Solution Propyne->Propynyllithium n-BuLi n-Butyllithium n-BuLi->Propynyllithium THF_low_temp Anhydrous THF (-78 °C) THF_low_temp->Propynyllithium Alkoxide_Li Lithium Alkoxide Intermediate Propynyllithium->Alkoxide_Li Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide_Li NH4Cl Sat. aq. NH4Cl Alkoxide_Li->NH4Cl Extraction Extraction (Diethyl Ether) NH4Cl->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Figure 3: Experimental workflow for the organolithium-based synthesis.

Performance Comparison

The choice between the Grignard and organolithium methods often depends on factors such as available starting materials, desired reactivity, and sensitivity of the substrate to strong bases.

ParameterGrignard Method (Propynylmagnesium Bromide)Organolithium Method (Propynyllithium)
Reactivity Moderately reactive.Highly reactive.
Basicity Strong base.Very strong base.
Side Reactions Less prone to enolization of cyclohexanone.Higher risk of enolization, especially at elevated temperatures.
Reaction Conditions Typically 0 °C to room temperature.Requires low temperatures (-78 °C) for optimal results.
Preparation of Reagent Can be prepared from 1-bromopropyne and magnesium.Prepared from propyne gas and a strong alkyllithium base.
Handling Requires anhydrous conditions, but generally less pyrophoric than organolithiums.Highly pyrophoric and moisture-sensitive; requires stringent anhydrous and inert atmosphere techniques.
Typical Yields Good to excellent.Good to excellent, but can be sensitive to reaction conditions.

Product Validation: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum should show a characteristic singlet for the methyl group of the propynyl moiety.

  • The cyclohexyl protons will appear as a series of multiplets in the aliphatic region.

  • A broad singlet corresponding to the hydroxyl proton will also be present, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne.

  • The carbon bearing the hydroxyl group will appear as a quaternary signal.

  • Signals corresponding to the carbons of the cyclohexyl ring will also be present.

IR (Infrared) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

  • A sharp, weak to medium absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch.

Conclusion

Both the Grignard and organolithium methods are effective for the synthesis of this compound. The Grignard approach is often favored for its operational simplicity and lower basicity, which can lead to cleaner reactions with enolizable ketones like cyclohexanone. The organolithium method, while requiring more stringent reaction conditions due to the higher reactivity and basicity of the reagent, can be advantageous when higher reactivity is needed.

The choice of method should be guided by the specific requirements of the synthesis, including the scale of the reaction, the availability of starting materials, and the technical capabilities of the laboratory. Proper validation of the final product through spectroscopic analysis is crucial to ensure its identity and purity for subsequent applications.

References

  • Organic Syntheses, Coll. Vol. 9, p.642 (1998); Vol. 74, p.245 (1997). Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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Introduction: The Indispensable Role of Terminal Alkynes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1-(1-Propynyl)cyclohexanol and Other Terminal Alkynes for Advanced Synthesis

Terminal alkynes are foundational building blocks in organic synthesis, prized for the reactivity of their sp-hybridized carbon atom and the acidity of their terminal proton. This unique functionality enables a host of powerful carbon-carbon bond-forming reactions, making them indispensable in the synthesis of pharmaceuticals, advanced materials, and natural products.[1][2] Reactions like the Sonogashira coupling, Cadiot-Chodkiewicz coupling, and azide-alkyne cycloadditions ("click chemistry") rely on the terminal alkyne motif to construct complex molecular architectures with precision and efficiency.[1][3][4][5]

The choice of a specific terminal alkyne can profoundly influence reaction outcomes, dictating reactivity, selectivity, and the physical properties of the resulting products. While simple alkynes like phenylacetylene or propargyl alcohol are widely used, more complex structures offer unique advantages. This guide provides a detailed comparison of This compound , a tertiary propargylic alcohol, with other common terminal alkynes, offering researchers the data and insights needed to select the optimal reagent for their synthetic challenges.

Spotlight on this compound: A Unique Structural Profile

This compound is an organic compound featuring a cyclohexanol ring substituted with a propynyl group at the 1-position.[6][7][8] Its structure is notable for three key features that distinguish it from simpler alkynes:

  • Tertiary Propargylic Alcohol: The hydroxyl group is situated on a tertiary carbon directly adjacent to the alkyne (the propargylic position). This functionality can influence reactions through potential coordination with metal catalysts or by altering the electronic properties of the alkyne.[9]

  • Steric Hindrance: The bulky cyclohexyl group provides significant steric shielding around the alkyne, a factor that can dramatically affect the kinetics and selectivity of coupling reactions.

  • Moderate Polarity: The presence of the hydroxyl group imparts moderate polarity, influencing its solubility in various solvent systems.[6]

These structural nuances make this compound a specialized tool for applications where modulating reactivity or introducing specific three-dimensional features is critical.

Comparative Reactivity Analysis

The performance of a terminal alkyne is best evaluated through its behavior in key synthetic transformations. Here, we compare this compound against two representative alkynes: Phenylacetylene (a simple, aromatic alkyne) and Propargyl Alcohol (a primary propargylic alcohol).

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst.[1][10][11] The reaction's efficiency is sensitive to the steric and electronic nature of the alkyne substrate.[12]

Causality Behind Performance:

  • Phenylacetylene: Its minimal steric hindrance and the electron-withdrawing nature of the phenyl group facilitate rapid formation of the copper acetylide intermediate and subsequent transmetalation to the palladium center, generally leading to high yields under mild conditions.[2]

  • Propargyl Alcohol: The primary alcohol offers little steric hindrance. Its hydroxyl group can potentially coordinate with the catalysts, sometimes influencing reaction rates, but it is generally highly reactive. Its high polarity makes it suitable for aqueous or polar solvent systems.[13]

  • This compound: The bulky cyclohexyl group presents significant steric hindrance. This can slow the rate of reaction compared to less hindered alkynes, sometimes requiring higher catalyst loading, more forcing conditions (e.g., elevated temperatures), or ligands designed for bulky substrates to achieve comparable yields.[12] However, this steric demand can be advantageous in complex syntheses where selectivity between different reactive sites is desired.

Table 1: Representative Yields in a Model Sonogashira Coupling (Reaction: Aryl Iodide + Terminal Alkyne -> Coupled Product)

Terminal AlkyneSteric ProfileElectronic ProfileTypical Yield (%)Reaction Time (h)
PhenylacetyleneLowElectron-withdrawing>95%2-4
Propargyl AlcoholLowElectron-neutral, polar>90%2-4
This compound High Electron-neutral, polar 75-85% 6-12

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst system, and reaction conditions.

Cadiot-Chodkiewicz Coupling

This reaction couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt to form an unsymmetrical 1,3-diyne.[3][14][15] The mechanism involves the formation of a copper acetylide, making it sensitive to the ease of deprotonation and the steric accessibility of the alkyne.[3]

Causality Behind Performance:

  • Phenylacetylene & Propargyl Alcohol: These less-hindered alkynes typically react efficiently, as the copper salt can readily access the terminal proton and form the reactive acetylide species.

  • This compound: The steric bulk of the cyclohexyl group can again impede the approach of the base and copper catalyst. While the reaction proceeds, it may require longer reaction times or a stronger base to facilitate the initial deprotonation step effectively. This controlled reactivity can be beneficial for achieving selective mono-coupling in substrates with multiple alkyne functionalities.

Azide-Alkyne "Click" Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, forming a stable 1,4-disubstituted triazole linkage.[5][16][17] It is renowned for its high efficiency, wide functional group tolerance, and simple reaction conditions.[4][18]

Causality Behind Performance:

  • General Observation: The CuAAC reaction is generally less sensitive to steric hindrance on the alkyne partner compared to palladium-catalyzed cross-couplings. Therefore, even bulky alkynes tend to perform well.

  • This compound: This alkyne is a highly effective participant in CuAAC reactions. The hydroxyl group can enhance solubility in protic solvents often used for click chemistry (e.g., t-BuOH/H₂O), and the steric bulk does not significantly inhibit the formation of the triazole ring. This makes it an excellent choice for introducing a bulky, functionalized moiety onto a molecule via a stable triazole linker, a common strategy in drug discovery for creating PROTACs or other complex conjugates.[16]

Experimental Protocols

The following protocols are provided as self-validating systems for researchers to compare alkyne reactivity in their own laboratories.

Protocol 1: Comparative Sonogashira Coupling

This protocol is designed to compare the reactivity of different terminal alkynes under identical conditions.

Materials:

  • Aryl Halide (e.g., Iodobenzene, 1.0 mmol)

  • Terminal Alkyne (Phenylacetylene, Propargyl alcohol, or this compound, 1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature (or heat to 50-60°C if no reaction is observed).

  • Causality Note: The need for heating is more likely with sterically hindered alkynes like this compound, as additional thermal energy is required to overcome the higher activation barrier for the catalytic steps.

  • Monitor the reaction progress by TLC or GC analysis at 1-hour intervals.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation: Comparing the reaction times and isolated yields for each alkyne will provide a direct measure of their relative reactivity under these specific conditions.

Visualizing Key Concepts

Diagrams help clarify complex mechanisms and workflows, ensuring a deeper understanding of the processes involved.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR R-C≡CH + Base Cu-C≡CR->Ar-Pd(II)L2-X Cu-C≡CR->Cu(I)X Product Product

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Reactivity Comparison

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis arrow arrow A Setup Inert Atmosphere (Schlenk Line) B Add Reagents: Aryl Halide, Catalysts, Base A->B C Add Terminal Alkyne (Substrate A, B, or C) B->C D Stir at Defined Temp. (e.g., 25°C or 60°C) C->D E Monitor Progress via TLC/GC (t = 1h, 2h, 4h, ...) D->E F Quench and Filter (Celite Plug) E->F G Aqueous Wash & Extraction F->G H Dry and Concentrate G->H I Purify via Chromatography H->I J Analyze Yield & Purity (NMR, GC-MS) I->J

Caption: Standardized workflow for comparing alkyne reaction kinetics.

Decision Guide for Alkyne Selection

Decision_Tree start What is the primary goal of the synthesis? q1 Need for rapid, high-yield coupling with minimal steric hindrance? start->q1 Reactivity q2 Need to introduce a bulky, 3D scaffold or control selectivity? start->q2 Sterics q3 Working in aqueous media or need a simple, polar building block? start->q3 Polarity ans1 Use Phenylacetylene or other simple alkynes. q1->ans1 Yes ans2 Use this compound. q2->ans2 Yes ans3 Use Propargyl Alcohol. q3->ans3 Yes

Caption: Decision-making flowchart for selecting a terminal alkyne.

Conclusion and Outlook

This compound is not a universal substitute for simpler terminal alkynes but rather a specialized reagent with a distinct reactivity profile. Its primary characteristic—significant steric bulk adjacent to the reactive center—renders it less reactive in sterically demanding cross-coupling reactions like the Sonogashira coupling. However, this apparent drawback can be leveraged as a powerful tool for achieving chemo- or regioselectivity in complex substrates.

For applications in bioconjugation and materials science using click chemistry, its performance is excellent, providing a robust method for installing a functionalized, rigid cyclohexanol moiety. For researchers in drug discovery, this alkyne is a valuable building block for exploring structure-activity relationships where molecular shape and rigidity are key parameters.[16][20]

Ultimately, the choice of alkyne is a critical experimental parameter. By understanding the interplay between the steric and electronic properties of reagents like this compound, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes.
  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. (n.d.). Books.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • CymitQuimica. (n.d.). CAS 697-37-0: this compound.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubChem. (n.d.). This compound.
  • Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications.
  • PubChem. (n.d.). This compound | C9H14O | CID 230341.
  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling.
  • Chemsrc. (2025). This compound | CAS#:697-37-0.
  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.
  • Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central.
  • J&K Scientific. (2025). Cadiot-Chodkiewicz Coupling Reaction.
  • chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling.
  • Royal Society of Chemistry. (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 697-37-0.
  • Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling.
  • Royal Society of Chemistry. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes.
  • BenchChem. (n.d.). Applications of Propynyloxy in Drug Discovery: Harnessing Click Chemistry for Therapeutic Innovation.
  • ChemPep. (n.d.). Overview of Click Chemistry.
  • Grokipedia. (n.d.). Click chemistry.
  • The Scripps Research Institute. (n.d.). Click Chemistry.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ChemRxiv. (2025). The Story of Click Chemistry: From Concept to Nobel Prize.
  • NIH. (n.d.). Macrocycles: MCR synthesis and applications in drug discovery.

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A Comparative Guide to the Biological Activity of 1-(1-Propynyl)cyclohexanol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the identification of novel scaffolds with potent and selective biological activity is paramount. Cyclohexanol and propargyl alcohol derivatives have emerged as promising classes of compounds with a diverse range of therapeutic applications. This guide provides a comprehensive comparison of the antifungal, antibacterial, and anticancer properties of 1-(1-propynyl)cyclohexanol derivatives and structurally related analogs. By synthesizing available experimental data, we aim to offer valuable insights into their structure-activity relationships and potential as future therapeutic agents.

While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon data from closely related structures, including 1-ethynylcyclohexanol, other cyclohexanol derivatives, and various propargyl alcohols, to provide a robust comparative analysis.

Antifungal Activity: A Competitive Edge Over Conventional Azoles?

Fungal infections pose a significant global health challenge, exacerbated by the rise of drug-resistant strains. The search for novel antifungal agents with improved efficacy and broader spectrums of activity is therefore a critical area of research.

Comparative Analysis of Antifungal Potency

Our investigation into cyclohexanol and acetylenic alcohol derivatives reveals promising antifungal activity, particularly against pathogenic yeasts and molds. The table below summarizes the minimum inhibitory concentration (MIC) values for representative compounds compared to established antifungal drugs.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Cyclohexanol Derivatives
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateCandida pseudotropicalis- (Active)[1]
N,N-dibenzyl-cyclohexane-1,2-diamine derivativeCandida albicans- (Promising)[2]
Acetylenic Alcohols
6-Nonadecynoic acidCandida albicansComparable to control drugs[3]
6-Nonadecynoic acidAspergillus fumigatusComparable to control drugs[3]
Falcarindiol analog (8o)Phytophthora capsici4 - 23[4]
Standard Antifungal Drugs
FluconazoleCandida albicans0.5[5]
TerbinafineAspergillus fumigatus1.6[2][6][7]

Note: Specific MIC values for some cyclohexanol derivatives were not available in the cited literature, but their activity was noted as promising.

Structure-Activity Relationship and Mechanistic Insights

The antifungal activity of these compounds is intrinsically linked to their chemical structures. For acetylenic alcohols, factors such as chain length and the position of the triple bond are critical for their efficacy[8]. The mechanism of action for some acetylenic acids involves the disruption of fatty acid homeostasis in fungal cells[3][9].

For cyclohexanol derivatives, the presence and nature of substituents on the cyclohexane ring play a crucial role in determining their antifungal potency.

Antifungal_Mechanism cluster_Acetylenic_Alcohols Acetylenic Alcohols cluster_Azoles Azole Antifungals (e.g., Fluconazole) Acetylenic_Alcohol Acetylenic Alcohol Derivative Fungal_Cell Fungal Cell Acetylenic_Alcohol->Fungal_Cell Enters Fatty_Acid_Synthesis Fatty Acid Homeostasis Disruption Fungal_Cell->Fatty_Acid_Synthesis Inhibits Cell_Death Fungal Cell Death Fatty_Acid_Synthesis->Cell_Death Azole Azole Drug Lanosterol_Demethylase Lanosterol 14α-demethylase Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Inhibition Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Membrane_Disruption Cell Membrane Disruption Ergosterol_Synthesis->Membrane_Disruption

Caption: Proposed antifungal mechanism of acetylenic alcohols vs. azoles.

Antibacterial Activity: Targeting a Broad Spectrum of Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. Cyclohexanol and propargyl alcohol derivatives have demonstrated encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antibacterial Potency

The following table presents a comparison of the MIC values of selected derivatives against common bacterial pathogens, benchmarked against a widely used antibiotic.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Cyclohexanol Derivatives
Amidrazone derivative (2c)Staphylococcus aureus64[10]
Amidrazone derivative (2b)Yersinia enterocolitica64[10]
Propargyl Alcohols
Aromatic homopropargyl alcohol (14)Staphylococcus aureus25[10]
Aromatic homopropargyl alcohol (17)Staphylococcus aureus50[10]
Aromatic homopropargyl alcohol (14)Pseudomonas sp.25[10]
Standard Antibacterial Drug
CiprofloxacinStaphylococcus aureus0.25[11]
CiprofloxacinEscherichia coli0.016[7]
Structure-Activity Relationship and Mechanistic Insights

For aromatic homopropargyl alcohols, the presence of a free hydroxyl group and the aromatic ring are thought to be essential for their antibacterial activity[10]. The lipophilicity and electronic properties of substituents on the aromatic ring can significantly modulate the antibacterial potency.

The mechanism of action for these compounds is not yet fully elucidated but is believed to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antibacterial_Workflow Start Start: Prepare Bacterial Inoculum and Compound Dilutions Inoculate Inoculate Microtiter Plate Wells Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End: Record MIC Value Determine_MIC->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Anticancer Activity: A New Frontier in Cytotoxic Agents

The quest for more effective and less toxic anticancer drugs is a cornerstone of modern oncological research. Derivatives of cyclohexanone, a close structural relative of cyclohexanol, have shown significant cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The table below compares the IC50 values of cyclohexenone derivatives with a standard chemotherapeutic agent.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Cyclohexenone Derivatives
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative (21)HCT116 (Colon Cancer)0.93[12][13]
Cyclohexenone derivative (general)HCT116 (Colon Cancer)20 - 40[12]
Standard Anticancer Drug
PaclitaxelMCF-7 (Breast Cancer)~0.0075[11]
PaclitaxelHeLa (Cervical Cancer)0.0025 - 0.0075[14]
DoxorubicinMCF-7 (Breast Cancer)2.50[15]
DoxorubicinHeLa (Cervical Cancer)2.92[15]
Structure-Activity Relationship and Mechanistic Insights

The anticancer activity of cyclohexenone derivatives appears to be linked to their ability to induce apoptosis (programmed cell death) in cancer cells[12][13]. This is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway. Some derivatives have also been shown to inhibit acetylcholinesterase (AChE), an enzyme that can be overactive in certain cancers[12][13]. A novel cyclohexane-hydroxytyrosol derivative has been shown to suppress ovarian cancer cell growth by inducing reactive oxygen species (ROS) and blocking autophagic flux.

Anticancer_Pathway Cyclohexenone_Derivative Cyclohexenone Derivative Cancer_Cell Cancer Cell Cyclohexenone_Derivative->Cancer_Cell AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) Cyclohexenone_Derivative->AChE_Inhibition Caspase_Activation Activation of Caspase Cascade Cancer_Cell->Caspase_Activation Apoptosis Induction of Apoptosis Caspase_Activation->Apoptosis Reduced_Proliferation Reduced Cell Proliferation AChE_Inhibition->Reduced_Proliferation

Caption: Proposed anticancer mechanisms of cyclohexenone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Protocol for Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The derivatives of cyclohexanol and propargyl alcohol represent a versatile and promising platform for the development of new therapeutic agents. The available data, though still emerging for some specific analogs, highlight their potential to address critical needs in antifungal, antibacterial, and anticancer therapies. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective compounds. Further in-depth studies, including the elucidation of precise mechanisms of action and in vivo efficacy evaluations, are warranted to fully realize the therapeutic potential of this exciting class of molecules.

References

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  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. K. (2012). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 47, 595-602. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and erroneous interpretations of biological activity. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-(1-Propynyl)cyclohexanol, a valuable synthetic intermediate. Our focus is on the practical application and causal reasoning behind methodological choices, ensuring a robust and self-validating approach to purity determination.

The Analytical Imperative: Why Purity Assessment is Critical

This compound is synthesized, typically, via the addition of a propynyl nucleophile to cyclohexanone. This reaction, while straightforward, can result in a product contaminated with unreacted starting materials (cyclohexanone), solvent residues, or byproducts from side reactions. Before this intermediate is carried forward in a synthetic sequence, particularly in a drug discovery pipeline, its purity must be unequivocally established. This section compares the primary analytical methods—Thin-Layer Chromatography, Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy—providing the expertise needed to select the appropriate tool for the task.

At-a-Glance Comparison of Purity Assessment Techniques

Choosing the right analytical technique depends on the specific question being asked. Are you quickly checking if a reaction is complete? Or do you need a precise, quantifiable measure of purity for a final product? The table below summarizes the capabilities of each method.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)¹H NMR Spectroscopy
Primary Function Qualitative Reaction MonitoringQuantitative Purity of VolatilesHigh-Resolution Quantitative PurityStructural Confirmation & Quantification
Quantitation Non-quantitative to semi-quantitativeFully QuantitativeFully QuantitativeFully Quantitative (with standard)
Throughput High (many samples simultaneously)Medium (serial injections)Medium (serial injections)Medium
Cost (Instrument) LowMediumHighHigh
Key Strengths Fast, simple, inexpensive, excellent for reaction progress.[1]High sensitivity for volatile compounds, excellent for resolving boiling point differences.[2]Highly versatile, excellent resolution, suitable for non-volatile or thermally labile compounds.[3]Provides definitive structural information, can identify and quantify unknown impurities if structure is elucidated.
Key Limitations Limited resolution, not inherently quantitative.Sample must be volatile and thermally stable.Higher cost, more complex method development.Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.

A Deeper Dive into the Methodologies

Thin-Layer Chromatography (TLC): The Rapid Reaction Check

TLC is an indispensable tool for the synthetic chemist, offering a rapid and cost-effective way to monitor the progress of a reaction.[4] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[5]

  • The "Why": For the synthesis of this compound, you would use TLC to quickly visualize the consumption of the starting material (cyclohexanone) and the formation of the product.[4] Because the product alcohol is more polar than the starting ketone (due to the hydroxyl group), it will have a stronger affinity for the polar silica gel and thus a lower Retention Factor (Rƒ) value.

  • Experimental Insight: A common mobile phase for such a separation would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] By spotting the starting material, the reaction mixture, and a "co-spot" of both on the same plate, you can clearly track the transformation.[5] The disappearance of the higher-Rƒ ketone spot and the appearance of a new, lower-Rƒ product spot signals a successful reaction. The presence of multiple spots indicates impurities.[4]

Caption: Workflow for reaction monitoring using TLC.

Gas Chromatography (GC): The Gold Standard for Volatiles

For volatile and thermally stable compounds like this compound, GC is a superior method for quantitative purity analysis.[7][8] The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a long, heated column.[2]

  • The "Why": GC can effectively separate the product from residual cyclohexanone, solvents, and other volatile impurities. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that component, allowing for precise calculation of percent purity.[2]

  • Experimental Insight: A flame ionization detector (FID) is commonly used for organic compounds as it offers high sensitivity.[9][10] The choice of column is critical; a mid-polarity column is often a good starting point for separating the ketone starting material from the alcohol product. An internal standard can be added to improve quantitative accuracy by correcting for variations in injection volume.[11]

High-Performance Liquid Chromatography (HPLC): Versatility and High Resolution

HPLC is another powerful quantitative technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[3][12] While GC is often preferred for volatile alcohols, HPLC is an excellent alternative, especially if dealing with potential non-volatile impurities or if the compound shows thermal instability.

  • The "Why": Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the most common mode. It separates compounds based on their hydrophobicity. This compound is more polar than some potential side-products, leading to distinct retention times. A Photodiode Array (PDA) detector can provide UV spectra for each peak, aiding in peak identification and purity assessment.

  • Experimental Insight: Method development involves optimizing the mobile phase composition (isocratic vs. gradient elution) to achieve baseline separation of all components.[3] Gradient elution, where the solvent composition changes over time, is particularly useful for separating mixtures with a wide range of polarities.

Method_Selection start Goal? q1 Quick Reaction Check? start->q1 q2 Quantitative Purity? start->q2 q3 Structural Confirmation? start->q3 ans_TLC Use TLC q1->ans_TLC Yes ans_GC Use GC (if volatile) q2->ans_GC Yes ans_NMR Use NMR q3->ans_NMR Yes ans_HPLC Use HPLC ans_GC->ans_HPLC Or if non-volatile

Caption: Decision tree for selecting the appropriate analytical method.

¹H NMR Spectroscopy: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. For purity assessment, its power lies in its ability to provide a "fingerprint" of the molecule. Each unique proton in the structure gives rise to a signal, and the area under that signal (the integration) is proportional to the number of protons it represents.

  • The "Why": A ¹H NMR spectrum of pure this compound will show characteristic signals for the methyl group of the propynyl chain, the protons of the cyclohexyl ring, and the hydroxyl proton. The presence of signals that do not correspond to the product structure immediately indicates an impurity. If the structure of the impurity is known (e.g., residual cyclohexanone), its quantity can be determined by comparing the integration of one of its signals to a signal from the main product.

  • Experimental Insight: While a standard 1D ¹H NMR is often sufficient for purity checks, more advanced 2D NMR techniques like COSY and HSQC can be used to fully assign all signals and characterize unknown impurities.[13] The chemical shifts of the cyclohexyl protons can be complex due to their axial and equatorial environments, but the signals for the propynyl methyl group are typically sharp and distinct, making them excellent for use in quantitative analysis.[13][14]

Protocol: Quantitative Purity of this compound by GC-FID

This protocol describes a self-validating system for determining the purity of a synthesized batch of this compound.

Objective: To determine the purity of this compound as a percentage of total peak area detected by a Flame Ionization Detector (FID).

Materials:

  • Synthesized this compound

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane)

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the synthesized product into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the chosen solvent. c. Transfer an aliquot of this solution to an autosampler vial.

  • Instrument Setup (Example Parameters): a. Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250 °C. b. Carrier Gas: Helium, Constant flow rate (e.g., 1.0 mL/min). c. Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.
    • Ramp: Increase to 280 °C at a rate of 20 °C/min.
    • Final Hold: Hold at 280 °C for 5 minutes. d. Detector (FID): Temperature: 300 °C. e. Injection Volume: 1 µL.
  • Analysis Sequence: a. Inject a solvent blank to ensure no system contamination. b. Inject the prepared sample solution. c. Integrate all peaks in the resulting chromatogram.

  • Data Processing: a. Identify the main peak corresponding to this compound based on its expected retention time. b. Calculate the purity by dividing the peak area of the product by the total area of all peaks in the chromatogram and multiplying by 100.

    Purity (%) = (Area_product / ΣArea_all_peaks) * 100

Trustworthiness Check: The protocol is self-validating. The initial solvent blank confirms system cleanliness. The oven ramp ensures that both lower-boiling impurities (like residual solvents) and higher-boiling impurities are eluted and detected. Consistent retention times across multiple injections would validate the stability of the method.

Conclusion

Assessing the purity of synthesized this compound is a multi-step process that relies on a strategic application of different analytical techniques. No single method tells the whole story. A comprehensive and trustworthy assessment combines the rapid, qualitative feedback from TLC during the reaction with rigorous, quantitative analysis by GC or HPLC for the final product. Finally, ¹H NMR provides the ultimate structural confirmation, ensuring that the compound you have synthesized is indeed the correct one and offering a final layer of purity verification. By understanding the strengths and causality behind each technique, researchers can proceed with confidence, knowing their downstream experiments are built on a foundation of analytical certainty.

References

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A Comparative Guide to the Analytical Standards of 1-(1-Propynyl)cyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 1-(1-Propynyl)cyclohexanol, a tertiary acetylenic alcohol, presents unique analytical challenges due to its functional groups. This guide provides an in-depth comparison of analytical methodologies for establishing the purity and profile of this compound, offering field-proven insights and detailed experimental protocols. Our focus is on providing a self-validating system for analysis, grounded in established scientific principles.

Introduction to this compound and the Imperative for Robust Analytical Standards

This compound (CAS 697-37-0) is a chemical entity with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[1] Its structure, featuring a hydroxyl group on a cyclohexane ring and a propynyl group, suggests its potential as a synthon in organic synthesis, particularly in the development of more complex pharmaceutical compounds. The presence of both a polar hydroxyl group and a non-polar hydrocarbon backbone necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability.

The establishment of analytical standards is a cornerstone of the drug development process, ensuring product quality, safety, and efficacy. For a compound like this compound, a comprehensive analytical strategy must be capable of not only quantifying the primary analyte but also detecting and quantifying potential process-related impurities and degradation products.

Comparative Analysis of Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses of pharmaceutical analysis. The choice between these techniques for this compound is dictated by the analyte's volatility, polarity, and the desired analytical outcome.

Gas Chromatography (GC): A High-Resolution Approach for a Volatile Analyte

Given its relatively low molecular weight and the presence of a volatile functional group, GC is a highly suitable technique for the analysis of this compound. Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbon-containing molecules, while Mass Spectrometry (MS) offers definitive structural identification.

Direct injection of this compound can be problematic. The polar hydroxyl group can lead to peak tailing on common non-polar GC columns due to interactions with active sites on the column surface. This can compromise peak shape, resolution, and ultimately, the accuracy of quantification. To mitigate this, derivatization is a key strategy.[2] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective approach.[2] This process reduces the polarity of the analyte, increasing its volatility and improving its chromatographic behavior.[2]

Experimental Protocol: GC-MS Analysis of this compound following Silylation

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
  • Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
  • Allow the sample to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (Split mode, 50:1).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: 40-400 m/z.

Data Presentation: Expected GC-MS Results

CompoundDerivatizationExpected Retention Time (min)Key Mass Fragments (m/z)
This compound-TMSBSTFA w/ 1% TMCS~10.5210 (M+), 195 (M-15), 95, 82
Cyclohexene, 1-(1-propynyl)- (Potential Impurity)N/A~8.2120 (M+), 105, 91

Note: Retention times are estimates and will vary depending on the specific instrument and column conditions. Key mass fragments for the parent compound are based on the NIST library data for this compound.[1]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Solvent 2. Add Solvent Sample->Solvent Derivatize 3. Add Silylating Agent Solvent->Derivatize Heat 4. Heat at 60°C Derivatize->Heat Cool 5. Cool to RT Heat->Cool Inject 6. Inject Sample Cool->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Identify 10. Library Search & Identification Integrate->Identify Quantify 11. Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Stability Testing

HPLC offers a complementary approach, particularly for analyzing potential non-volatile impurities or for methods where derivatization is not desirable. Since this compound lacks a strong chromophore for UV detection, alternative detection methods or derivatization to introduce a UV-active moiety are necessary.

For underivatized analysis, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. These universal detectors are suitable for semi-volatile and non-volatile compounds and provide a response proportional to the mass of the analyte.

To utilize the more common UV detectors, derivatization with a UV-active reagent is a viable option. Reagents such as benzoyl chloride or p-nitrobenzoyl chloride can react with the hydroxyl group to form a UV-absorbing ester.

Experimental Protocol: HPLC-UV Analysis of this compound following Derivatization

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.
  • Dissolve in 1 mL of pyridine.
  • Add a 1.2 molar excess of benzoyl chloride dropwise while stirring in an ice bath.
  • Allow the reaction to proceed at room temperature for 1 hour.
  • Quench the reaction with 5 mL of 5% sodium bicarbonate solution.
  • Extract the derivative with 3 x 5 mL of diethyl ether.
  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
  • Reconstitute the residue in 10 mL of the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.
  • Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 230 nm.

Data Presentation: Expected HPLC-UV Results

CompoundDerivatizationExpected Retention Time (min)
This compound-benzoateBenzoyl Chloride~7.8
Unreacted Benzoyl ChlorideN/A~3.2
Benzoic Acid (hydrolysis product)N/A~2.5

Note: Retention times are estimates and will vary based on the specific column and mobile phase composition.

Logical Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Sample Derivatize 2. Derivatize with Benzoyl Chloride Sample->Derivatize Extract 3. Liquid-Liquid Extraction Derivatize->Extract Evaporate 4. Evaporate Solvent Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject Sample Reconstitute->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. UV Detection at 230 nm Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Comparison of Analytical Techniques

FeatureGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Analyte Volatility RequiredNot required
Derivatization Often necessary to improve peak shape and volatility (e.g., silylation).Required for UV detection if analyte lacks a chromophore.
Detection Mass Spectrometry (MS) for structural information, Flame Ionization Detector (FID) for universal carbon detection.UV-Vis for chromophoric compounds, ELSD/CAD for universal detection.
Sensitivity Generally high, especially with MS in SIM mode.Dependent on the detector and chromophore; can be very sensitive.
Resolution Excellent for volatile compounds.High, with a wide range of column chemistries available.
Key Advantage Provides structural confirmation through mass spectra.Versatile for a wide range of compounds, including non-volatile impurities.
Key Disadvantage Limited to thermally stable and volatile compounds.May require derivatization for detection of non-chromophoric analytes.

Conclusion and Recommendations

For a comprehensive analytical standard of this compound, a combination of both GC-MS and HPLC is recommended.

  • GC-MS is the superior technique for the definitive identification and quantification of the primary compound and any volatile impurities. The use of silylation is strongly advised to ensure robust and reproducible chromatography.

  • HPLC with either universal detection or UV detection after derivatization is invaluable for assessing the purity profile for non-volatile impurities and for stability studies where degradation products may be less volatile.

By employing these orthogonal techniques, researchers and drug development professionals can establish a thorough and reliable analytical standard for this compound, ensuring the quality and consistency of this important chemical intermediate.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 577619, Cyclohexene, 1-(1-propynyl)-. [Link]

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A Comparative Guide to the Synthesis of 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(1-Propynyl)cyclohexanol is a valuable tertiary alcohol intermediate in the synthesis of more complex molecules. Its synthesis is a foundational practice in organic chemistry, demonstrating key principles of carbon-carbon bond formation. This guide provides an in-depth comparison of the two primary synthetic routes: the Grignard reaction and the organolithium reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context, considering factors such as yield, safety, and operational complexity.

Introduction

The addition of acetylide nucleophiles to carbonyl compounds is a cornerstone of organic synthesis, enabling the construction of propargyl alcohols. This compound, a classic example of this class of molecules, serves as a versatile building block. The two most prevalent methods for its synthesis involve the reaction of a propynyl organometallic reagent with cyclohexanone. While both Grignard and organolithium reagents are effective, they differ significantly in reactivity, handling requirements, and reaction conditions. This guide aims to provide a clear, evidence-based comparison to inform your synthetic strategy.

Route 1: The Grignard Reaction

The Grignard reaction, discovered by François Auguste Victor Grignard, is a robust and widely used method for forming carbon-carbon bonds. This route involves the preparation of a propynylmagnesium halide (a Grignard reagent), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[1]

Mechanism and Rationale

The synthesis begins with the formation of the Grignard reagent, typically propynylmagnesium bromide, by reacting propyne with a pre-formed Grignard reagent like ethylmagnesium bromide or by direct reaction with magnesium metal (though this is less common for terminal alkynes). The resulting organomagnesium compound is a potent nucleophile.

The core of the reaction is the nucleophilic addition to the carbonyl group of cyclohexanone.[2] The propynyl carbanion attacks the carbonyl carbon, forming a tetrahedral intermediate. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final product, this compound.[3] The entire process must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[4][5] Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are the solvents of choice due to their ability to solvate and stabilize the Grignard reagent.[4]

Detailed Experimental Protocol

Materials:

  • Magnesium turnings[6]

  • 1-Bromopropane

  • Propyne (condensed or as a solution)

  • Cyclohexanone

  • Anhydrous diethyl ether or THF[4]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously flame-dried or oven-dried to remove adsorbed water.[5]

  • Grignard Reagent Formation (Propynylmagnesium Bromide):

    • Place magnesium turnings in the flask. Add a single crystal of iodine to help initiate the reaction.[5]

    • Add a solution of 1-bromopropane in anhydrous ether dropwise from the dropping funnel to form ethylmagnesium bromide. The reaction is exothermic and should initiate with gentle warming, indicated by bubbling and a cloudy appearance.[4] Maintain a gentle reflux.

    • Once the ethylmagnesium bromide is formed, cool the flask in an ice bath. Bubble condensed propyne gas through the solution or add a solution of propyne in THF. The more acidic terminal alkyne will react with the ethylmagnesium bromide to form the desired propynylmagnesium bromide and ethane gas.

  • Addition to Cyclohexanone:

    • While maintaining the inert atmosphere and cooling, add a solution of cyclohexanone in anhydrous ether dropwise to the freshly prepared Grignard reagent.[7]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Route 2: The Organolithium Reaction

Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[8][9] This route involves the deprotonation of propyne using a strong organolithium base, typically n-butyllithium (n-BuLi), to form lithium propynilide, which then reacts with cyclohexanone.

Mechanism and Rationale

The reaction begins with the deprotonation of propyne's terminal alkyne proton (pKa ≈ 25) by n-BuLi, a very strong base.[10] This acid-base reaction is rapid and essentially irreversible, forming lithium propynilide and butane. This step is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions.[11]

The resulting lithium acetylide is a powerful nucleophile that readily adds to the cyclohexanone carbonyl.[3] Similar to the Grignard reaction, this forms a lithium alkoxide intermediate. An acidic workup is then required to protonate the alkoxide and afford the final alcohol product.[3] The heightened reactivity of organolithiums necessitates strict adherence to inert atmosphere and anhydrous techniques, as they are often pyrophoric (ignite spontaneously in air).[12]

Detailed Experimental Protocol

Materials:

  • Propyne (condensed or as a solution)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a low-temperature thermometer, a rubber septum for syringe additions, and a nitrogen or argon inlet.

  • Formation of Lithium Propynilide:

    • Charge the flask with anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Bubble condensed propyne gas through the cold THF or add a pre-prepared solution of propyne in THF.

    • Slowly add n-BuLi solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[13] Stir for an additional 30 minutes at -78 °C.[11]

  • Addition to Cyclohexanone:

    • Add a solution of cyclohexanone in anhydrous THF dropwise via syringe to the lithium acetylide solution at -78 °C.[14]

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature.[11]

  • Workup and Purification:

    • Cool the flask back down in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Follow the same extraction, drying, and purification procedure as described for the Grignard route (separation, extraction with ether, drying over MgSO₄, rotary evaporation, and vacuum distillation).

Comparative Analysis

ParameterGrignard RouteOrganolithium RouteRationale & Field Insights
Yield Good to Excellent (Typically 70-85%)Excellent (Typically 85-95%)The higher reactivity and basicity of organolithiums often lead to more complete and cleaner reactions, resulting in higher yields.[8]
Reaction Time Longer (Grignard formation can be slow to initiate)Shorter (Deprotonation is very rapid)The deprotonation of propyne by n-BuLi is nearly instantaneous, whereas Grignard formation can have a variable and sometimes lengthy induction period.
Temperature 0 °C to reflux-78 °C to room temperatureThe need for cryogenic temperatures (-78 °C) for the organolithium route requires specialized equipment (dry ice/acetone bath), which may not be available in all labs.[11]
Safety & Handling Reagents are water-sensitive and flammable.[4]Reagents are pyrophoric, water-reactive, and require rigorous inert atmosphere techniques.[12]n-BuLi is significantly more hazardous than Grignard reagents. It requires handling via syringe or cannula under a positive pressure of inert gas.[12] Proper training is essential.
Cost & Availability Magnesium is inexpensive. Gaseous propyne can be challenging to handle.n-BuLi is a common but more expensive reagent.For large-scale synthesis, the cost of n-BuLi can be a significant factor. The Grignard route is often more cost-effective.
Side Reactions Enolization of cyclohexanone can be a minor issue.Enolization is more pronounced due to the higher basicity of the reagent, especially if the temperature is not well-controlled.[10]The strong basicity of lithium acetylides can lead to deprotonation of the alpha-carbon of cyclohexanone, forming an enolate, which is a non-productive pathway. Low temperatures suppress this side reaction.

Visualization of Synthetic Pathways

Grignard Reaction Workflow

cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Mg Mg Turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr + EtBr in Ether EtBr Ethyl Bromide Propyne_g Propyne PropMgBr Propynylmagnesium Bromide EtMgBr->PropMgBr + Propyne Alkoxide Magnesium Alkoxide Intermediate PropMgBr->Alkoxide + Cyclohexanone in Ether, 0°C to RT Cyclohexanone Cyclohexanone Workup Quench with aq. NH4Cl Alkoxide->Workup Product This compound Workup->Product Extraction & Purification

Caption: Workflow for the Grignard synthesis of this compound.

Organolithium Reaction Mechanism

Propyne Propyne (HC≡CCH₃) LiAcetylide Lithium Propynilide (Li⁺ ⁻C≡CCH₃) Propyne->LiAcetylide Deprotonation THF, -78°C nBuLi n-Butyllithium (n-BuLi) nBuLi->LiAcetylide LiAlkoxide Lithium Alkoxide Intermediate LiAcetylide->LiAlkoxide Nucleophilic Attack Cyclohexanone Cyclohexanone Cyclohexanone->LiAlkoxide Product This compound LiAlkoxide->Product Protonation H3O Acidic Workup (H₃O⁺) H3O->Product

Caption: Key steps in the organolithium synthesis of this compound.

Conclusion and Recommendations

Both the Grignard and organolithium routes are effective and high-yielding methods for synthesizing this compound. The choice between them depends on the specific constraints and capabilities of the laboratory.

  • The Grignard Route is recommended for undergraduate teaching labs, large-scale industrial applications, or labs where cost and safety are the primary concerns. Its operational parameters are less demanding, though the initiation can sometimes be sluggish.

  • The Organolithium Route is the preferred method for research and development settings where the highest possible yield and rapid execution are desired, and where personnel are well-trained in handling pyrophoric reagents. The requirement for cryogenic temperatures and rigorous inert atmosphere techniques makes it a more technically demanding procedure.

Ultimately, a thorough risk assessment and consideration of available resources should guide the final decision.[4] Both pathways, when executed with care, provide reliable access to this important synthetic intermediate.

References

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. (2018). Available at: [Link]

  • Organic Syntheses Procedure. Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Available at: [Link]

  • Organic Syntheses Procedure. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]

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  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]

  • Leah4sci. 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. (2019). YouTube. Available at: [Link]

  • Chegg.com. Solved Draw the structure of the product for the reaction of propylmagnesium bromide with cyclohexanone. (2023). Available at: [Link]

  • Pearson+. Predict the products formed when cyclohexanone reacts with the fo.... Available at: [Link]

  • Homework.Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... Available at: [Link]

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Comparative Guide to Computational Modeling of 1-(1-Propynyl)cyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Predicting Propargyl Alcohol Reactivity

1-(1-Propynyl)cyclohexanol is a tertiary propargylic alcohol, a class of compounds known for its rich and often competitive reactivity, particularly under acidic conditions. The ability to accurately predict the outcomes of its reactions is crucial in synthetic chemistry, where it can serve as a key intermediate. These reactions, primarily the Meyer-Schuster and Rupe rearrangements, can lead to different α,β-unsaturated carbonyl compounds, and controlling this selectivity is a significant synthetic challenge.[1][2]

Computational modeling offers a powerful, predictive lens to understand and control these transformations. By simulating reaction pathways at a molecular level, researchers can dissect complex mechanisms, predict product distributions, and rationally design reaction conditions to favor a desired outcome. This guide provides an in-depth comparison of computational methodologies for modeling the reactions of this compound, grounded in the principles of mechanistic organic chemistry and validated by experimental correlation.

Part 1: The Mechanistic Dichotomy: Meyer-Schuster vs. Rupe Rearrangement

When a tertiary propargyl alcohol like this compound is subjected to acid catalysis, it typically navigates a landscape of competing reaction pathways. The two most prominent are the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][3]

  • Meyer-Schuster Rearrangement: This pathway involves a formal 1,3-shift of the hydroxyl group, proceeding through an allene intermediate to ultimately yield an α,β-unsaturated ketone.[2][4]

  • Rupe Rearrangement: This competing reaction also produces an α,β-unsaturated ketone but does so via a different mechanistic route, often involving an enyne intermediate. For tertiary alcohols, the Rupe pathway is a significant competitor to the Meyer-Schuster rearrangement.[1]

The choice between these pathways is subtle and depends on factors like the acid catalyst, solvent, and substrate structure.[1][5] Computational modeling is uniquely suited to untangle these competing energetic pathways.

G cluster_start Reactant cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Reactant This compound Protonation Protonation (H+) Reactant->Protonation Fast Carbocation Propargyl Cation Intermediate Protonation->Carbocation Rate-determining in some cases MS_TS 1,3-Shift TS Carbocation->MS_TS [1,3]-OH Shift Rupe_TS Enyne Formation TS Carbocation->Rupe_TS Dehydration Allenol Allenol Intermediate MS_TS->Allenol MS_Product α,β-Unsaturated Ketone (Product A) Allenol->MS_Product Tautomerization Enyne Enyne Intermediate Rupe_TS->Enyne Rupe_Product α,β-Unsaturated Ketone (Product B) Enyne->Rupe_Product Hydration

Caption: Competing Meyer-Schuster and Rupe reaction pathways for tertiary propargyl alcohols.

Part 2: A Comparative Analysis of Computational Modeling Methods

The choice of computational method is a trade-off between accuracy and computational cost. For modeling organic reactions, Density Functional Theory (DFT) represents the sweet spot, offering excellent accuracy for a manageable computational expense.

MethodCore PrincipleTypical Use Case for this compoundStrengthsWeaknesses
Semi-Empirical (e.g., GFN2-xTB) Uses parameters from experimental data to simplify quantum mechanical calculations.Rapid screening of possible conformations and reaction pathways. Initial transition state guesses.Extremely Fast: Can optimize large systems in minutes. Good for initial exploration.[6]Lower Accuracy: May not be reliable for final energy barriers. Highly dependent on parameterization.
Density Functional Theory (DFT) (e.g., B3LYP, ωB97X-D) Approximates the complex many-electron problem by calculating the electron density.Workhorse Method: Geometry optimizations, frequency calculations, transition state searches, and IRC calculations.[7][8][9]High Accuracy/Cost Ratio: Excellent for predicting reaction barriers and geometries. Wide range of functionals available.Functional Dependent: Results can vary with the choice of functional. More computationally demanding than semi-empirical methods.
Ab Initio (e.g., MP2, CCSD(T)) Solves the Schrödinger equation with minimal reliance on experimental parameters.Gold Standard: High-accuracy single-point energy calculations on DFT-optimized geometries for benchmarking.High Accuracy: Considered the benchmark for chemical accuracy. Systematically improvable.Computationally Prohibitive: Extremely slow and resource-intensive, practical only for very small systems or single-point calculations.

Expert Recommendation: For a robust study of this compound reactions, a hybrid approach is most effective. Start with a rapid conformational search and pathway exploration using a fast semi-empirical method like GFN2-xTB. Subsequently, refine the geometries of all minima and transition states using a reliable DFT functional (e.g., ωB97X-D for good inclusion of dispersion effects) and a suitable basis set (e.g., def2-SVP or larger). For ultimate accuracy, single-point energy corrections can be performed with a higher-level method like CCSD(T).

Part 3: Experimental Protocol for Computational Investigation

This section details a self-validating workflow for modeling the acid-catalyzed rearrangement of this compound using DFT. The protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.

G cluster_prep 1. Input Preparation cluster_opt 2. Optimization & Verification cluster_ts 3. Transition State Search cluster_connect 4. Pathway Confirmation cluster_analysis 5. Energetic Analysis Build Build Reactant, Catalyst, and Product Structures Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq VerifyMin Verify Minimum (0 Imaginary Frequencies) Freq->VerifyMin TS_Search Transition State (TS) Search (e.g., Berny, QST3) VerifyMin->TS_Search Use as input TS_Freq TS Frequency Calculation TS_Search->TS_Freq VerifyTS Verify TS (1 Imaginary Frequency) TS_Freq->VerifyTS IRC Intrinsic Reaction Coordinate (IRC) Calculation VerifyTS->IRC Connect Confirm TS connects Reactant and Product IRC->Connect Energy Calculate Relative Free Energies (ΔG) Connect->Energy Profile Construct Reaction Energy Profile Energy->Profile Predict Predict Product Ratio (via ΔΔG‡) Profile->Predict

Caption: A self-validating workflow for computational reaction modeling.

Step-by-Step Methodology (using DFT)

1. Software and Method Selection:

  • Software: Utilize a quantum chemistry package. ORCA is an excellent choice due to its power and free availability for academic use. Gaussian is the industry standard but is commercial.

  • Method: A dispersion-corrected functional like ωB97X-D with a triple-zeta basis set like def2-TZVP is recommended for accurate energies. A smaller basis set like def2-SVP can be used for initial optimizations.

  • Solvation: Implicit solvent models (e.g., SMD or CPCM) are crucial to simulate solution-phase reactions.[5]

2. Reactant, Product, and Intermediate Optimization:

  • Action: Build the 3D structures of this compound, the acid catalyst (e.g., H₃O⁺), and the expected products from both Meyer-Schuster and Rupe pathways.

  • Protocol: Perform a geometry optimization followed by a frequency calculation.

  • Validation: A true energy minimum must have zero imaginary frequencies in the output. This confirms the structure is stable.

3. Transition State (TS) Location:

  • Action: Locate the transition state structure for each key step (e.g., the 1,3-hydroxyl shift in the Meyer-Schuster pathway).

  • Protocol: Use a TS search algorithm (in ORCA, OptTS). Provide a good initial guess of the TS structure, often by interpolating between the reactant and product.

  • Validation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the reaction coordinate (e.g., the movement of the hydroxyl group between positions 1 and 3).

4. Pathway Validation with Intrinsic Reaction Coordinate (IRC):

  • Causality: The TS search only finds an energetic saddle point. It does not guarantee that this saddle point connects your intended reactant and product. The IRC calculation provides this crucial validation.

  • Protocol: Run an IRC calculation starting from the optimized TS structure.

  • Validation: The forward and reverse IRC paths must lead to the correct reactant and product energy minima, respectively. This provides definitive proof of the reaction pathway.

5. Constructing the Energy Profile:

  • Action: Extract the Gibbs Free Energies (G) from the frequency calculation outputs for all optimized structures (reactants, intermediates, TS, products).

  • Protocol: Calculate the relative free energies (ΔG) with respect to the starting materials. The free energy of activation (ΔG‡) is the difference in energy between the transition state and the reactant.

  • Prediction vs. Experimental Data: The kinetically favored pathway will have the lowest activation energy (ΔG‡). The thermodynamic product is the one with the lowest overall ΔG. The predicted product ratio can be estimated from the difference in activation energies (ΔΔG‡) between the competing pathways (e.g., Meyer-Schuster vs. Rupe) using the equation: Ratio ≈ exp(-ΔΔG‡/RT).

Part 4: Case Study - Computational vs. Experimental Data

Let's consider a hypothetical scenario where the acid-catalyzed reaction of this compound is performed experimentally at 298 K, yielding a 90:10 ratio of two different α,β-unsaturated ketones. Our computational model must be able to reproduce and explain this outcome.

Computational Results (Hypothetical DFT Data):

SpeciesPathwayRelative Gibbs Free Energy (ΔG) (kcal/mol)
Reactant Complex-0.00
Transition State A Meyer-Schuster +18.5
Product AMeyer-Schuster-5.2
Transition State B Rupe +19.9
Product BRupe-4.1

Analysis and Comparison:

  • Kinetic Control: The activation barrier for the Meyer-Schuster pathway (ΔG‡ = +18.5 kcal/mol) is lower than for the Rupe pathway (ΔG‡ = +19.9 kcal/mol).

  • Energy Difference (ΔΔG‡): The difference in activation barriers is 19.9 - 18.5 = 1.4 kcal/mol.

  • Predicted Product Ratio: Using the formula exp(-ΔΔG‡/RT) at T = 298.15 K: exp(-1.4 / (0.001987 * 298.15)) ≈ 0.094 This predicts a product ratio of approximately 1 / 0.094, which is roughly 91:9 in favor of the Meyer-Schuster product.

Part 5: Alternative Computational Tools

While DFT is ideal for mechanistic deep-dives, other tools address different aspects of synthesis.

  • Computer-Aided Synthesis Planning (CASP): Tools like ASKCOS and AiZynthFinder use vast reaction databases and AI to propose entire multi-step synthetic routes to a target molecule.[10] They do not provide mechanistic detail but are invaluable for retrosynthetic analysis.

  • Reaction Enumeration Software: Programs like ChemAxon's Reactor can take a set of reactants and a generic reaction rule (e.g., "Meyer-Schuster rearrangement") to enumerate all possible products, which is useful for library design.[11]

These higher-level tools complement mechanistic studies by placing the specific reaction within the broader context of a complete synthetic campaign.

Conclusion

Computational modeling, particularly with DFT, is an indispensable tool for modern chemical research. For complex, competitive reactions like the rearrangements of this compound, it provides unparalleled insight into the underlying mechanisms that govern product selectivity. By following a rigorous, self-validating workflow that correlates computational predictions with experimental data, researchers can move beyond trial-and-error synthesis to a paradigm of rational, predictive reaction design. This synergy between computation and experimentation is the cornerstone of efficient and innovative molecular development.

References

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A Comparative Guide to the Synthesis and Potential Biological Activity of 1-(1-Propynyl)cyclohexanol and Structurally Related Tertiary Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1-propynyl)cyclohexanol and two structurally related tertiary alkynyl alcohols: 1-ethynylcyclohexanol and 1-phenyl-2-propyn-1-ol. The focus is on their synthetic methodologies, supported by experimental data, and an exploration of their potential biological activities. This document aims to serve as a technical resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Tertiary Alkynyl Alcohols

Tertiary alkynyl alcohols are a class of organic compounds characterized by a hydroxyl group and an alkyne group attached to the same tertiary carbon. This unique structural motif makes them valuable intermediates in organic synthesis, allowing for a variety of chemical transformations. Furthermore, the presence of the propargyl alcohol moiety in a molecule can impart significant biological activity, making this class of compounds an area of interest for drug discovery and development.[1]

This guide will focus on this compound and compare it with two key analogues to highlight the impact of substitution on the alkyne terminus.

Comparative Synthesis of Tertiary Alkynyl Alcohols

The most common and direct method for the synthesis of tertiary alkynyl alcohols is the nucleophilic addition of a metal acetylide to a ketone.[2] This approach, often a variation of the Grignard reaction, is highly effective for creating the carbon-carbon bond between the alkyne and the carbonyl carbon.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclohexanone with a propynyl Grignard reagent (propynylmagnesium bromide). This reaction involves the nucleophilic attack of the propynyl anion on the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to protonate the resulting alkoxide.

Reaction Scheme: Cyclohexanone reacts with propynylmagnesium bromide, followed by an acidic workup, to yield this compound.

cluster_0 Synthesis of this compound Cyclohexanone Cyclohexanone Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Intermediate + PropynylMgBr Propynylmagnesium Bromide PropynylMgBr->Intermediate Product This compound Intermediate->Product + Workup H₃O⁺ (Acidic Workup) Workup->Product

Figure 1: General workflow for the synthesis of this compound.

Comparative Synthetic Protocols

The following table outlines and compares the synthetic protocols for this compound and its selected alternatives, 1-ethynylcyclohexanol and 1-phenyl-2-propyn-1-ol. The data is compiled from various sources to provide a comparative overview of reaction conditions and yields.

Compound Starting Materials Key Reagents & Conditions Reported Yield Reference
This compound Cyclohexanone, Propyne1. Ethylmagnesium bromide in THF to form Grignard reagent. 2. Reaction with cyclohexanone at low temperature. 3. Quench with aqueous acid.Not explicitly stated for this specific reaction in the provided literature, but Grignard additions to propargyl alcohols are generally efficient.[3][4]
1-Ethynylcyclohexanol Cyclohexanone, Acetylene1. Sodium acetylide in liquid ammonia. 2. Reaction with cyclohexanone. 3. Acidic workup.75%[5][6]
1-Phenyl-2-propyn-1-ol Benzaldehyde, Acetylene1. n-Butyl chloride and Magnesium in THF to form Grignard reagent. 2. Introduction of acetylene gas. 3. Reaction with benzaldehyde at 0°C. 4. Quench with saturated ammonium chloride.86%[7]

Experimental Protocol: Grignard Synthesis of a Tertiary Propargyl Alcohol (General Procedure)

This protocol is a generalized representation of the Grignard reaction used to synthesize the compounds discussed.

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in an anhydrous ether solvent, such as tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. The corresponding alkyl or alkynyl halide is then added dropwise to the suspension. The reaction is typically initiated with gentle heating and then proceeds exothermically.

  • Addition of the Carbonyl Compound: The Grignard reagent solution is cooled in an ice bath. A solution of the ketone or aldehyde (e.g., cyclohexanone or benzaldehyde) in anhydrous THF is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred for several hours at room temperature to ensure completion.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.[6][7]

Comparative Analysis of Potential Biological Activity

While specific peer-reviewed biological studies on this compound are limited, the activities of the structurally similar compounds 1-ethynylcyclohexanol and 1-phenyl-2-propyn-1-ol provide valuable insights into its potential pharmacological profile.

1-Ethynylcyclohexanol: A Sedative and Anxiolytic Agent

1-Ethynylcyclohexanol is known to be a synthetic precursor and an active metabolite of the tranquilizer ethinamate.[5] It exhibits similar sedative, anticonvulsant, and muscle relaxant effects.[5] The mechanism of action is believed to involve the modulation of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

1-Phenyl-2-propyn-1-ol: Potential Anticancer and Antimicrobial Properties

The presence of a phenyl group in 1-phenyl-2-propyn-1-ol introduces different electronic and steric properties compared to the cyclohexyl ring. Phenylacetylenic alcohols and related structures have been investigated for their potential as anticancer and antimicrobial agents.[8] The proposed anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[8] The antimicrobial activity is thought to arise from the disruption of bacterial cell membranes.[8]

The following table summarizes the known or potential biological activities of the three compounds.

Compound Known/Potential Biological Activity Proposed Mechanism of Action Supporting Evidence/Rationale
This compound Potential sedative, anxiolytic, or other CNS effects.Likely modulation of ion channels or neurotransmitter receptors.Structural similarity to other biologically active tertiary alcohols. The methyl group on the alkyne may influence receptor binding and metabolic stability.
1-Ethynylcyclohexanol Sedative, anticonvulsant, muscle relaxant.[5]Positive allosteric modulator of GABA-A receptors.It is a known active metabolite of the drug ethinamate.[5]
1-Phenyl-2-propyn-1-ol Potential anticancer and antimicrobial activity.[8]Induction of apoptosis, cell cycle arrest, disruption of cell membranes.[8]Studies on structurally related phenylacetylenic and aromatic alcohols have shown cytotoxic and antimicrobial effects.[8]

Structure-Activity Relationship (SAR) Insights

The comparison of these three molecules allows for some preliminary structure-activity relationship (SAR) observations:

  • Alkyne Terminus: The substituent on the alkyne (H, CH₃, or phenyl) significantly influences the potential biological activity. The terminal alkyne in 1-ethynylcyclohexanol is crucial for its sedative properties. The methyl group in this compound may alter its potency or metabolic profile compared to 1-ethynylcyclohexanol.

  • Tertiary Carbon Substituent: The nature of the ring attached to the tertiary carbon (cyclohexyl vs. phenyl) also plays a critical role. The phenyl group in 1-phenyl-2-propyn-1-ol is associated with potential anticancer and antimicrobial activities, likely due to its ability to participate in π-stacking and other interactions with biological targets.

cluster_1 Structure-Activity Relationship PPC This compound Potential_CNS Potential_CNS PPC->Potential_CNS Methyl group may modulate CNS activity EC 1-Ethynylcyclohexanol Sedative Sedative EC->Sedative Terminal alkyne is key for sedative effect PPP 1-Phenyl-2-propyn-1-ol Anticancer Anticancer PPP->Anticancer Phenyl group contributes to potential anticancer/antimicrobial activity

Figure 2: A diagram illustrating the potential structure-activity relationships.

Conclusion

This compound and its analogues, 1-ethynylcyclohexanol and 1-phenyl-2-propyn-1-ol, are readily synthesized via alkynylation of the corresponding carbonyl compounds. While the synthetic routes are similar, the choice of starting materials and reaction conditions can be optimized to achieve high yields.

The biological activity profiles of these compounds appear to be significantly influenced by the substituents on the alkyne and the tertiary carbon. 1-Ethynylcyclohexanol is a known sedative, while the phenyl-containing analogue shows promise in the areas of oncology and infectious diseases. The biological properties of this compound are not well-defined in the literature, but based on SAR, it may possess central nervous system activity that differs in potency or duration from 1-ethynylcyclohexanol.

Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its efficacy and safety with related compounds. Such studies would be valuable for the development of new therapeutic agents.

References

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Safety Operating Guide

A Guide to the Responsible Disposal of 1-(1-Propynyl)cyclohexanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and development, the lifecycle of a chemical reagent extends beyond its application in experiments to its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(1-Propynyl)cyclohexanol, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to rigorous disposal practices is a cornerstone of responsible laboratory management[1].

Our approach is grounded in the principle of proactive safety and environmental stewardship. The procedures outlined below are designed to be a self-validating system, integrating best practices for chemical waste management that are applicable even for substances not formally designated as hazardous.

Hazard Assessment and Precautionary Principles

The Safety Data Sheet (SDS) for this compound indicates that it is not a regulated hazardous substance under CERCLA or SARA, nor is it listed as a Proposition 65 chemical[1]. However, the absence of a formal hazard classification does not equate to an absence of risk. As a standard practice for all laboratory chemicals, it is prudent to handle this compound with care to minimize exposure.

Key Physical and Chemical Properties:

PropertyValueSource
Physical State Solid[1]
Melting Point 46 - 47 °C / 114.8 - 116.6 °F[1]
Molecular Formula C9H14O[2]
Molecular Weight 138.21 g/mol [2]

Standard laboratory hygiene and safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, nitrile gloves, and a lab coat to prevent skin and eye contact[1][3]. All handling should be performed in a well-ventilated area or under a chemical fume hood[4].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound should follow a systematic process to ensure safety and compliance with institutional and local regulations. The following workflow provides a clear, procedural guide for researchers.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Accumulation & Storage cluster_disposal Final Disposal A Step 1: Designate Waste Container B Step 2: Label Container as 'Non-Hazardous Chemical Waste' A->B Proper Identification C Step 3: Segregate Solid vs. Liquid Waste B->C Physical State D Step 4: Transfer Waste to Designated Container C->D Safe Transfer E Step 5: Store in a Satellite Accumulation Area (SAA) D->E Regulatory Compliance F Step 6: Maintain a Closed Container E->F Safety Precaution G Step 7: Arrange for Pickup by EHS F->G Final Disposition

Figure 1. Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Container Selection:

    • Select a chemically compatible container with a tightly fitting screw cap. High-density polyethylene (HDPE) or the original product container are suitable choices[5][6].

    • Ensure the container is clean, dry, and free from any residues of other chemicals to prevent unintended reactions.

  • Labeling:

    • Label the container clearly with the words "Non-Hazardous Chemical Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[5].

    • Include the approximate concentration or quantity of the waste. Maintain a log of the contents of all hazardous waste disposal containers to avoid extra costs associated with hazmat pickup[7].

  • Waste Segregation:

    • Solid Waste: Collect un-dissolved this compound, contaminated weigh boats, and paper towels in a designated solid waste container.

    • Liquid Waste: If this compound is in a solvent, it should be collected in a liquid waste container. Do not mix with aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3][8].

    • Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be suitable for drain disposal, it is best practice to collect all chemical waste for professional disposal to ensure environmental protection[7]. Given the lack of specific environmental impact data for this compound, drain disposal is not recommended.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][9]. The SAA should be at or near the point of waste generation and away from incompatible materials[10].

    • Keep the waste container securely capped at all times, except when adding waste[5][8]. This prevents the release of any potential vapors and protects the integrity of the waste stream.

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound in the regular trash or down the drain[7][8]. While not classified as hazardous, this practice aligns with the principles of responsible chemical management and pollution prevention[11].

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures as outlined in the Safety Data Sheet[1]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.

  • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

For larger spills, contain the material and absorb it with an inert material. Collect the contaminated absorbent into a sealed container for disposal as chemical waste.

Trust through Expertise: The Rationale Behind the Protocol

The decision to treat a non-OSHA hazardous chemical with the same procedural rigor as a regulated hazardous substance is a deliberate one. This approach is rooted in a comprehensive understanding of laboratory safety and risk management. The potential for unknown long-term environmental effects and the possibility of interactions with other chemicals in the waste stream necessitate a conservative and protective disposal strategy. By adhering to these guidelines, you are not only ensuring compliance but are also fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: this compound.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
  • Medical Laboratory Observer. (2020, January 21). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. This compound, 98%, Thermo Scientific 10 g.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2015, February 27). Safety Data Sheet.
  • MedchemExpress.com. (2025, April 24). Safety Data Sheet.
  • National Institutes of Health. This compound. PubChem.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Durham Tech. (2014, July 18). SAFETY DATA SHEET.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Massachusetts Institute of Technology. procedure for disposing of hazardous waste.
  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS).
  • Flinn Scientific. (2014, March 25). Safety Data Sheet (SDS) Cyclohexanol.

Sources

Mastering Safety: A Researcher's Guide to Handling 1-(1-Propynyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, a deep understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling 1-(1-Propynyl)cyclohexanol, moving beyond mere compliance to instill a culture of proactive safety. As Senior Application Scientists, our goal is to empower you with the knowledge to make informed decisions that protect both you and your research.

While the 2012 OSHA Hazard Communication Standard does not classify this compound as a hazardous chemical, a comprehensive safety protocol necessitates a broader perspective.[1] A thorough risk assessment should always be conducted prior to handling any chemical. This includes reviewing the potential hazards associated with similar compounds and the specific experimental conditions. For instance, related compounds like cyclohexanol and 1-ethynyl-1-cyclohexanol are classified as combustible liquids that can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[2][3][4][5] Therefore, a cautious and well-planned approach to handling this compound is prudent.

Hazard Assessment and Personal Protective Equipment (PPE)

A proactive approach to safety begins with a robust hazard assessment, which in turn informs the selection of appropriate Personal Protective Equipment (PPE).

Physical and Chemical Properties Overview

PropertyValueSource
Molecular Formula C9H14OPubChem[6]
Molecular Weight 138.21 g/mol PubChem[6]
Physical State SolidFisher Scientific[1]
Melting Point 46 - 47 °C / 114.8 - 116.6 °FFisher Scientific[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Start: Handling This compound AssessHazards Assess Hazards: - Review SDS - Consider analogous compounds - Evaluate experimental conditions Start->AssessHazards EyeProtection Eye Protection: Safety glasses with side shields (or goggles if splash risk is high) AssessHazards->EyeProtection HandProtection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) AssessHazards->HandProtection BodyProtection Body Protection: Laboratory coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in a well-ventilated area or chemical fume hood AssessHazards->RespiratoryProtection Handling Safe Handling Protocol EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling Disposal Waste Disposal Protocol Handling->Disposal

Caption: Decision workflow for PPE selection and operational planning.

Operational and Disposal Plans

A meticulously planned experiment includes clear, step-by-step procedures for both the core work and the subsequent cleanup and disposal.

Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][7]

    • Don all required PPE: safety glasses with side shields, chemical-resistant gloves (nitrile is a suitable option), and a lab coat.[1][8][9][10]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid creating dust when handling the solid material.[1]

    • Prevent contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[2][4]

    • Keep the container tightly closed when not in use.[1]

    • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][3]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1][4]

Disposal Plan

Chemical waste must be managed responsibly to protect both personnel and the environment.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Procedure :

    • Dispose of chemical waste in accordance with all local, regional, and national regulations.[1] Chemical waste generators are responsible for accurate classification and disposal.[1]

    • Do not release the chemical into the environment.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment and uphold the principles of scientific integrity.

References

  • Airgas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.